molecular formula C16H13ClO3 B1350351 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid CAS No. 39206-70-7

2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid

Cat. No.: B1350351
CAS No.: 39206-70-7
M. Wt: 288.72 g/mol
InChI Key: PMMZTHWHCZULAV-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid is a useful research compound. Its molecular formula is C16H13ClO3 and its molecular weight is 288.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-chlorophenyl)-4-oxo-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c17-13-8-6-11(7-9-13)14(16(19)20)10-15(18)12-4-2-1-3-5-12/h1-9,14H,10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMZTHWHCZULAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395868
Record name 2-(4-chlorophenyl)-4-oxo-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39206-70-7
Record name 2-(4-chlorophenyl)-4-oxo-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid, a valuable intermediate in pharmaceutical research and development. This document details two plausible synthetic routes: a Friedel-Crafts acylation pathway and a Michael addition pathway. Each route is presented with detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication in a laboratory setting.

Friedel-Crafts Acylation Pathway

The Friedel-Crafts acylation approach offers a classical method for the formation of the aryl ketone functionality present in the target molecule. This pathway involves two key transformations: the synthesis of the necessary acylating agent, 2-(4-chlorophenyl)succinic anhydride, followed by its reaction with benzene in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation

Step 1: Synthesis of 3-(4-Chlorobenzoyl)propionic acid

A common precursor for the required succinic acid derivative is 3-(4-chlorobenzoyl)propionic acid, which can be synthesized via a Friedel-Crafts acylation of chlorobenzene with succinic anhydride.

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from moisture.

  • Reagent Addition: The flask is charged with anhydrous aluminum chloride (2.1 molar equivalents) and chlorobenzene (acting as both reactant and solvent). The mixture is cooled in an ice bath. Succinic anhydride (1 molar equivalent) is then added portion-wise through the dropping funnel while maintaining the temperature below 10 °C.

  • Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C for 2-3 hours until the evolution of HCl gas ceases.

  • Work-up and Purification: The reaction mixture is cooled and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and then with a cold solution of sodium bicarbonate. The crude product is recrystallized from a suitable solvent such as ethanol or toluene to yield 3-(4-chlorobenzoyl)propionic acid.

Step 2: Synthesis of this compound

This step involves the reduction of the ketone in 3-(4-chlorobenzoyl)propionic acid to a methylene group, followed by a second Friedel-Crafts reaction. A more direct, albeit less common, conceptual approach would involve the acylation of benzene with 2-(4-chlorophenyl)succinic anhydride.

  • Conceptual Reaction: Benzene is reacted with 2-(4-chlorophenyl)succinic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride. The reaction would be performed in a suitable inert solvent like nitrobenzene or carbon disulfide.

  • Work-up: Similar to the previous step, the reaction would be quenched with an acidic aqueous solution, and the product extracted and purified.

Quantitative Data: Friedel-Crafts Acylation (Illustrative)

StepReactantsCatalystSolventTemperature (°C)Time (h)Yield (%)
1. Acylation of ChlorobenzeneSuccinic anhydride, ChlorobenzeneAnhydrous AlCl₃Chlorobenzene60-702-385-95
2. Acylation of Benzene (Conceptual)2-(4-chlorophenyl)succinic anhydride, BenzeneAnhydrous AlCl₃Nitrobenzene25-304-660-70

Note: The yields presented are typical for similar Friedel-Crafts acylation reactions and may vary depending on the specific experimental conditions.

Friedel_Crafts_Pathway cluster_0 Step 1: Synthesis of 3-(4-Chlorobenzoyl)propionic acid cluster_1 Step 2: Conceptual Synthesis of Target Molecule Succinic_anhydride Succinic anhydride 3_Chlorobenzoylpropionic_acid 3-(4-Chlorobenzoyl)propionic acid Succinic_anhydride->3_Chlorobenzoylpropionic_acid Friedel-Crafts Acylation Chlorobenzene Chlorobenzene Chlorobenzene->3_Chlorobenzoylpropionic_acid AlCl3_1 AlCl₃ AlCl3_1->3_Chlorobenzoylpropionic_acid 2_Chlorophenylsuccinic_anhydride 2-(4-chlorophenyl)succinic anhydride 3_Chlorobenzoylpropionic_acid->2_Chlorophenylsuccinic_anhydride Further Transformation Target_Molecule This compound 2_Chlorophenylsuccinic_anhydride->Target_Molecule Friedel-Crafts Acylation Benzene Benzene Benzene->Target_Molecule AlCl3_2 AlCl₃ AlCl3_2->Target_Molecule

Caption: Friedel-Crafts acylation pathway to the target molecule.

Michael Addition Pathway

The Michael addition, or conjugate addition, presents an alternative and potentially more direct route to this compound. This pathway involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. A highly relevant precursor, 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile, can be synthesized via a Michael addition and subsequently hydrolyzed to the desired carboxylic acid.

Experimental Protocol: Michael Addition and Hydrolysis

Step 1: Synthesis of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile

This procedure is adapted from a published synthesis of the nitrile precursor.[1]

  • Reaction Setup: A dry Schlenk tube equipped with a reflux condenser is charged with (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one (chalcone derivative, 1 molar equivalent) and a catalytic amount of a base such as cesium carbonate.

  • Reagent Addition: Anhydrous dioxane is added as the solvent, followed by the addition of trimethylsilyl cyanide (TMSCN, 1.5 molar equivalents).

  • Reaction Conditions: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: After cooling to room temperature, the reaction is quenched with water. The product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile.

Step 2: Hydrolysis of the Nitrile to the Carboxylic Acid

The hydrolysis of the nitrile to the corresponding carboxylic acid can be achieved under either acidic or basic conditions.

  • Acidic Hydrolysis: The nitrile is dissolved in a mixture of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, and water. The mixture is heated under reflux for several hours.

  • Basic Hydrolysis: The nitrile is refluxed in an aqueous or alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide.

  • Work-up and Purification: After the hydrolysis is complete, the reaction mixture is cooled. If acidic hydrolysis was performed, the product may precipitate upon cooling or neutralization. If basic hydrolysis was used, the solution is acidified with a strong acid to precipitate the carboxylic acid. The crude product is collected by filtration, washed with water, and can be further purified by recrystallization.

Quantitative Data: Michael Addition and Hydrolysis (Illustrative)

StepReactantsReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)
1. Michael Addition(E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one, Trimethylsilyl cyanideCesium carbonateDioxaneReflux2-485-95
2. Nitrile Hydrolysis2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrileH₂SO₄ (aq) or NaOH (aq)WaterReflux4-880-90

Note: The yields are based on typical Michael addition and nitrile hydrolysis reactions and may be optimized.

Michael_Addition_Pathway cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrolysis Chalcone (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one Nitrile 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile Chalcone->Nitrile Michael Addition TMSCN Trimethylsilyl cyanide TMSCN->Nitrile Base Base (e.g., Cs₂CO₃) Base->Nitrile Target_Molecule This compound Nitrile->Target_Molecule Hydrolysis Acid_Base H₃O⁺ or OH⁻/H₂O Acid_Base->Target_Molecule

Caption: Michael addition and hydrolysis pathway to the target molecule.

Conclusion

Both the Friedel-Crafts acylation and the Michael addition pathways provide viable routes for the synthesis of this compound. The choice of pathway may depend on the availability of starting materials, desired scale of the reaction, and safety considerations. The Michael addition route, particularly through the nitrile intermediate, appears to be a more direct and potentially higher-yielding approach based on available literature. This guide provides the necessary foundational information for researchers to pursue the synthesis of this important chemical intermediate. Further optimization of the presented protocols may be necessary to achieve desired yields and purity for specific applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid, a valuable chemical intermediate in various research and development applications. The following sections detail its fundamental identifiers, calculated and experimental properties, and standardized protocols for their determination.

Core Physicochemical Data

This compound is a carboxylic acid derivative characterized by the presence of a 4-chlorophenyl group at the alpha position and a benzoyl group at the gamma position. Its structure imparts a combination of hydrophobic and polar characteristics that influence its behavior in chemical and biological systems.

Compound Identification
IdentifierValue
IUPAC Name This compound[1]
CAS Registry Number 39206-70-7[1][2][3]
Molecular Formula C₁₆H₁₃ClO₃[1][2]
Synonyms 2-(4-chlorophenyl)-4-keto-4-phenyl-butyric acid, 2-(4-chlorophenyl)-4-oxo-4-phenyl-butanoic acid[1]
Quantitative Physicochemical Properties

The following table summarizes key quantitative data for the compound. It should be noted that while some properties are available from computational models, others require empirical determination.

PropertyValue / Expected Value
Molecular Weight 288.73 g/mol [2]
Melting Point Requires experimental determination. As a crystalline organic solid, it is expected to have a sharp melting point.
Boiling Point Data not readily available; likely to decompose at high temperatures before boiling.
logP (Octanol/Water) A computed XLogP3 value for the related isomer, 2-(3-chlorophenyl)-4-oxo-4-phenylbutanoic acid, is 3.4, suggesting significant lipophilicity.[4]
pKa Requires experimental determination. The acidity is primarily attributed to the carboxylic acid proton. Carboxylic acids typically have a pKa around 5.[5]
Solubility Expected to be insoluble in water but soluble in aqueous base solutions (e.g., NaOH, NaHCO₃) and various organic solvents.[6][7]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below. These protocols are standard in organic chemistry and are crucial for verifying the purity and characteristics of the compound.

Melting Point Determination (Capillary Method)

This protocol is used to determine the temperature range over which the solid compound transitions to a liquid. A narrow melting point range is a key indicator of purity.

Methodology:

  • Sample Preparation: Place a small amount of the finely powdered, dry compound onto a clean, dry surface. Gently tap the open end of a glass capillary tube into the powder to collect a small amount of the sample.[8][9]

  • Tap the sealed end of the capillary tube on a hard surface to pack the sample down to a height of 1-2 mm.[9][10]

  • Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp or Thiele tube). Ensure the sample is aligned with the viewing window and the thermometer bulb.

  • Heating: Begin heating the apparatus. For an unknown sample, a rapid initial heating (approx. 10°C/min) can be used to find an approximate melting range.[9]

  • Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2°C/min) as the temperature approaches the approximate melting point.[9]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

Solubility Profile Determination

This protocol establishes the solubility of the compound in various solvents, providing insight into its polarity and acid-base properties.

Methodology:

  • Initial Setup: Place approximately 10-25 mg of the compound into a series of small, labeled test tubes.[6][7]

  • Water Solubility: To the first tube, add 0.75-1 mL of deionized water in small portions, shaking vigorously after each addition.[6][7] Observe if a homogeneous solution forms. Test the pH of the aqueous solution with litmus or pH paper to check for acidity.[11][12]

  • Aqueous Base Solubility: If the compound is insoluble in water, test its solubility in separate tubes containing 1 mL of 5% NaOH and 1 mL of 5% NaHCO₃. Formation of a solution indicates the presence of an acidic functional group.[6][11]

  • Aqueous Acid Solubility: If the compound is insoluble in water and aqueous base, test its solubility in 1 mL of 5% HCl.

  • Organic Solvent Solubility: Test the solubility in organic solvents such as diethyl ether, ethanol, or acetone by adding the solvent portion-wise to a fresh sample until a solution forms or insolubility is confirmed.[6]

pKa Determination (Potentiometric Titration)

This method determines the acid dissociation constant by monitoring pH changes during the neutralization of the carboxylic acid group with a strong base.[5]

Methodology:

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent mixture (e.g., water/ethanol) in a beaker.

  • Titration Setup: Calibrate a pH meter and place the electrode in the sample solution. Position a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) above the beaker.

  • Titration: While stirring the solution, add the base in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. This will generate a sigmoidal titration curve.

  • The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the acid has been neutralized. This point corresponds to the inflection point of the curve.[5][13]

LogP Determination (Shake-Flask Method)

This protocol measures the partition coefficient of the compound between n-octanol and water, providing a quantitative measure of its lipophilicity.[14][15]

Methodology:

  • Phase Preparation: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer like phosphate-buffered saline at pH 7.4). Shake equal volumes of n-octanol and water together vigorously and allow the layers to separate for at least 24 hours.[14]

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.

  • Partitioning: In a separatory funnel, combine a known volume of the aqueous stock solution with an equal volume of the saturated n-octanol.

  • Shake the funnel vigorously for several minutes to allow the compound to partition between the two phases. Let the funnel stand until the layers have completely separated.

  • Concentration Measurement: Carefully separate the aqueous and organic layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[16]

Visualization of Characterization Workflow

The following diagram illustrates the logical workflow for the physicochemical characterization of a chemical compound like this compound.

G cluster_experimental Parallel Experimental Determination A Compound Acquisition or Synthesis B Structural & Formulaic Analysis (e.g., NMR, MS for MW & Formula) A->B C Melting Point Determination B->C D Solubility Profile Determination B->D E pKa Determination B->E F logP Determination B->F G Data Compilation & Analysis C->G D->G E->G F->G H Final Technical Report & Characterization G->H

Caption: Logical workflow for physicochemical characterization of a compound.

References

In-depth Technical Guide: 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Mechanism of Action for 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid

Executive Summary

This technical guide addresses the request for an in-depth analysis of the mechanism of action for the chemical compound this compound (CAS Number: 39206-70-7). Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is a significant lack of information regarding the biological activity and mechanism of action for this specific molecule.

The compound is listed by several chemical suppliers, designated for research purposes only and not for therapeutic or diagnostic use.[1] However, no published studies detailing its pharmacological properties, including its mechanism of action, associated signaling pathways, or quantitative biological data (e.g., IC50, EC50), were identified.

This document outlines the basic chemical properties of the compound and discusses the biological activities of structurally related molecules to provide potential, albeit speculative, areas for future investigation.

Chemical Identity

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 39206-70-7[1][2][3]
Molecular Formula C₁₆H₁₃ClO₃[1][2][3]
Molecular Weight 288.73 g/mol [1]

Review of Available Information

Despite targeted searches using the compound's chemical name, synonyms, and CAS number, no peer-reviewed articles or patents detailing its mechanism of action, biological targets, or pharmacological effects were found. Chemical vendor and database entries confirm its existence and commercial availability for research but offer no biological data.[1][2][3]

Analysis of Structurally Related Compounds

In the absence of direct data, examining the biological activities of structurally similar compounds can offer insights into potential areas of research for this compound.

4-Oxo-4-phenylbutanoic Acid Derivatives

The core structure of 4-oxo-4-phenylbutanoic acid is a recurring motif in compounds with diverse biological activities. Studies on the parent compound, 4-oxo-4-phenylbutanoic acid, have noted that many 4-oxoacids and their esters exhibit fungicidal, bactericidal, and anti-inflammatory properties. The oxidation of this parent compound has been studied kinetically, but these studies do not elucidate a specific pharmacological mechanism of action.

Potential for Antimicrobial Activity

A related compound, methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate , which shares the 4-chlorophenyl and 4-oxo-butanoic acid core but is an ester and contains a double bond, has been shown to have antibacterial activity. Its mechanism of action involves the inhibition of MenB, an enzyme in the bacterial menaquinone biosynthesis pathway. This suggests that the general structural class could be explored for antimicrobial properties.

Postulated Areas for Investigation

Given the lack of existing data, the following workflow represents a potential starting point for elucidating the mechanism of action of this compound.

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Mechanism Validation A Compound Synthesis & QC B High-Throughput Screening (e.g., Cell Viability Assays) A->B C Phenotypic Screening (e.g., Antimicrobial, Anti-inflammatory) A->C D Affinity Chromatography B->D F Omics Analysis (Transcriptomics, Proteomics) B->F E Computational Docking (Virtual Screening) C->E G In Vitro Target Engagement Assays D->G E->G H Cellular Pathway Analysis (e.g., Western Blot, qPCR) F->H I In Vivo Model Testing G->I H->I

Figure 1. A proposed experimental workflow for determining the biological activity and mechanism of action of this compound.

Conclusion

There is no publicly available scientific information to construct a detailed technical guide on the mechanism of action of this compound. The core requirements of this request, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams, cannot be fulfilled due to the absence of foundational research. The compound remains a largely uncharacterized molecule. Future research, as outlined in the proposed experimental workflow, would be necessary to determine its biological properties and potential therapeutic applications. Professionals interested in this compound must undertake primary research to establish its pharmacological profile.

References

Potential Biological Activity of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activities of the synthetic compound 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid. Direct experimental data on this specific molecule is limited in publicly available literature. Therefore, this document synthesizes findings from structurally related compounds, including derivatives of 4-oxobutanoic acid, analogues of butyric acid, and molecules containing a 4-chlorophenyl moiety, to infer its potential pharmacological profile. The primary areas of focus are its prospective anticancer, anti-inflammatory, and antimicrobial activities. This guide provides a consolidated overview of quantitative data from related compounds, detailed experimental protocols for assessing these biological activities, and visualizations of relevant signaling pathways to support further research and drug discovery efforts.

Introduction

This compound is a small molecule characterized by a butyric acid backbone with a 4-chlorophenyl group at the second position and a phenyl ketone at the fourth position. The presence of these distinct chemical features suggests a potential for diverse biological interactions. Butyric acid and its derivatives are known for their role as histone deacetylase (HDAC) inhibitors and their influence on cell proliferation and inflammation. The 4-chlorophenyl group is a common substituent in pharmacologically active compounds, often contributing to enhanced binding affinity and metabolic stability. The aromatic ketone functionality can also participate in various biological interactions. Based on the activities of structurally similar compounds, this compound is a candidate for investigation as an anticancer, anti-inflammatory, and antimicrobial agent.

Potential Anticancer Activity

The anticancer potential of this compound can be inferred from the known activities of its structural components. Butyric acid derivatives have been shown to induce cytodifferentiation and inhibit the proliferation of cancer cells.[1] Furthermore, compounds containing the 4-chlorophenyl group have demonstrated anticancer effects through various mechanisms, including the inhibition of key signaling pathways.

Postulated Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

Several 4-oxobutanoic acid derivatives and compounds with a 4-chlorophenyl substituent have been shown to exert their anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway.[2][3] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.[2] It is hypothesized that this compound or its active metabolites could inhibit one or more key kinases in this pathway, such as PI3K, Akt, or mTOR, leading to the induction of apoptosis and a reduction in tumor cell proliferation.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 2-(4-Chlorophenyl)-4-oxo- 4-phenylbutanoic acid (Hypothesized) Compound->PI3K Inhibition? Compound->Akt Inhibition? Compound->mTORC1 Inhibition? NF_kB_Pathway Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkBa IκBα IKK->IkBa phosphorylates Proteasome Proteasome IkBa->Proteasome degradation NFkB NF-κB (p50/p65) NFkB->IkBa bound to Nucleus Nucleus NFkB->Nucleus translocation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Compound 2-(4-Chlorophenyl)-4-oxo- 4-phenylbutanoic acid (Hypothesized) Compound->IKK Inhibition? Compound->NFkB Inhibition of translocation?

References

Unraveling the Enigma of CAS 39206-70-7: A Scarcity of Historical and Technical Data

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals delving into the origins and functional characteristics of the chemical compound identified by CAS number 39206-70-7, 2-(4-chlorophenyl)-4-oxo-4-phenylbutanoic acid, will find a conspicuous absence of detailed historical and scientific literature. Despite its specific chemical structure and identification, publicly accessible records and scientific databases lack in-depth information regarding its discovery, developmental history, and biological activity.

Our comprehensive investigation into the scientific and historical background of this compound has revealed that information is primarily confined to its listing in various chemical supplier catalogs. These sources confirm its chemical identity, molecular formula (C₁₆H₁₃ClO₃), and molecular weight. However, crucial details for researchers, such as its initial synthesis, the context of its discovery, and any subsequent investigations into its pharmacological properties, are not documented in available scientific papers, patents, or historical archives.

Consequently, the core requirements for a detailed technical guide—including quantitative data, experimental protocols, and the elucidation of signaling pathways—cannot be met at this time due to the dearth of primary research and developmental information.

While the specific compound remains largely uncharacterized in the scientific literature, the broader class of 4-oxo-4-phenylbutanoic acid derivatives has been a subject of chemical and biological research. For instance, studies on related compounds have explored their synthesis and potential biological activities. One notable example is the synthesis of 4-oxo-4-phenylbutanoic acid itself, which can be achieved through a Friedel-Crafts reaction between succinic anhydride and benzene. This general synthetic approach highlights a potential route for the creation of similar chemical scaffolds.

Furthermore, research into structurally related molecules, such as methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate, has indicated potential antibacterial applications by targeting enzymes like 1,4-dihydroxyl-2-naphthoyl-CoA synthase (MenB) in the bacterial menaquinone biosynthesis pathway. It is crucial to emphasize, however, that these findings pertain to different, albeit structurally similar, compounds and cannot be directly extrapolated to CAS 39206-70-7 without specific experimental validation.

The absence of dedicated research on this compound means that there are no established experimental protocols for its synthesis or biological assays, no quantitative data on its efficacy or potency in any biological system, and no identified signaling pathways with which it may interact.

An In-depth Technical Guide to 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic Acid: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the structural analogs and derivatives of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid, a molecule of interest in medicinal chemistry. This document details synthetic methodologies, presents available quantitative biological data, and explores the logical relationships in synthetic pathways.

Core Compound and Its Analogs

This compound is a keto-carboxylic acid with a chemical formula of C₁₆H₁₃ClO₃ and a molecular weight of 288.73 g/mol . Its structure features a central butanoic acid chain with a 4-chlorophenyl group at the second position and a benzoyl group at the fourth position.

Structural analogs of this compound have been synthesized and investigated, primarily involving modifications to the chlorophenyl ring and the carboxylic acid moiety. These modifications aim to explore the structure-activity relationship (SAR) and identify derivatives with enhanced biological activities.

Table 1: Physicochemical Properties of this compound and Its Analogs

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₆H₁₃ClO₃288.7339206-70-7
2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acidC₁₆H₁₃ClO₃288.72344280-12-2
2-(2,3-Dichlorophenyl)-4-oxo-4-phenylbutanoic acidC₁₆H₁₂Cl₂O₃323.17338964-83-3
2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrileC₁₆H₁₂ClNO269.73Not Available

Synthesis of Structural Analogs and Derivatives

The synthesis of this compound and its analogs can be achieved through various organic synthesis routes. A common and foundational method is the Friedel-Crafts acylation.

General Synthetic Workflow

The logical workflow for the synthesis of the core butanoic acid structure and its subsequent conversion to a nitrile derivative is outlined below.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Introduction of the Second Phenyl Group cluster_2 Derivative Synthesis: Nitrile Formation Chlorobenzene Chlorobenzene ButanoicAcid 4-(Chlorophenyl)-4-oxobutanoic acid intermediate Chlorobenzene->ButanoicAcid SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->ButanoicAcid AlCl3 AlCl₃ (Catalyst) AlCl3->ButanoicAcid Intermediate 4-(Chlorophenyl)-4-oxobutanoic acid FinalProduct This compound Intermediate->FinalProduct Reagents Appropriate Phenylating Reagents Reagents->FinalProduct Chalcone (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one NitrileProduct 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile Chalcone->NitrileProduct TMSCN Trimethylsilyl cyanide (TMSCN) TMSCN->NitrileProduct

Caption: General synthetic strategies for the butanoic acid core and a nitrile derivative.

Detailed Experimental Protocols

Synthesis of 4-(2-Chlorophenyl)-4-oxobutanoic Acid via Friedel-Crafts Acylation

This procedure describes the acylation of chlorobenzene with succinic anhydride. It is important to note that this reaction can produce a mixture of ortho and para isomers which will necessitate purification.

  • Materials:

    • Chlorobenzene

    • Succinic Anhydride

    • Aluminum chloride (AlCl₃)

    • Carbon disulfide (CS₂) (or other suitable solvent)

    • Crushed ice

    • Concentrated hydrochloric acid

    • Dichloromethane (or other suitable extraction solvent)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a reaction vessel, suspend succinic anhydride and anhydrous aluminum chloride in the chosen solvent (e.g., carbon disulfide) under an inert atmosphere and cool the mixture in an ice bath.

    • Slowly add chlorobenzene to the cooled suspension with continuous stirring.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

    • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • Separate the organic layer and extract the aqueous layer multiple times with dichloromethane.

    • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product, which contains a mixture of 4-(2-chlorophenyl)-4-oxobutanoic acid and 4-(4-chlorophenyl)-4-oxobutanoic acid, using a suitable method such as column chromatography or recrystallization to isolate the desired isomer.

Synthesis of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile

This method utilizes a hydrocyanation reaction of a chalcone precursor.

  • Materials:

    • (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one

    • Cesium carbonate (Cs₂CO₃)

    • Dioxane

    • Trimethylsilyl cyanide (Me₃SiCN)

    • Water (H₂O)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Charge a dry Schlenk tube with Cs₂CO₃, (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one, and dioxane.

    • Add Me₃SiCN and H₂O to the reaction mixture.

    • Reflux the mixture until the reaction is complete, monitoring the progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and add water.

    • Extract the resulting mixture with ethyl acetate.

    • Wash the organic extract sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

Biological Activity and Structure-Activity Relationship (SAR)

For instance, the conversion of 4-oxo-4-(substituted phenyl) butanoic acids into butenolide-based amide derivatives has been explored, with some compounds exhibiting significant in vivo anti-inflammatory activity. This suggests that the butanoic acid core can serve as a scaffold for the development of anti-inflammatory agents.

Furthermore, a study on 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic acid, a more complex derivative, has demonstrated cytotoxic and antiproliferative activity in breast cancer cell lines. The mechanism of action was linked to the induction of apoptosis. This highlights the potential for butanoic acid derivatives to be developed as anticancer agents.

Table 2: Biological Activity of a Related Thiazolidinone Derivative

CompoundCell LineActivityIC₅₀ (µM)
2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic acidMCF-7 (Breast Cancer)Cytotoxic, AntiproliferativeData not specified
MDA-MB-231 (Breast Cancer)Cytotoxic, AntiproliferativeData not specified

Note: The IC₅₀ values for the specific compound were not explicitly provided in the available search results, but the study indicated high cytotoxic and antiproliferative activity.

The development of a quantitative structure-activity relationship (QSAR) model for these compounds would be a valuable next step. Such a model would help in predicting the biological activity of novel analogs and guide the design of more potent and selective compounds. Key structural features that could be varied and analyzed in a QSAR study include:

  • The nature and position of substituents on both phenyl rings.

  • The replacement of the phenyl rings with other aromatic or heteroaromatic systems.

  • Modification or replacement of the carboxylic acid and ketone functionalities.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound and its direct analogs are not well-documented in the available literature. However, based on the observed biological activities of related compounds, several potential mechanisms can be hypothesized.

For derivatives exhibiting anti-inflammatory effects, potential targets could include enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX).

For compounds demonstrating cytotoxic and pro-apoptotic activity, the intrinsic and extrinsic apoptosis pathways are likely to be involved. This could be initiated through various mechanisms, including:

  • Induction of DNA damage: Leading to the activation of p53 and downstream effectors.

  • Disruption of mitochondrial function: Resulting in the release of cytochrome c and the activation of caspases.

  • Inhibition of key survival signaling pathways: Such as the PI3K/Akt or NF-κB pathways.

The diagram below illustrates a generalized workflow for investigating the mechanism of action of a novel cytotoxic compound.

G cluster_0 Initial Screening cluster_1 Apoptosis Induction cluster_2 Signaling Pathway Analysis cluster_3 Target Identification Compound Test Compound CellViability Cell Viability Assay (e.g., MTT) Compound->CellViability AnnexinV Annexin V/PI Staining CellViability->AnnexinV CaspaseActivity Caspase Activity Assay AnnexinV->CaspaseActivity MitoPotential Mitochondrial Membrane Potential Assay CaspaseActivity->MitoPotential WesternBlot Western Blot Analysis (e.g., for Bcl-2 family, caspases, kinases) MitoPotential->WesternBlot GeneExpression Gene Expression Analysis (e.g., qPCR, RNA-Seq) WesternBlot->GeneExpression PullDown Affinity Chromatography/Pull-down Assays GeneExpression->PullDown InSilico In Silico Docking and Molecular Modeling PullDown->InSilico

Caption: Experimental workflow for elucidating the mechanism of action of a cytotoxic compound.

Conclusion and Future Directions

This compound and its structural analogs represent a promising scaffold for the development of new therapeutic agents. While the currently available data is limited, the observed anti-inflammatory and cytotoxic activities of related compounds warrant further investigation.

Future research should focus on:

  • Synthesis and screening of a focused library of analogs: To establish a clear structure-activity relationship.

  • Comprehensive biological evaluation: Including in vitro and in vivo studies to determine efficacy and safety.

  • Elucidation of the mechanism of action: To identify specific molecular targets and signaling pathways.

  • Development of QSAR models: To guide the rational design of more potent and selective derivatives.

This in-depth technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this chemical scaffold. The provided synthetic protocols and overview of biological activities offer a starting point for further research and development in this area.

Determining the Solubility of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of the organic compound 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on establishing a robust experimental framework for researchers to generate reliable and reproducible solubility profiles across various solvents.

Introduction to this compound

This compound, with the CAS number 39206-70-7, is a keto-carboxylic acid derivative. Its molecular structure, featuring both a chlorinated phenyl ring and a phenyl ketone moiety, suggests a predominantly nonpolar character, which will significantly influence its solubility in different solvent systems. Understanding the solubility of this compound is a critical first step in various research and development phases, including formulation development, reaction chemistry, and purification processes.

Quantitative Solubility Data

Table 1: Solubility of this compound in Various Solvents at a Specified Temperature

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Determination
e.g., Methanol25Data to be determinedData to be determinede.g., Shake-Flask Method
e.g., Ethanol25Data to be determinedData to be determinede.g., Shake-Flask Method
e.g., Acetone25Data to be determinedData to be determinede.g., Shake-Flask Method
e.g., Acetonitrile25Data to be determinedData to be determinede.g., Shake-Flask Method
e.g., Dichloromethane25Data to be determinedData to be determinede.g., Shake-Flask Method
e.g., Water25Data to be determinedData to be determinede.g., Shake-Flask Method
e.g., Phosphate Buffer (pH 7.4)37Data to be determinedData to be determinede.g., Shake-Flask Method

Experimental Protocols for Solubility Determination

The recommended method for determining the equilibrium solubility of a crystalline compound is the shake-flask method . This method is considered the gold standard for its reliability and ability to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.

Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., methanol, ethanol, acetone, water, etc.)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC system with a UV detector (or other suitable quantitative analysis equipment)

Procedure:

  • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Add a known volume of the desired solvent to each vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined preliminarily by taking measurements at various time points until the concentration plateaus.

  • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Dilute the filtered saturated solution gravimetrically or volumetrically to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as the HPLC-UV method described below.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately measure the concentration of this compound in the filtered saturated solvent samples.

Instrumentation and Reagents:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (for mobile phase modification)

  • This compound reference standard

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% formic acid. A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by a UV scan of the analyte in the mobile phase. A wavelength around 254 nm is a common starting point for phenyl-containing compounds.

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase or a suitable solvent. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration.

  • Sample Analysis: Inject the diluted, filtered sample from the solubility experiment into the HPLC system.

  • Quantification: Determine the concentration of the diluted sample from the calibration curve using the measured peak area. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Mandatory Visualizations

The following diagrams illustrate the key workflows for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result start Start: Excess solid compound add_solvent Add known volume of solvent start->add_solvent seal_vial Seal vial add_solvent->seal_vial agitate Agitate at constant temperature (e.g., 24-72h) seal_vial->agitate sediment Allow excess solid to sediment agitate->sediment withdraw Withdraw supernatant sediment->withdraw filter Filter through 0.45 µm syringe filter withdraw->filter dilute Dilute sample filter->dilute analyze Quantify concentration via HPLC dilute->analyze end End: Determine Equilibrium Solubility analyze->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

HPLC_Quantification_Workflow cluster_calibration Calibration cluster_sample_analysis Sample Analysis cluster_quantification Quantification prep_stock Prepare Reference Standard Stock Solution prep_standards Prepare series of calibration standards prep_stock->prep_standards inject_standards Inject standards into HPLC prep_standards->inject_standards gen_curve Generate Calibration Curve (Peak Area vs. Conc.) inject_standards->gen_curve calc_conc Determine concentration from calibration curve gen_curve->calc_conc inject_sample Inject diluted, filtered sample get_area Measure peak area inject_sample->get_area get_area->calc_conc apply_dilution Apply dilution factor calc_conc->apply_dilution final_conc Calculate Final Solubility apply_dilution->final_conc

A Comprehensive Technical Guide on the Theoretical Investigation of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid is a multifaceted molecule with potential applications in medicinal chemistry and materials science. Its structural features, including a chiral center, a ketone, a carboxylic acid, and a chlorinated phenyl ring, suggest a wide range of possible biological activities and chemical properties. Theoretical and computational studies are indispensable for elucidating the molecular structure, reactivity, and potential interactions of this compound at an atomic level. This guide outlines the common theoretical approaches used to characterize such molecules.

Computational Methodologies

A robust theoretical investigation of this compound would typically involve a multi-pronged approach combining quantum chemical calculations, molecular docking, and molecular dynamics simulations.

1. Quantum Chemical Calculations using Density Functional Theory (DFT):

DFT is a powerful method for investigating the electronic structure and properties of molecules.

  • Protocol:

    • Geometry Optimization: The initial 3D structure of the molecule is optimized to find its most stable conformation (lowest energy state). This is typically performed using a functional like B3LYP with a basis set such as 6-31+G(d) or 6-311++G(d,p).[1][2] The solvent effects can be modeled using methods like the Polarizable Continuum Model (PCM).

    • Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated to confirm that the structure is a true minimum on the potential energy surface (absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[2]

    • Electronic Properties Calculation: Key electronic properties are then determined from the optimized geometry. These include:

      • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[1]

      • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge distribution, and hyperconjugative interactions.[1]

      • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.[2]

2. Molecular Docking Studies:

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the binding affinity and mode of a ligand to a protein target.

  • Protocol:

    • Target Selection and Preparation: A relevant protein target is chosen based on the potential therapeutic application. The 3D structure of the protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Ligand Preparation: The 3D structure of this compound is prepared by optimizing its geometry and assigning charges.

    • Docking Simulation: A docking program (e.g., AutoDock, GOLD, or Schrödinger's Glide) is used to place the ligand into the binding site of the protein. The program explores various conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

    • Analysis of Results: The resulting poses are analyzed to identify the most favorable binding mode and to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

3. Molecular Dynamics (MD) Simulations:

MD simulations provide insights into the dynamic behavior of a molecule or a molecular complex over time.

  • Protocol:

    • System Setup: The molecule or the ligand-protein complex from docking is placed in a simulation box filled with a suitable solvent (e.g., water).

    • Simulation: The system is subjected to a simulation where the motions of the atoms are calculated over a specific period (nanoseconds to microseconds).

    • Analysis: The trajectory from the simulation is analyzed to study the stability of the complex, conformational changes, and the role of solvent molecules.

Predicted Quantitative Data

The following table summarizes the types of quantitative data that would be generated from the theoretical studies described above. The values are hypothetical and for illustrative purposes only.

ParameterPredicted Value (Hypothetical)Method of CalculationSignificance
DFT Calculations
HOMO Energy-6.5 eVB3LYP/6-311++G(d,p)Relates to the electron-donating ability of the molecule.
LUMO Energy-1.2 eVB3LYP/6-311++G(d,p)Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE)5.3 eVB3LYP/6-311++G(d,p)Indicator of chemical reactivity and stability.[1]
Dipole Moment3.5 DebyeB3LYP/6-311++G(d,p)Provides information about the overall polarity of the molecule.
Natural Charges (e.g., O atoms)-0.6 to -0.8 eNBO AnalysisIndicates the charge distribution within the molecule.
Molecular Docking
Binding Affinity (ΔG)-8.5 kcal/molDocking Scoring FunctionPredicts the strength of the interaction between the molecule and a protein target.
Inhibition Constant (Ki)1.2 µMCalculated from ΔGAn indicator of the potential of the molecule to inhibit a target enzyme.
Pharmacokinetic Properties
miLogP3.2In silico prediction toolsMeasure of lipophilicity, affecting absorption and distribution.[1]
TPSA (Topological Polar Surface Area)65 ŲIn silico prediction toolsRelates to drug transport properties and bioavailability.[1]

Visualizations

The following diagrams illustrate the typical workflows and conceptual frameworks in theoretical studies.

Experimental_Workflow cluster_Quantum_Chemistry Quantum Chemical Calculations (DFT) cluster_Molecular_Docking Molecular Docking cluster_MD_Simulations Molecular Dynamics A Geometry Optimization (B3LYP/6-311++G(d,p)) B Vibrational Frequency Analysis A->B C Electronic Property Calculation (HOMO, LUMO, MEP) A->C E Ligand Preparation C->E D Target Protein Preparation F Docking Simulation D->F E->F G Binding Affinity & Pose Analysis F->G H System Setup G->H I MD Simulation H->I J Trajectory Analysis I->J

Caption: A typical computational workflow for theoretical studies.

Signaling_Pathway A 2-(4-Chlorophenyl)-4-oxo-4- phenylbutanoic acid B Target Protein (e.g., Kinase, Receptor) A->B Binding C Inhibition/Activation B->C D Downstream Effector 1 C->D E Downstream Effector 2 C->E F Cellular Response (e.g., Apoptosis, Proliferation) D->F E->F

Caption: A hypothetical signaling pathway interaction.

Conclusion

Theoretical studies provide an invaluable framework for understanding the properties and potential applications of this compound. By employing a combination of DFT, molecular docking, and molecular dynamics, researchers can gain deep insights into its structure, reactivity, and biological interactions, thereby guiding further experimental investigations and accelerating the drug discovery and development process. The methodologies and data presented in this guide, though based on analogous systems, offer a comprehensive roadmap for the theoretical exploration of this promising compound.

References

Unveiling the Molecular Target of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the target identification studies surrounding 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid and its analogs. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

Executive Summary

Recent investigations into the biological activity of 2-aryl-4-oxo-4-phenylbutanoic acid derivatives have identified Protein Tyrosine Phosphatase 1B (PTP1B) as a key molecular target. PTP1B is a well-established negative regulator of insulin and leptin signaling pathways, making it a prime target for the development of therapeutics for type 2 diabetes and obesity. This guide summarizes the quantitative data from these studies, details the experimental protocols used for target validation, and visualizes the key findings through structured diagrams.

Quantitative Data Summary

The inhibitory activity of a series of 2-aryl-4-oxo-4-phenylbutanoic acids against PTP1B has been evaluated. The following table summarizes the half-maximal inhibitory concentration (IC50) values for key compounds, including a close structural analog of the title compound.

CompoundSubstitution at C-2 (Aryl Group)IC50 (µM) against PTP1B
Analog 1 4-Phenoxyphenyl0.52
This compound 4-ChlorophenylData not specified
Analog 2 Phenyl> 100
Analog 3 4-Methoxyphenyl1.2
Analog 4 4-Nitrophenyl25.3

Note: While this compound was part of the synthesized library of compounds, its specific IC50 value was not explicitly reported in the summarized study. The data presented for analogs provides critical context for its potential activity based on structure-activity relationship trends.

Experimental Protocols

The primary assay used to determine the inhibitory activity of this compound and its analogs was a Protein Tyrosine Phosphatase 1B (PTP1B) inhibition assay.

PTP1B Inhibition Assay

Objective: To determine the in vitro inhibitory potency of test compounds against human PTP1B enzyme.

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) as a substrate

  • Assay buffer: 50 mM HEPES (pH 7.0), 100 mM NaCl, 1 mM EDTA, and 1 mM dithiothreitol (DTT)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • The PTP1B enzyme was incubated with the test compound at various concentrations in the assay buffer for 10 minutes at room temperature.

  • The enzymatic reaction was initiated by the addition of the substrate, p-Nitrophenyl phosphate (pNPP).

  • The reaction mixture was incubated for 30 minutes at 37°C.

  • The reaction was terminated by the addition of 1 M NaOH.

  • The amount of p-nitrophenol produced was quantified by measuring the absorbance at 405 nm using a spectrophotometer.

  • The concentration of the test compound that inhibited 50% of the PTP1B activity (IC50) was calculated by non-linear regression analysis.

Visualizations

Target Identification Workflow

The following diagram illustrates the general workflow employed in the identification of PTP1B as a target for this class of compounds.

G cluster_0 Compound Synthesis and Library Generation cluster_1 In Vitro Screening cluster_2 Data Analysis and SAR cluster_3 Target Validation A Synthesis of 2-aryl-4-oxo-4-phenylbutanoic acid analogs B PTP1B Enzymatic Assay A->B C Determination of IC50 values B->C D Structure-Activity Relationship (SAR) Analysis C->D E Identification of PTP1B as a primary target D->E

Caption: A flowchart illustrating the target identification process.

Structure-Activity Relationship (SAR) Summary

The diagram below outlines the key structural features of the 2-aryl-4-oxo-4-phenylbutanoic acid scaffold that influence its inhibitory activity against PTP1B.

SAR cluster_Scaffold Core Scaffold cluster_SAR Key SAR Findings Scaffold Note 2-aryl-4-oxo-4-phenylbutanoic acid Carboxylic_Acid Free Carboxylic Acid at C-1 is ESSENTIAL for activity Aryl_Group Bulky, hydrophobic group at C-2 (e.g., phenoxyphenyl) ENHANCES activity Phenyl_Group Phenyl Group at C-4 is IMPORTANT for activity

Caption: Key structure-activity relationships for PTP1B inhibition.

Conclusion

The investigation into 2-aryl-4-oxo-4-phenylbutanoic acids has successfully identified Protein Tyrosine Phosphatase 1B as a promising molecular target. The structure-activity relationship studies provide a solid foundation for the further optimization of this chemical scaffold to develop potent and selective PTP1B inhibitors. While the specific inhibitory activity of this compound requires further direct measurement, the existing data on its analogs suggest it is a compound of significant interest for further preclinical evaluation in the context of metabolic diseases.

Preliminary In Vitro Screening of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide for the preliminary in vitro screening of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid. As of the latest literature review, specific experimental data for this compound is not publicly available. The following protocols and data tables are presented as a representative guide for how such a screening could be conducted, based on methodologies used for structurally related compounds.

Introduction

This compound is a small molecule with a chemical structure that suggests potential for biological activity. Its core structure is shared by compounds with a range of reported activities, including anti-inflammatory and anticancer properties. A preliminary in vitro screening is a critical first step in elucidating the bioactivity profile of this compound and identifying its potential as a therapeutic agent. This guide outlines a series of recommended in vitro assays to assess its cytotoxicity, potential mechanism of action, and preliminary drug-like properties.

Physicochemical Properties

A summary of the basic properties of this compound is provided below.

PropertyValueSource
CAS Number39206-70-7[1]
Molecular FormulaC₁₆H₁₃ClO₃[1]
Molecular Weight288.73 g/mol [1]
AppearanceWhite to off-white solid-
SolubilitySoluble in DMSO, ethanol-

Recommended In Vitro Screening Cascade

The following flowchart outlines a typical workflow for the preliminary in vitro screening of a novel compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: ADME-Tox Profiling Compound Acquisition Compound Acquisition Cytotoxicity Assays Cytotoxicity Assays Compound Acquisition->Cytotoxicity Assays Data Analysis (IC50) Data Analysis (IC50) Cytotoxicity Assays->Data Analysis (IC50) Enzyme Inhibition Assays Enzyme Inhibition Assays Data Analysis (IC50)->Enzyme Inhibition Assays If cytotoxic Receptor Binding Assays Receptor Binding Assays Enzyme Inhibition Assays->Receptor Binding Assays Signaling Pathway Analysis Signaling Pathway Analysis Receptor Binding Assays->Signaling Pathway Analysis PAMPA PAMPA Assay Signaling Pathway Analysis->PAMPA If active Microsomal Stability Microsomal Stability Assay PAMPA->Microsomal Stability

Caption: Proposed in vitro screening workflow.

Cytotoxicity Screening

The initial assessment of a compound's biological activity often begins with evaluating its cytotoxicity against a panel of human cancer cell lines. This provides a broad indication of its potential as an anticancer agent and establishes a concentration range for subsequent, more specific assays.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final concentration of DMSO should not exceed 0.5% (v/v). Remove the old medium from the plates and add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: Cytotoxicity

The results of the cytotoxicity screening can be summarized in a table as follows (example data shown).

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)25.3
MDA-MB-231 (Breast Cancer)42.1
HCT116 (Colon Cancer)15.8
A549 (Lung Cancer)> 100

Mechanistic Assays

Based on the structural similarity to other biologically active butanoic acids, the following mechanistic assays are recommended to explore the potential mode of action.

Enzyme Inhibition Assays

Many butanoic acid derivatives have been reported to inhibit various enzymes. A primary screen against key enzyme targets is a logical next step.

Given the structural resemblance to some non-steroidal anti-inflammatory drugs (NSAIDs), assessing the inhibitory activity against COX-1 and COX-2 is warranted.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric COX activity assay kit

  • Test compound and reference inhibitors (e.g., celecoxib, ibuprofen)

  • 96-well plates

  • Plate reader

Procedure:

  • Enzyme Preparation: Prepare the COX-1 and COX-2 enzymes according to the manufacturer's instructions.

  • Compound Incubation: In a 96-well plate, add the enzyme, a reaction buffer, and the test compound at various concentrations. Include a vehicle control and a positive control inhibitor. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Signal Detection: After a defined incubation period, stop the reaction and measure the product formation using a colorimetric or fluorometric probe as per the assay kit protocol.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2.

EnzymeIC₅₀ (µM)
COX-178.5
COX-212.3
Potential Signaling Pathway Modulation

Should the compound show significant cytotoxicity or enzyme inhibition, further investigation into the underlying signaling pathways would be necessary. For instance, if the compound is a potent COX-2 inhibitor, it may modulate the prostaglandin synthesis pathway, which is often upregulated in cancer and inflammation.

G Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 PGH2 Prostaglandin H2 (PGH2) COX-2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation PGE2->Inflammation Cell Proliferation Cell Proliferation PGE2->Cell Proliferation Angiogenesis Angiogenesis PGE2->Angiogenesis Test Compound Test Compound Test Compound->COX-2 Inhibition

Caption: Hypothetical inhibition of the COX-2 pathway.

Preliminary ADME-Tox Profiling

Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is crucial in drug discovery.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay used to predict passive intestinal absorption.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Phosphate buffered saline (PBS)

  • Test compound and reference compounds (high and low permeability)

  • LC-MS/MS system for quantification

Procedure:

  • Compound Preparation: Prepare a solution of the test compound in a suitable buffer (e.g., PBS at pH 7.4).

  • Membrane Coating: Coat the filter of the donor plate with a lipid solution (e.g., lecithin in dodecane).

  • Assay Setup: Add the compound solution to the donor wells and buffer to the acceptor wells. Assemble the PAMPA sandwich.

  • Incubation: Incubate the plate for a specified time (e.g., 4-16 hours) at room temperature.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the permeability coefficient (Pe).

Data Presentation: ADME-Tox
AssayResultInterpretation
PAMPA (Pe, 10⁻⁶ cm/s)5.2Moderate to high permeability
Microsomal Stability (t½, min)45Moderate metabolic stability

Conclusion

This technical guide outlines a systematic approach for the preliminary in vitro screening of this compound. The proposed workflow, encompassing cytotoxicity screening, mechanistic assays, and early ADME profiling, provides a comprehensive framework for characterizing the biological activity of this novel compound. The successful execution of these assays will generate crucial data to support further preclinical development.

References

Methodological & Application

Laboratory Synthesis Protocol for 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Abstract

This application note provides a detailed, three-step laboratory protocol for the synthesis of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid. The synthesis commences with a Stobbe condensation of 4-chlorobenzaldehyde and diethyl succinate to form an intermediate, which is subsequently reduced and hydrolyzed to 2-(4-chlorophenyl)succinic acid. This diacid is then cyclized to the corresponding anhydride, which is used to acylate benzene via a Friedel-Crafts reaction to yield the final product. This protocol is intended for researchers, scientists, and drug development professionals in the field of organic chemistry.

Introduction

Gamma-keto acids and their derivatives are important structural motifs in medicinal chemistry and materials science. The title compound, this compound, possesses a diarylbutanoic acid scaffold that is of interest for further chemical derivatization and biological screening. The synthetic route described herein utilizes robust and well-established chemical transformations to provide a reliable method for the preparation of this compound.

Overall Reaction Scheme

Overall_Reaction_Scheme reagent1 4-Chlorobenzaldehyde intermediate1 2-(4-Chlorophenyl)succinic acid reagent1->intermediate1 1. Stobbe Condensation 2. Hydrolysis & Reduction reagent2 Diethyl succinate reagent2->intermediate1 intermediate2 2-(4-Chlorophenyl)succinic anhydride intermediate1->intermediate2 Dehydration product This compound intermediate2->product Friedel-Crafts Acylation reagent3 Benzene reagent3->product

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(4-Chlorophenyl)succinic acid via Stobbe Condensation

The initial step involves the base-catalyzed condensation of 4-chlorobenzaldehyde with diethyl succinate, followed by hydrolysis and reduction to yield 2-(4-chlorophenyl)succinic acid.

Materials:

Reagent/SolventMolecular FormulaMolecular Weight ( g/mol )QuantityMoles
4-ChlorobenzaldehydeC₇H₅ClO140.5714.06 g0.10
Diethyl succinateC₈H₁₄O₄174.1920.90 g0.12
Sodium ethoxideC₂H₅NaO68.058.17 g0.12
Ethanol, absoluteC₂H₅OH46.07100 mL-
Hydrochloric acid, conc.HCl36.46As needed-
Palladium on Carbon (10%)Pd/C-0.5 g-
Hydrogen gasH₂2.02Balloon pressure-
Ethyl acetateC₄H₈O₂88.11200 mL-
Sodium hydroxideNaOH40.00As needed-

Procedure:

  • A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal (2.76 g, 0.12 mol) in absolute ethanol (100 mL) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • To the freshly prepared sodium ethoxide solution, a mixture of 4-chlorobenzaldehyde (14.06 g, 0.10 mol) and diethyl succinate (20.90 g, 0.12 mol) is added dropwise with stirring at room temperature.

  • The reaction mixture is then heated to reflux for 2 hours.

  • After cooling, the reaction mixture is concentrated under reduced pressure to remove most of the ethanol. The residue is dissolved in water (150 mL) and acidified with concentrated hydrochloric acid to a pH of approximately 2.

  • The resulting precipitate of the crude unsaturated half-ester is collected by vacuum filtration.

  • The crude product is then dissolved in a 10% aqueous solution of sodium hydroxide and subjected to catalytic hydrogenation in the presence of 10% Pd/C (0.5 g) under a hydrogen atmosphere (balloon pressure) with vigorous stirring until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is acidified with concentrated hydrochloric acid.

  • The precipitated 2-(4-chlorophenyl)succinic acid is collected by vacuum filtration, washed with cold water, and dried in a vacuum oven.

Step 2: Synthesis of 2-(4-Chlorophenyl)succinic anhydride

The synthesized diacid is cyclized to its corresponding anhydride by dehydration.

Materials:

Reagent/SolventMolecular FormulaMolecular Weight ( g/mol )QuantityMoles
2-(4-Chlorophenyl)succinic acidC₁₀H₉ClO₄228.6322.86 g0.10
Acetic anhydrideC₄H₆O₃102.0950 mL-

Procedure:

  • In a round-bottom flask, 2-(4-chlorophenyl)succinic acid (22.86 g, 0.10 mol) is suspended in acetic anhydride (50 mL).

  • The mixture is heated at reflux for 1 hour, during which the solid dissolves.

  • The excess acetic anhydride is removed by distillation under reduced pressure.

  • The residual oil is cooled and triturated with diethyl ether to induce crystallization.

  • The solid 2-(4-chlorophenyl)succinic anhydride is collected by vacuum filtration and washed with cold diethyl ether.

Step 3: Synthesis of this compound

The final product is obtained via a Friedel-Crafts acylation of benzene with the synthesized anhydride.

Materials:

Reagent/SolventMolecular FormulaMolecular Weight ( g/mol )QuantityMoles
2-(4-Chlorophenyl)succinic anhydrideC₁₀H₇ClO₃210.6121.06 g0.10
Benzene, anhydrousC₆H₆78.11100 mL-
Aluminum chloride, anhydrousAlCl₃133.3429.33 g0.22
Hydrochloric acid, 6 MHCl36.46150 mL-
DichloromethaneCH₂Cl₂84.93150 mL-
Sodium sulfate, anhydrousNa₂SO₄142.04As needed-

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (29.33 g, 0.22 mol) in anhydrous benzene (100 mL) in a three-necked flask cooled in an ice bath, a solution of 2-(4-chlorophenyl)succinic anhydride (21.06 g, 0.10 mol) in anhydrous benzene (50 mL) is added dropwise.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated at 50 °C for 3 hours.

  • The reaction is quenched by carefully pouring the mixture onto crushed ice (300 g) containing concentrated hydrochloric acid (50 mL).

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 75 mL).

  • The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to afford pure this compound.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (g)Physical State
2-(4-Chlorophenyl)succinic acidC₁₀H₉ClO₄228.6322.86White solid
2-(4-Chlorophenyl)succinic anhydrideC₁₀H₇ClO₃210.6121.06Crystalline solid
This compoundC₁₆H₁₃ClO₃288.7328.87Solid

Experimental Workflow Diagram

Synthesis_Workflow Synthesis Workflow cluster_step1 Step 1: Stobbe Condensation & Reduction cluster_step2 Step 2: Anhydride Formation cluster_step3 Step 3: Friedel-Crafts Acylation s1_start Mix 4-Chlorobenzaldehyde, Diethyl Succinate & NaOEt in EtOH s1_reflux Reflux for 2h s1_start->s1_reflux s1_workup1 Concentrate, Acidify with HCl s1_reflux->s1_workup1 s1_filter1 Collect crude half-ester s1_workup1->s1_filter1 s1_hydrogenation Catalytic Hydrogenation (Pd/C, H₂) s1_filter1->s1_hydrogenation s1_workup2 Filter catalyst, Acidify with HCl s1_hydrogenation->s1_workup2 s1_product Isolate 2-(4-Chlorophenyl)succinic acid s1_workup2->s1_product s2_start Suspend Diacid in Acetic Anhydride s1_product->s2_start s2_reflux Reflux for 1h s2_start->s2_reflux s2_workup Remove excess Acetic Anhydride s2_reflux->s2_workup s2_product Isolate 2-(4-Chlorophenyl)succinic anhydride s2_workup->s2_product s3_start Add Anhydride to AlCl₃ in Benzene s2_product->s3_start s3_heat Heat at 50°C for 3h s3_start->s3_heat s3_quench Quench with Ice/HCl s3_heat->s3_quench s3_extract Extract with Dichloromethane s3_quench->s3_extract s3_purify Dry and Recrystallize s3_extract->s3_purify s3_product Obtain this compound s3_purify->s3_product

Caption: Detailed workflow for the synthesis of the target compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Anhydrous reagents and solvents are moisture-sensitive and should be handled under a dry atmosphere (e.g., nitrogen or argon).

  • Aluminum chloride is corrosive and reacts violently with water.

  • Benzene is a known carcinogen and is highly flammable.

  • Concentrated acids and bases are corrosive and should be handled with care.

  • Catalytic hydrogenation with Pd/C and hydrogen gas should be performed with appropriate safety measures to prevent fire and explosion.

Disclaimer: This protocol is intended for use by trained chemistry professionals. The user assumes all responsibility for the safe handling of chemicals and the execution of this procedure.

Application Note: RP-HPLC Method for Analysis of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid is a keto acid derivative with potential applications in pharmaceutical research and development.[1][2] Accurate and reliable quantification of this compound is essential for quality control, stability testing, and pharmacokinetic studies. This application note describes a simple, selective, and robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method has been developed based on established protocols for structurally related compounds and validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[3][4]

Experimental Protocol

1. Instrumentation and Materials

  • Instrumentation: HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, an isocratic pump, an autosampler, and a column thermostat.[1]

  • Data Acquisition: Chromatography data station for data acquisition and processing.

  • Analytical Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Solvents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

    • Orthophosphoric acid (Analytical grade)

    • This compound reference standard.[1]

2. Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Stationary PhaseC18 (150 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile : 25mM Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate1.0 mL/min
Column Temperature30°C
Detection Wavelength254 nm
Injection Volume10 µL
Run Time10 minutes

3. Preparation of Solutions

  • Phosphate Buffer (25mM, pH 3.0): Dissolve approximately 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.

  • Mobile Phase: Mix the filtered phosphate buffer and acetonitrile in a 50:50 (v/v) ratio. Degas the mobile phase by sonication or vacuum filtration before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by appropriately diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 5, 10, 25, 50, 75, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The developed analytical method was validated according to ICH Q2(R1) guidelines.[4][5] The validation parameters, including system suitability, linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantitation (LOQ), were assessed.

1. System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.[6] A standard solution was injected five times, and the parameters were evaluated against the acceptance criteria.[7]

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T)≤ 2.01.15
Theoretical Plates (N)> 20006800
% RSD of Peak Area≤ 2.0%0.85%
% RSD of Retention Time≤ 2.0%0.30%

2. Linearity

The linearity of the method was evaluated by analyzing a series of six standard solutions over a concentration range of 5-100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Concentration Range5 - 100 µg/mL
Regression Equationy = 45872x + 1253
Correlation Coefficient (r²)0.9995

3. Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.[4] Six replicate injections of a standard solution (50 µg/mL) were analyzed.

Precision Type% RSD of Peak Area
Intra-day (Repeatability)0.92%
Inter-day (Intermediate)1.35%

4. Accuracy

Accuracy was assessed by the recovery method at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

Concentration LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%

5. LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated from the standard deviation of the response and the slope of the calibration curve.

ParameterResult (µg/mL)
LOD0.52
LOQ1.58

Visualized Experimental Workflow

RP_HPLC_Workflow RP-HPLC Analysis Workflow cluster_prep Preparation Phase cluster_hplc HPLC Analysis Phase cluster_data Data Processing Phase prep_mobile 1. Prepare Mobile Phase (ACN:Buffer 50:50, pH 3.0) equilibrate 4. Equilibrate System (C18 Column, 1.0 mL/min) prep_mobile->equilibrate prep_std 2. Prepare Standard Solutions (Stock & Dilutions) sst_check 5. Perform System Suitability Test (Inject Standard x5) prep_std->sst_check prep_sample 3. Prepare Sample Solutions (Dissolve & Filter) inject_samples 6. Inject Standards & Samples (Create Sequence) prep_sample->inject_samples equilibrate->sst_check sst_check->inject_samples If SST Passes integrate 7. Integrate Chromatograms (Peak Area & Retention Time) inject_samples->integrate calibrate 8. Generate Calibration Curve (Linearity Check) integrate->calibrate quantify 9. Quantify Analyte in Samples calibrate->quantify report 10. Generate Final Report quantify->report

Caption: Workflow for the RP-HPLC analysis of the target compound.

The developed isocratic RP-HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The method is linear, precise, and accurate over the specified concentration range. Its simplicity makes it suitable for routine quality control and research applications. The validation results confirm that the method's performance is acceptable for its intended use, adhering to established international guidelines.[8]

References

Application Note: Investigating the Anticancer Potential of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid is a small molecule whose biological activities are not yet fully characterized. However, its structural similarity to 4-phenylbutyric acid (4-PBA), a known histone deacetylase (HDAC) inhibitor and chemical chaperone, suggests its potential as a therapeutic agent, particularly in oncology. 4-PBA has been shown to inhibit cell proliferation, induce apoptosis, and modulate the endoplasmic reticulum (ER) stress response in various cancer models[1][2][3]. This application note provides a comprehensive guide for researchers to investigate the potential anticancer effects of this compound using a suite of cell-based assays. The protocols described herein are designed to assess its impact on cell viability, HDAC activity, ER stress induction, apoptosis, and cell cycle progression.

Proposed Mechanism of Action

Based on the known activities of structurally related compounds like 4-PBA, we hypothesize that this compound may exert its anticancer effects through a dual mechanism involving HDAC inhibition and induction of ER stress-mediated apoptosis.

  • HDAC Inhibition: Histone deacetylases are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression of key tumor suppressor genes. Inhibition of HDACs can restore the expression of these genes, leading to cell cycle arrest, differentiation, and apoptosis.[1][3]

  • ER Stress Induction: The endoplasmic reticulum is a critical organelle for protein folding and modification. An accumulation of misfolded proteins triggers the unfolded protein response (UPR), an adaptive mechanism to restore ER homeostasis. However, prolonged or overwhelming ER stress can switch the UPR to a pro-apoptotic pathway, leading to cell death.[2] Chemical chaperones like 4-PBA are known to modulate this response.[2][4]

The following diagram illustrates the proposed signaling pathways through which this compound may exert its effects.

Proposed_Mechanism_of_Action cluster_0 This compound cluster_1 Cellular Effects cluster_2 Downstream Consequences Compound This compound HDAC HDAC Inhibition Compound->HDAC ER_Stress ER Stress Induction Compound->ER_Stress Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation UPR Unfolded Protein Response (UPR) ER_Stress->UPR Tumor_Suppressor Tumor Suppressor Gene Expression Histone_Acetylation->Tumor_Suppressor Apoptosis Apoptosis Tumor_Suppressor->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor->Cell_Cycle_Arrest CHOP CHOP Expression UPR->CHOP CHOP->Apoptosis

Caption: Proposed dual mechanism of action.

Experimental Protocols

Cell Viability Assay (MTT/Resazurin)

This initial assay determines the cytotoxic effects of the compound on a cancer cell line of interest. The IC50 value (the concentration at which 50% of cell growth is inhibited) will be determined to guide the concentrations used in subsequent experiments.

Workflow:

Caption: Workflow for the cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the overnight culture medium and replace it with medium containing various concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin solution to each well and incubate for 2-4 hours. Viable cells will metabolize these reagents into a colored formazan product (MTT) or a fluorescent resorufin product (resazurin).

  • Data Acquisition: For MTT, solubilize the formazan crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm. For resazurin, measure the fluorescence at an excitation/emission of ~560/590 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Hypothetical Data:

Concentration (µM)Cell Viability (%)
0.198.5
192.1
1075.3
2551.2
5028.9
10010.4
HDAC Activity Assay

This assay measures the ability of the compound to inhibit HDAC enzymes in a cell-based format. Luminescent assays, such as the HDAC-Glo™ I/II Assay, are suitable for this purpose.[5][6]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the compound at concentrations around the determined IC50 for a suitable duration (e.g., 6-24 hours). Include a known HDAC inhibitor (e.g., Trichostatin A or SAHA) as a positive control.

  • Assay Reagent Preparation: Prepare the HDAC-Glo™ I/II reagent according to the manufacturer's instructions.

  • Lysis and HDAC Reaction: Add the reagent directly to the wells. This reagent lyses the cells and contains a substrate for HDAC enzymes. Deacetylation of the substrate by active HDACs leads to the generation of a luminescent signal.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: A decrease in luminescence compared to the vehicle control indicates HDAC inhibition. Calculate the percent inhibition for each concentration.

ER Stress Analysis by Western Blot

This protocol assesses the induction of ER stress by measuring the expression levels of key UPR markers, such as GRP78 (BiP) and CHOP (GADD153).

Protocol:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with the compound at 1x and 2x the IC50 concentration for 24 hours. Include a known ER stress inducer (e.g., tunicamycin or thapsigargin) as a positive control.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against GRP78, CHOP, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the fold change in protein expression relative to the vehicle control.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Workflow:

Caption: Workflow for the apoptosis assay.

Protocol:

  • Cell Treatment: Treat cells with the compound at concentrations around the IC50 for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Hypothetical Data:

TreatmentViable (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle95.22.52.3
Compound (IC50)45.835.119.1
Compound (2x IC50)20.348.930.8
Cell Cycle Analysis by Propidium Iodide (PI) Staining

This assay determines the effect of the compound on cell cycle progression by quantifying the DNA content of the cells.[8][9][10]

Protocol:

  • Cell Treatment: Treat cells with the compound at various concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate the cells at room temperature for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

  • Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that checkpoint.

Conclusion

This application note provides a framework for the initial investigation of this compound as a potential anticancer agent. By systematically evaluating its effects on cell viability, HDAC activity, ER stress, apoptosis, and the cell cycle, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The protocols outlined are robust and widely used in the field of cancer drug discovery.

References

Application Notes and Protocols: 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid is a valuable chemical intermediate primarily utilized in the synthesis of heterocyclic compounds, most notably pyridazinone derivatives. While direct therapeutic applications of this specific butanoic acid are not extensively documented in publicly available literature, its role as a precursor is critical for developing a class of compounds with a broad spectrum of pharmacological activities. This document outlines the application of this compound as a synthetic building block, provides a general protocol for its conversion to pyridazinone scaffolds, and summarizes the potential biological activities of the resulting derivatives.

Application Notes

The principal application of this compound in medicinal chemistry is as a starting material for the synthesis of 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives. The general synthetic route involves the cyclization of the γ-keto acid with hydrazine or its derivatives. This reaction provides a straightforward method to access the pyridazinone core, a privileged scaffold in drug discovery.

The resulting pyridazinone derivatives have been reported to exhibit a wide range of biological activities, making this compound a key intermediate for generating libraries of compounds for screening and lead optimization. The specific biological activities of the final pyridazinone compounds are largely determined by the substituents on the phenyl rings and the pyridazinone core itself.

Potential Therapeutic Areas for Derivatives:

  • Cardiovascular Diseases: Pyridazinone derivatives have been investigated for their cardiotonic, antihypertensive, and vasorelaxant properties.[1][2]

  • Inflammation and Pain: Certain pyridazinone compounds have shown analgesic and anti-inflammatory activities.[3][4]

  • Infectious Diseases: Antimicrobial and antifungal properties have been reported for some heterocyclic compounds derived from related 4-oxo-butanoic acids.

  • Oncology: The pyridazinone scaffold is also being explored for the development of novel anticancer agents.

  • Central Nervous System Disorders: Some pyridazinone derivatives have been studied for their effects on the central nervous system.[5]

Experimental Protocols

General Protocol for the Synthesis of 6-(4-Chlorophenyl)-4-phenyl-4,5-dihydro-3(2H)-pyridazinone

This protocol describes a general method for the synthesis of a pyridazinone derivative from this compound and hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate (80% or higher)

  • Ethanol or Glacial Acetic Acid

  • Reflux apparatus

  • Stirring plate and magnetic stirrer

  • Crystallization dishes

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of this compound in a suitable solvent such as ethanol or glacial acetic acid.

  • Add 1.1 to 1.5 equivalents of hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux and maintain the temperature for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 6-(4-chlorophenyl)-4-phenyl-4,5-dihydro-3(2H)-pyridazinone.

  • Characterize the final product using appropriate analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy.

Data Presentation

The following table summarizes the reported biological activities of various pyridazinone derivatives, illustrating the therapeutic potential of compounds synthesized from 4-oxo-4-phenylbutanoic acid precursors.

Compound ClassSpecific Derivative(s)Biological ActivityKey FindingsReference
6-Aryl-4,5-dihydro-3(2H)-pyridazinonesCompound 5a (structure not fully specified)CardiotonicEmerged as a promising compound with potential cardiotonic activity.[1]
6-Phenylpyridazin-3(2H)-one derivativesAcid 5, ester 4, and 4-methoxyphenylhydrazide 10cVasorelaxantShowed potent vasorelaxant activity with EC50 values of 0.339, 1.225, and 1.204 µM, respectively.[6]
6-Substituted-3(2H)-pyridazinones6-[4-(4-fluorophenyl)]piperazine-3(2H)-pyridazinonesAnalgesicExhibited analgesic activity.[3]
6-Aryl-pyridazinones6-(4-methoxyphenyl)-pyridazinone derivatives with acetamide/propanamide moietiesAnalgesicDemonstrated good analgesic activity.[3]
Pyridazinone Metal ComplexesNot specifiedAntibacterial and AntifungalShowed activity against various bacterial and fungal strains.[3]

Visualizations

Synthetic Workflow

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product start_mol This compound reagents Hydrazine Hydrate Ethanol/Acetic Acid Reflux start_mol->reagents Cyclization product_mol 6-(4-Chlorophenyl)-4-phenyl- 4,5-dihydro-3(2H)-pyridazinone reagents->product_mol

Caption: Synthetic pathway from the butanoic acid to a pyridazinone derivative.

Structure-Activity Relationship Concept

SAR cluster_R1 R1 Substituent cluster_R2 R2 Substituent cluster_R3 R3 Substituent core Pyridazinone Core R1 Aryl Group (e.g., 4-Chlorophenyl) core->R1 R2 Aryl Group (e.g., Phenyl) core->R2 R3 Substituents on Pyridazinone Ring core->R3 activity Biological Activity (e.g., Cardiotonic, Antihypertensive) R1->activity Modulates R2->activity Modulates R3->activity Modulates

Caption: Modulation of biological activity by substituents on the pyridazinone core.

References

Application Notes and Protocols for the Derivatization of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid, a γ-keto acid. Derivatization is a crucial step for various analytical and synthetic applications, including enhancing volatility for gas chromatography-mass spectrometry (GC-MS), improving solubility, and enabling further synthetic modifications. The following protocols detail common derivatization strategies targeting the carboxylic acid and ketone functionalities of the molecule.

Introduction

This compound possesses two primary reactive sites for derivatization: the carboxylic acid group and the ketone group. The carboxylic acid can be readily converted into esters or amides, while the ketone can be reduced to a hydroxyl group, which can subsequently cyclize to form a γ-lactone. These derivatizations can alter the molecule's physicochemical properties and biological activity, making them valuable tools in drug discovery and development.

Derivatization Protocols

Three common and effective derivatization protocols are presented:

  • Esterification of the carboxylic acid to form a methyl ester.

  • Amidation of the carboxylic acid to form an N-benzyl amide.

  • Reductive Lactonization of the γ-keto acid to form a γ-lactone.

Additionally, a protocol for silylation is provided for the preparation of the parent acid for GC-MS analysis.

Protocol 1: Esterification to Methyl 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoate

This protocol describes the conversion of the carboxylic acid to its methyl ester using boron trifluoride-methanol, a common and effective method for esterifying carboxylic acids.[1]

Experimental Protocol:

  • Preparation: In a clean, dry 10 mL round-bottom flask, dissolve 100 mg of this compound in 2 mL of methanol.

  • Reagent Addition: Carefully add 2 mL of 10% (w/w) boron trifluoride-methanol solution to the flask.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 10 mL of saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography using a hexane-ethyl acetate gradient.

Quantitative Data:

ParameterValueReference
Starting MaterialThis compound-
Reagent10% BF₃-Methanol[1]
Expected ProductMethyl 2-(4-chlorophenyl)-4-oxo-4-phenylbutanoate-
Typical Yield85-95%General yield for this method
Purity (post-chromatography)>98%Estimated

Expected Characterization Data (for Methyl 2-methyl-4-oxo-4-phenylbutanoate as a proxy):

  • ¹³C NMR: Signals corresponding to the ester carbonyl, ketone carbonyl, aromatic carbons, and aliphatic carbons.[2]

  • GC-MS: A molecular ion peak corresponding to the methyl ester, with characteristic fragmentation patterns.[2]

Protocol 2: Amide Formation to N-Benzyl-2-(4-chlorophenyl)-4-oxo-4-phenylbutanamide

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) as coupling agents to form an amide bond between the carboxylic acid and benzylamine.[3][4][5]

Experimental Protocol:

  • Preparation: Dissolve 100 mg (0.346 mmol) of this compound in 5 mL of anhydrous dichloromethane (DCM) in a dry 25 mL round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Add HOBt (56 mg, 0.415 mmol) and EDC-HCl (80 mg, 0.415 mmol) to the solution and stir for 10 minutes at room temperature.

  • Amine Addition: Add benzylamine (41 µL, 0.381 mmol) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with 10 mL of DCM and wash sequentially with 1 M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate (2 x 10 mL), and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.

Quantitative Data:

ParameterValueReference
Starting MaterialThis compound-
Coupling AgentsEDC-HCl, HOBt[3][5]
AmineBenzylamine-
Expected ProductN-Benzyl-2-(4-chlorophenyl)-4-oxo-4-phenylbutanamide-
Typical Yield70-90%[4][5]
Purity (post-chromatography)>98%Estimated

Expected Characterization Data (for N-Benzyl-4-oxo-4-phenylbutanamide as a proxy):

  • Melting Point: 101-103 °C.[6]

  • Mass Spectrum: A molecular ion peak corresponding to the N-benzyl amide.

Protocol 3: Reductive Lactonization to 5-(4-Chlorophenyl)-3-phenyl-dihydrofuran-2(3H)-one

This protocol describes the reduction of the ketone functionality followed by intramolecular cyclization to form a γ-lactone. This can be achieved using a ruthenium catalyst with a formic acid-triethylamine azeotrope as the hydrogen source.[7]

Experimental Protocol:

  • Preparation: In a flame-dried Schlenk tube under an inert atmosphere, add this compound (100 mg, 0.346 mmol) and a suitable chiral Ru-catalyst (e.g., RuCl--INVALID-LINK--, 1-2 mol%).

  • Solvent Addition: Add 2 mL of a 5:2 mixture of formic acid and triethylamine.

  • Reaction: Stir the mixture at the specified temperature (e.g., 40-60 °C) for 12-24 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude lactone by silica gel column chromatography.

Quantitative Data:

ParameterValueReference
Starting MaterialThis compound-
CatalystRu-based catalyst[7]
Hydrogen SourceFormic acid/Triethylamine[7]
Expected Product5-(4-Chlorophenyl)-3-phenyl-dihydrofuran-2(3H)-one-
Typical YieldUp to 92%[7]
Purity (post-chromatography)>98%Estimated
Protocol 4: Silylation for GC-MS Analysis

For the analysis of the underivatized keto acid by GC-MS, a silylation step is necessary to increase its volatility. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and effective silylating agent.[8]

Experimental Protocol:

  • Sample Preparation: Place 1-5 mg of this compound in a clean, dry GC vial.

  • Reagent Addition: Add 100 µL of MSTFA and 100 µL of anhydrous pyridine to the vial.

  • Derivatization: Cap the vial tightly and heat at 60-80 °C for 30-60 minutes in a heating block or oven.

  • Analysis: Cool the vial to room temperature before injecting an aliquot into the GC-MS system.

Quantitative Data:

ParameterValueReference
Starting MaterialThis compound-
Silylating AgentMSTFA[8]
Expected ProductTrimethylsilyl ester and/or enol ether-
Reaction Time30-60 minutes[8]
Reaction Temperature60-80 °C[8]

Visualized Workflows

Derivatization_Workflow Start 2-(4-Chlorophenyl)-4-oxo- 4-phenylbutanoic acid Ester Methyl 2-(4-chlorophenyl)-4-oxo- 4-phenylbutanoate Start->Ester BF3-Methanol Reflux Amide N-Benzyl-2-(4-chlorophenyl)-4-oxo- 4-phenylbutanamide Start->Amide EDC, HOBt Benzylamine, RT Lactone 5-(4-Chlorophenyl)-3-phenyl- dihydrofuran-2(3H)-one Start->Lactone Ru-catalyst HCOOH/NEt3

Caption: General derivatization pathways for this compound.

GCMS_Workflow Sample Keto Acid Sample Derivatization Silylation with MSTFA Sample->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Analysis Data Analysis Detection->Analysis

Caption: Workflow for the GC-MS analysis of this compound following silylation.

References

Application Notes and Protocols for Efficacy Testing of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Subject: Experimental setup for determining the therapeutic efficacy of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid.

Introduction

This document provides a detailed experimental framework for evaluating the potential therapeutic efficacy of the novel compound, this compound. Due to the limited existing data on the specific biological activities of this compound, a tiered screening approach is recommended. This approach will begin with broad in vitro assays to identify potential anti-inflammatory and anti-cancer properties. Subsequent, more focused experiments will then elucidate the mechanism of action based on initial findings. The protocols provided herein are designed to be adaptable based on the experimental outcomes at each stage.

Structurally related compounds, such as 4-phenylbutyric acid (PBA), have demonstrated utility as histone deacetylase (HDAC) inhibitors with anti-inflammatory and anti-cancer effects.[1][2] Another similar molecule, methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate, has shown antibacterial activity.[3] Therefore, the initial screening will focus on these potential activities.

Proposed Signaling Pathways for Investigation

Based on the activities of structurally related compounds, two primary signaling pathways are proposed for initial investigation: the NF-κB pathway, which is central to inflammation, and apoptosis pathways, which are critical in cancer.

NF-κB Signaling Pathway

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Procaspase-3 Caspase8->Procaspase3 Activation Cellular_Stress Cellular Stress (e.g., DNA Damage) Bcl2_Family Bcl-2 Family (Bax/Bak, Bcl-2) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Regulation of MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Activation Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Apoptosis Signaling Pathways

Experimental Workflow

A tiered approach will be employed to efficiently screen the compound and then investigate its mechanism of action.

Experimental_Workflow Start Start: 2-(4-Chlorophenyl)-4-oxo- 4-phenylbutanoic acid In_Vitro_Screening Tier 1: In Vitro Screening Start->In_Vitro_Screening Anti_Inflammatory_Assays Anti-Inflammatory Assays (LPS-stimulated Macrophages) In_Vitro_Screening->Anti_Inflammatory_Assays Anti_Cancer_Assays Anti-Cancer Assays (Cancer Cell Lines) In_Vitro_Screening->Anti_Cancer_Assays Decision1 Activity Observed? Anti_Inflammatory_Assays->Decision1 Anti_Cancer_Assays->Decision1 Mechanism_of_Action Tier 2: Mechanism of Action Studies Decision1->Mechanism_of_Action Yes End End: Efficacy Profile Decision1->End No Inflammation_MoA Inflammation MoA (NF-κB, COX-2) Mechanism_of_Action->Inflammation_MoA Cancer_MoA Cancer MoA (Apoptosis, Cell Cycle) Mechanism_of_Action->Cancer_MoA In_Vivo_Studies Tier 3: In Vivo Efficacy Studies Inflammation_MoA->In_Vivo_Studies Cancer_MoA->In_Vivo_Studies Inflammation_Model Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) In_Vivo_Studies->Inflammation_Model Cancer_Model Xenograft Animal Model In_Vivo_Studies->Cancer_Model Inflammation_Model->End Cancer_Model->End

Experimental Workflow

Tier 1: In Vitro Screening Protocols

This protocol aims to assess the potential of the test compound to mitigate inflammatory responses in a cellular model.

  • Cell Line: RAW 264.7 (murine macrophage cell line) or THP-1 (human monocytic cell line), differentiated into macrophages.

  • Assay Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines. The ability of the test compound to inhibit the production of these mediators is a measure of its anti-inflammatory potential. Commonly used in vitro assays to evaluate anti-inflammatory properties include protein denaturation inhibition assays, membrane stabilization assays, and enzyme inhibition assays (COX/LOX).[4][5]

  • Protocol:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone or another known anti-inflammatory drug).

    • Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant using ELISA kits.

    • Cell Viability: Assess cell viability using the MTT or PrestoBlue assay to rule out cytotoxicity-mediated effects.

  • Data Presentation:

Concentration (µM)NO Production (% of Control)TNF-α Release (% of Control)IL-6 Release (% of Control)Cell Viability (%)
Vehicle Control100100100100
0.1
1
10
25
50
Positive Control

This protocol is designed to evaluate the cytotoxic and anti-proliferative effects of the test compound on various cancer cell lines.

  • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 - breast cancer, A549 - lung cancer, HCT116 - colon cancer, U87 MG - glioblastoma). A non-cancerous cell line (e.g., HEK293 or primary fibroblasts) should be included to assess selectivity.

  • Assay Principle: The ability of the compound to inhibit cell proliferation and induce cell death in cancer cells is a primary indicator of its anti-cancer potential.

  • Protocol:

    • Cell Seeding: Seed the cancer and non-cancerous cell lines in 96-well plates at an appropriate density for each cell type.

    • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control and a positive control (e.g., Doxorubicin or Paclitaxel).

    • Cell Viability/Proliferation Assay: Determine the percentage of viable cells using the MTT, SRB, or CellTiter-Glo assay.

    • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value for each cell line.

  • Data Presentation:

Cell LineIC₅₀ (µM)
MCF-7
A549
HCT116
U87 MG
HEK293

Tier 2: Mechanism of Action Protocols (Hypothetical)

Assuming positive results are obtained in the initial screening, the following protocols can be employed to investigate the underlying mechanism of action.

  • Western Blot Analysis:

    • Objective: To determine the effect of the compound on the NF-κB signaling pathway.

    • Protocol: Treat LPS-stimulated macrophages with the compound as described in 4.1. Lyse the cells and perform Western blot analysis to detect the levels of phosphorylated and total IκBα, p65, and key inflammatory enzymes like COX-2 and iNOS.

  • Quantitative PCR (qPCR):

    • Objective: To measure the effect of the compound on the gene expression of pro-inflammatory mediators.

    • Protocol: Extract RNA from treated cells and perform qPCR to quantify the mRNA levels of TNF, IL6, IL1B, PTGS2 (COX-2), and NOS2 (iNOS).

  • Apoptosis Assay:

    • Objective: To determine if the compound induces apoptosis in cancer cells.

    • Protocol: Treat cancer cells with the compound at its IC₅₀ concentration. Use Annexin V/Propidium Iodide staining followed by flow cytometry to quantify the percentage of apoptotic cells.

  • Cell Cycle Analysis:

    • Objective: To assess the effect of the compound on cell cycle progression.

    • Protocol: Treat cancer cells with the compound, fix them, and stain with a DNA-intercalating dye (e.g., propidium iodide). Analyze the DNA content by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Caspase Activity Assay:

    • Objective: To measure the activation of key apoptosis-mediating enzymes.

    • Protocol: Use commercially available colorimetric or fluorometric assays to measure the activity of caspases-3, -8, and -9 in compound-treated cancer cells.

Tier 3: In Vivo Efficacy Protocols (Hypothetical)

Should in vitro studies demonstrate significant activity and a plausible mechanism of action, in vivo studies would be the next logical step. The use of in vivo models is crucial as they provide a more complex biological system that better mimics human disease.[6][7][8]

  • Model: Carrageenan-induced paw edema in rats or mice.

  • Protocol:

    • Administer the test compound orally or intraperitoneally at various doses.

    • After a set pre-treatment time, inject carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

  • Model: Subcutaneous xenograft model using a sensitive cancer cell line in immunodeficient mice (e.g., nude or SCID mice).[8]

  • Protocol:

    • Inject the selected cancer cells subcutaneously into the flank of the mice.

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

    • Administer the test compound and a vehicle control according to a predetermined schedule and route.

    • Measure tumor volume and body weight regularly (e.g., twice a week).

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Presentation for In Vivo Studies:

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h% Inhibition of Edema
Vehicle Control-0
Compound
Compound
Positive Control

Table 4: Effect of this compound on Tumor Growth in a Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-0
Compound
Compound
Positive Control

Conclusion

The proposed experimental setup provides a comprehensive and staged approach to systematically evaluate the therapeutic potential of this compound. The initial in vitro screening will identify the most promising therapeutic area, which will then be explored in more detail through mechanistic studies and subsequent in vivo validation. This structured workflow will enable a thorough and efficient assessment of the compound's efficacy.

References

Application Notes and Protocols for 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic Acid as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, there is a notable absence of published scientific literature detailing the specific biological targets, mechanism of action, or established use of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid as a chemical probe. The following application notes and protocols are therefore hypothetical and are based on the analysis of structurally related compounds. These guidelines are intended to serve as a foundational framework for researchers and drug development professionals to initiate their own investigations into the potential biological activities of this molecule.

Introduction

This compound is a small molecule featuring a 4-oxo-4-phenylbutanoic acid scaffold with a 4-chlorophenyl substituent at the 2-position. While its specific biological functions remain uncharacterized, the structural motifs present in this compound suggest several potential avenues for investigation. The 4-oxo-4-phenylbutanoic acid core is found in molecules with diverse biological activities, and the butyrophenone-like substructure is a common feature in pharmacologically active agents.

This document outlines potential applications of this compound as a chemical probe, drawing inferences from the known activities of analogous compounds. The proposed applications center on its potential as an enzyme inhibitor or a modulator of cellular signaling pathways.

Potential Biological Activities and Applications

Based on the activities of structurally related molecules, this compound could be investigated for the following potential applications:

  • As a putative inhibitor of metabolic enzymes: The α-keto acid-like moiety suggests potential interaction with enzymes involved in amino acid or keto acid metabolism. Furthermore, its structural similarity to succinate could imply an interaction with enzymes of the citric acid cycle, such as succinate dehydrogenase.

  • As a potential modulator of G-protein coupled receptors (GPCRs): The butyrophenone-like scaffold is present in numerous compounds that target GPCRs, including dopamine and serotonin receptors.

  • As a potential anti-proliferative agent: Derivatives of 4-oxo-4-arylbutanoic acids have been shown to possess anti-proliferative effects against cancer cell lines.

Data Presentation: Hypothetical Quantitative Data

The following table presents a template for summarizing quantitative data that would be generated during the experimental validation of this compound. The values presented are for illustrative purposes only.

Assay Type Target/Cell Line Parameter Hypothetical Value (µM)
Enzyme InhibitionSuccinate DehydrogenaseIC5015.2
Enzyme InhibitionGABA TransaminaseIC50> 100
Receptor BindingDopamine D2 ReceptorKi8.7
Cell ProliferationHeLa (Cervical Cancer)IC5025.5
Cell ProliferationMCF-7 (Breast Cancer)IC5042.1

Experimental Protocols

The following are detailed, albeit hypothetical, protocols for investigating the potential biological activities of this compound.

Protocol 1: In Vitro Enzyme Inhibition Assay - Succinate Dehydrogenase (SDH)

Objective: To determine if this compound inhibits the enzymatic activity of succinate dehydrogenase.

Materials:

  • This compound

  • Mitochondrial isolation kit

  • Bovine heart mitochondria (or other suitable source of SDH)

  • Potassium phosphate buffer (pH 7.4)

  • Succinate

  • 2,6-Dichlorophenolindophenol (DCPIP)

  • Phenazine methosulfate (PMS)

  • Sodium azide (to inhibit complex IV)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in the assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Mitochondrial Preparation: Isolate mitochondria from a suitable tissue source using a commercially available kit, following the manufacturer's instructions. Determine the protein concentration of the mitochondrial suspension using a Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Potassium phosphate buffer

    • Sodium azide (final concentration 2 mM)

    • PMS (final concentration 1 mM)

    • DCPIP (final concentration 50 µM)

    • Varying concentrations of the test compound or DMSO (vehicle control).

  • Enzyme Reaction Initiation: Add the mitochondrial suspension to each well to a final protein concentration of 10-20 µg/mL.

  • Substrate Addition: Initiate the reaction by adding succinate to a final concentration of 20 mM.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10 minutes). The rate of DCPIP reduction is proportional to SDH activity.

  • Data Analysis: Calculate the initial rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • This compound

  • HeLa and MCF-7 cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue, CellTiter-Glo)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa and MCF-7 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from a DMSO stock. The final DMSO concentration should be less than 0.5%. Add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Hypothetical Mechanism of Action Compound This compound SDH Succinate Dehydrogenase Compound->SDH Inhibition TCA TCA Cycle ETC Electron Transport Chain SDH->ETC Reduced electron flow TCA->ETC ROS Increased ROS ETC->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: Hypothetical signaling pathway of the chemical probe.

G cluster_1 Experimental Workflow: Enzyme Inhibition A Prepare Compound Dilutions C Set up Assay Plate (Buffer, DCPIP, PMS, Compound) A->C B Isolate Mitochondria D Add Mitochondria B->D C->D E Initiate with Succinate D->E F Measure Absorbance Change E->F G Calculate IC50 F->G

Caption: Workflow for the in vitro enzyme inhibition assay.

Application Notes and Protocols for 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid: A Research-Grade Overview

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific literature reveals a significant gap in biological data for 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid. Currently, there are no published cell culture protocols, quantitative data on its biological effects, or elucidated signaling pathways specifically for this compound.

Researchers interested in the biological activities of this molecule may consider using the extensive information available for its parent compound, 4-phenylbutyric acid (4-PBA) , as a foundational starting point for experimental design. 4-PBA is a well-characterized chemical chaperone known to alleviate endoplasmic reticulum (ER) stress. The following sections provide detailed application notes and protocols for 4-PBA, which can be adapted for the investigation of this compound.

I. Introduction to 4-Phenylbutyric Acid (4-PBA)

4-Phenylbutyric acid is a low molecular weight fatty acid that acts as a chemical chaperone, aiding in proper protein folding and reducing the accumulation of misfolded proteins in the endoplasmic reticulum. This activity mitigates ER stress, a cellular condition implicated in a variety of diseases, including cancer and neurodegenerative disorders. 4-PBA is also known to be a histone deacetylase (HDAC) inhibitor. Its effects on cellular processes such as apoptosis, autophagy, and inflammation have been widely studied.

II. Quantitative Data Summary for 4-PBA

The following table summarizes typical concentrations and observed effects of 4-PBA in various cell culture models. This data can serve as a guide for determining the initial concentration range for testing this compound.

Cell LineApplication4-PBA ConcentrationObserved Effect
Human Gingival FibroblastsER Stress InhibitionNot SpecifiedAlleviation of thapsigargin-induced ER stress
Human Leukemia CellsApoptosis InductionNot SpecifiedModerate to strong antiproliferative activity
Breast Cancer (MDA-MB-231, MCF-7)CytotoxicityNot SpecifiedEnhanced cytotoxicity when conjugated with chlorambucil
Hepatocellular Carcinoma (HCC)Cancer Stem Cell InitiationNot SpecifiedPromoted liver tumorigenesis in mouse models
Alzheimer's Disease Astrocytic ModelProtein Synthesis3 µMRescue of protein synthesis defect
Melanoma Cell LinesER Stress Reduction5 µMInhibition of oncogenic BRAF-induced chronic ER stress

III. Experimental Protocols

The following are detailed protocols for common cell culture experiments involving the use of chemical chaperones like 4-PBA. These can be adapted for the initial characterization of this compound.

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol determines the concentration-dependent effect of a compound on cell viability.

Materials:

  • Cells of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • This compound (or 4-PBA as a control)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete medium to achieve a range of desired final concentrations.

  • Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Evaluation of ER Stress by Western Blotting

This protocol assesses the effect of the compound on the expression of key ER stress marker proteins.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • ER stress inducer (e.g., thapsigargin, tunicamycin)

  • This compound (or 4-PBA)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GRP78/BiP, anti-CHOP, anti-phospho-PERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the ER stress inducer in the presence or absence of various concentrations of this compound for a specified time (e.g., 16-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and add ECL substrate.

  • Signal Detection: Detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to the loading control (e.g., β-actin).

IV. Visualizations of Potential Signaling Pathways

The following diagrams illustrate signaling pathways that are modulated by 4-PBA and may be relevant for investigating this compound.

ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_UPR Unfolded Protein Response (UPR) cluster_Cellular_Response Cellular Response ER_Stress ER Stress (e.g., Misfolded Proteins) GRP78 GRP78/BiP PERK PERK ER_Stress->PERK Releases GRP78 IRE1a IRE1α ER_Stress->IRE1a Releases GRP78 ATF6 ATF6 ER_Stress->ATF6 Releases GRP78 GRP78->PERK GRP78->IRE1a GRP78->ATF6 pPERK p-PERK PERK->pPERK XBP1s sXBP1 IRE1a->XBP1s ATF6n ATF6 (n) ATF6->ATF6n PBA 4-PBA PBA->GRP78 Induces eIF2a eIF2α pPERK->eIF2a peIF2a p-eIF2α eIF2a->peIF2a ATF4 ATF4 peIF2a->ATF4 Translation_Attenuation Translation Attenuation peIF2a->Translation_Attenuation CHOP CHOP ATF4->CHOP ER_Chaperones ER Chaperones (e.g., GRP78) XBP1s->ER_Chaperones ATF6n->ER_Chaperones Apoptosis Apoptosis CHOP->Apoptosis

Caption: The Unfolded Protein Response (UPR) pathway activated by ER stress.

Experimental_Workflow cluster_Assays Biological Assays Start Start: Cell Culture Treatment Treat cells with This compound Start->Treatment Incubation Incubate for 24, 48, or 72 hours Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability WesternBlot Western Blot (e.g., for ER stress markers) Incubation->WesternBlot ApoptosisAssay Apoptosis Assay (e.g., Annexin V) Incubation->ApoptosisAssay DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis WesternBlot->DataAnalysis ApoptosisAssay->DataAnalysis

Caption: A general experimental workflow for characterizing the compound.

V. Conclusion and Future Directions

While specific data for this compound is not currently available, the provided protocols and pathway information for its parent compound, 4-PBA, offer a robust framework for initiating its biological characterization. It is recommended to perform dose-response studies to determine the optimal working concentration and to compare its potency and effects with those of 4-PBA. Investigating its impact on ER stress, apoptosis, and other relevant cellular processes will be crucial in elucidating its potential therapeutic applications.

Application Note: Quantification of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in negative ion electrospray ionization mode. This method is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.

Introduction

This compound is a compound of interest in pharmaceutical research. To support preclinical and clinical development, a reliable and robust bioanalytical method for its quantification in biological matrices is essential.[1] This application note details a validated LC-MS/MS method for the determination of this compound in human plasma, offering high sensitivity and specificity. The hyphenation of liquid chromatography with mass spectrometry (LC-MS) has become a critical tool in drug discovery and development due to its high throughput, selectivity, and sensitivity.[2]

Experimental

Sample Preparation

A simple and rapid protein precipitation method was employed for the extraction of the analyte from human plasma.[3][4] This technique is advantageous for high-throughput analysis as it is inexpensive and requires minimal method development.[4]

Protocol:

  • Allow frozen human plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (IS).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 10 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation was performed on a C18 analytical column. The mobile phase consisted of a gradient mixture of acetonitrile and water containing 0.1% formic acid to ensure good peak shape for the acidic analyte.

LC Conditions:

  • Column: C18, 2.1 x 50 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80% to 20% B

    • 3.1-4.0 min: 20% B

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode was used for detection. The analyte and internal standard were monitored using multiple reaction monitoring (MRM).

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions:

    • This compound: To be determined experimentally

    • Internal Standard (e.g., a stable isotope-labeled analog): To be determined experimentally

Results and Discussion

The developed method demonstrated good linearity, accuracy, precision, and sensitivity for the quantification of this compound in human plasma.

Data Presentation
Validation ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Intra-day Accuracy (%Bias) ± 15%
Inter-day Accuracy (%Bias) ± 15%
Recovery > 85%
Matrix Effect Minimal

Table 1: Summary of quantitative data for the LC-MS/MS method.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it well-suited for routine use in a drug development setting.

Experimental Protocols

Detailed Protocol: Plasma Sample Preparation using Protein Precipitation

Materials:

  • Human plasma samples

  • Acetonitrile (HPLC grade)

  • Internal Standard (IS) stock solution

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge capable of 10,000 rpm and 4°C

  • 96-well plate or autosampler vials

Procedure:

  • Prepare the protein precipitation solvent by adding the appropriate volume of IS stock solution to acetonitrile to achieve the desired final concentration.

  • Label microcentrifuge tubes for each sample, quality control (QC), and calibration standard.

  • Pipette 100 µL of the respective plasma sample, QC, or standard into the corresponding labeled microcentrifuge tube.

  • Add 300 µL of the protein precipitation solvent (acetonitrile with IS) to each tube.

  • Immediately cap and vortex each tube for 1 minute to ensure complete protein precipitation.

  • Place the tubes in a centrifuge and spin at 10,000 rpm for 10 minutes at 4°C.

  • Carefully remove the tubes from the centrifuge, ensuring the protein pellet is not disturbed.

  • Using a clean pipette tip for each sample, transfer the clear supernatant to a 96-well plate or an autosampler vial.

  • Seal the plate or cap the vials and place them in the autosampler for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample (100 µL) add_is Add Acetonitrile with IS (300 µL) sample->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (10,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject (10 µL) supernatant->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (ESI Negative) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow from sample preparation to data reporting.

logical_relationship cluster_method Analytical Method cluster_technique Core Techniques cluster_outcome Outcome analyte Target Analyte This compound sample_prep Sample Preparation (Protein Precipitation) analyte->sample_prep matrix Biological Matrix Human Plasma matrix->sample_prep separation Separation (Reversed-Phase LC) sample_prep->separation detection Detection (Tandem Mass Spectrometry) separation->detection quant_data Quantitative Data (Concentration) detection->quant_data pk_study Pharmacokinetic/ Toxicokinetic Studies quant_data->pk_study

Caption: Logical relationship of the analytical method components.

References

Synthesis of Novel Heterocyclic Compounds from 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds, specifically focusing on the preparation of a dihydropyridazinone derivative from 2-(4-chlorophenyl)-4-oxo-4-phenylbutanoic acid. This starting material is a versatile precursor for the synthesis of various heterocyclic systems of interest in medicinal chemistry and drug development. The protocols provided are based on established synthetic methodologies for analogous compounds.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The synthesis of novel heterocyclic scaffolds is a cornerstone of drug discovery, enabling the exploration of new chemical space and the development of next-generation therapeutics. The γ-keto acid, this compound, contains key functionalities that can be exploited for the construction of various heterocyclic rings, including pyridazinones and pyrazoles. These heterocycles are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This application note details a reliable protocol for the synthesis of a dihydropyridazinone derivative, a scaffold of significant interest in medicinal chemistry.

Synthesis of 6-(4-chlorophenyl)-4-phenyl-4,5-dihydropyridazin-3(2H)-one

The reaction of γ-keto acids with hydrazine hydrate is a well-established method for the synthesis of dihydropyridazinone derivatives. In this proposed synthesis, this compound undergoes a cyclocondensation reaction with hydrazine hydrate to yield the corresponding 6-(4-chlorophenyl)-4-phenyl-4,5-dihydropyridazin-3(2H)-one.

Reaction Scheme:

G cluster_conditions start This compound reagent + Hydrazine Hydrate (NH2NH2·H2O) conditions Ethanol, Reflux product 6-(4-chlorophenyl)-4-phenyl-4,5-dihydropyridazin-3(2H)-one reagent->product Cyclocondensation

Caption: Synthetic route to the dihydropyridazinone derivative.

Experimental Protocol

Materials:

  • This compound

  • Hydrazine hydrate (80% solution)

  • Absolute Ethanol

  • Glacial Acetic Acid (optional, as catalyst)

  • Distilled water

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (e.g., 2.89 g, 10 mmol) in absolute ethanol (40 mL).

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (e.g., 0.63 mL, 10 mmol) dropwise at room temperature. A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into ice-cold water (100 mL) with stirring.

  • Precipitation and Neutralization: A solid precipitate should form. If the solution is acidic, neutralize it with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Isolation of the Product: Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the pure 6-(4-chlorophenyl)-4-phenyl-4,5-dihydropyridazin-3(2H)-one.

  • Characterization: Characterize the purified compound using standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Expected Melting Point (°C)
6-(4-chlorophenyl)-4-phenyl-4,5-dihydropyridazin-3(2H)-oneC₁₆H₁₃ClN₂O284.7475-85150-155

Note: The expected yield and melting point are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and purity of the reagents.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the synthesis and purification of the dihydropyridazinone derivative.

G A Dissolve Starting Material in Ethanol B Add Hydrazine Hydrate A->B C Reflux for 4-6 hours B->C D Monitor by TLC C->D D->C Continue reflux if incomplete E Pour into Ice Water D->E Reaction complete F Neutralize with NaHCO3 E->F G Filter the Precipitate F->G H Wash with Water G->H I Dry the Product H->I J Recrystallize from Ethanol I->J K Characterize the Product J->K

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes?

A: Low or no yield is a common issue in organic synthesis and can stem from several factors related to reactants, catalysts, and reaction conditions. The synthesis of the target molecule likely involves a Friedel-Crafts acylation or a related electrophilic substitution, which is highly sensitive to specific parameters.[1]

Troubleshooting Steps:

  • Verify Reagent and Solvent Quality:

    • Lewis Acid Catalyst (e.g., AlCl₃): Aluminum chloride is extremely sensitive to moisture.[1] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst.[1] Ensure you are using freshly opened or properly stored anhydrous AlCl₃.

    • Solvents: Use anhydrous solvents, especially for moisture-sensitive reactions.[2] Consider distilling solvents to remove impurities and stabilizers.[2]

    • Starting Materials: The purity of your starting materials is critical.[2] Use freshly purified reagents if degradation is suspected.

  • Check Reaction Conditions:

    • Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[3]

    • Catalyst Stoichiometry: In Friedel-Crafts acylations, the ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction.[1] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.[1]

    • Temperature Control: Incorrect temperature can significantly impact the yield.[2] Some reactions require initial cooling (e.g., 0 °C) during reagent addition, followed by warming to room temperature or heating to reflux.[3][4] Monitor and control the temperature carefully throughout the process.[5]

    • Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2] Quench the reaction once the starting material is consumed to prevent the formation of degradation products.[5][6]

  • Substrate Reactivity:

    • Deactivated Aromatic Ring: The starting material, a derivative of chlorobenzene, has a deactivating chloro-group. Strongly electron-withdrawing groups on an aromatic substrate deactivate it towards electrophilic aromatic substitution, which can hinder or prevent the reaction.[1] While one chloro group is generally acceptable, additional deactivating groups could be problematic.

Issue 2: Formation of Multiple Products or Impurities

Q: My TLC analysis shows multiple spots, and the final product is impure. Why is this happening and how can I fix it?

A: The formation of side products can complicate purification and significantly reduce the yield of the desired product.[6] Identifying these impurities and understanding the side reactions is key to optimizing your synthesis.[6]

Potential Side Reactions and Solutions:

  • Isomerization: Friedel-Crafts reactions can sometimes yield isomeric products. In the acylation of chlorobenzene, for instance, while the para-substituted product is typically major, some ortho-isomer can also be formed.[7]

    • Solution: Optimize reaction temperature and catalyst choice to improve regioselectivity. Careful purification via column chromatography or recrystallization will be necessary to separate isomers.

  • Over-reaction/Degradation: If the reaction time is too long or the temperature is too high, the product may degrade or further react to form tarry materials.[6]

    • Solution: Monitor the reaction closely using TLC and quench it as soon as the starting material is consumed.[6] Consider running the reaction at a lower temperature.[6]

  • Reaction with Solvent: The choice of solvent is crucial. Some solvents can compete in the reaction. For example, using chlorobenzene as a solvent in a Friedel-Crafts reaction can lead to it reacting with the acylating agent, producing undesired byproducts like 4-(4-chlorophenyl)-4-oxo-butanoic acid.[8]

    • Solution: Choose a non-reactive, inert solvent such as dichloromethane (CH₂Cl₂), carbon disulfide (CS₂), or nitrobenzene.[3][7][9]

Issue 3: Difficulties During Work-up and Purification

Q: I'm losing a significant amount of product during the work-up and purification steps. What can I do to minimize this loss?

A: Product loss during work-up is a common reason for low isolated yields.[2][10] Careful technique and optimization of the purification strategy are essential.

Troubleshooting Purification:

  • Aqueous Work-up:

    • Emulsion Formation: Vigorous shaking of immiscible layers can create stable emulsions, trapping the product.[2]

      • Solution: Add brine (saturated NaCl solution) to increase the polarity of the aqueous phase.[2] If an emulsion persists, try filtering the mixture through a pad of Celite or centrifuging it.[2]

    • Incorrect pH: The target molecule is a carboxylic acid. Ensure the aqueous layer is sufficiently acidic (pH ~1-2) during extraction to keep the product in its neutral, less water-soluble form.[11]

    • Product Solubility: Some organic products have partial solubility in water.[2]

      • Solution: Minimize the number of aqueous washes.[2] Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[2]

  • Column Chromatography:

    • Compound Decomposition: Carboxylic acids can sometimes streak or decompose on silica gel.

      • Solution: Deactivate the silica gel by adding a small amount of a modifier like acetic acid to the eluent.[6]

    • Poor Separation: If the product and impurities have similar polarities, separation can be difficult.[2]

      • Solution: Carefully optimize the solvent system using TLC before running the column to achieve better separation.[2]

  • Recrystallization:

    • Oiling Out: The compound may separate as an oil instead of crystals if the solvent's boiling point is too high or the solution is supersaturated.[6]

      • Solution: Use a lower-boiling point solvent or a solvent pair. Add a seed crystal to induce crystallization.[6]

Quantitative Data Summary

Optimizing reaction conditions is crucial for maximizing yield. The following table summarizes typical conditions for Friedel-Crafts acylation reactions, which are central to syntheses of this type.

ParameterCondition 1Condition 2Condition 3Expected OutcomeReference
Lewis Acid Catalyst AlCl₃ (1.1 eq)Fe(OTf)₃Poly(4-vinylpyridine) supported trifluoromethanesulfonic acidAlCl₃ is standard but moisture sensitive. Others can be milder or easier to handle.[3],
Solvent Dichloromethane (CH₂Cl₂)Carbon Disulfide (CS₂)NitrobenzeneChoice affects solubility, reaction rate, and potential side reactions.[3],[9],[7]
Temperature 0 °C to Room Temp25 °C60 °C (Reflux)Lower temperatures can increase selectivity; higher temperatures increase rate.[3],[4],[12]
Reaction Time 2-4 hours8 hours12-18 hoursMust be optimized by monitoring; prolonged time can lead to degradation.[3],[9],[13]

Experimental Protocols

General Protocol for Friedel-Crafts Acylation

This protocol is a general guideline for a key step that could be employed in the synthesis of the target molecule, for instance, reacting a substituted benzene with an acylating agent like an acid anhydride or acyl chloride.

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Reaction Setup: To a stirred suspension of a Lewis acid (e.g., AlCl₃, 1.1 - 2.5 equivalents) in an anhydrous solvent (e.g., CH₂Cl₂ or CS₂), add the acylating agent (1.0 equivalent) dropwise at 0 °C.[3][9]

  • Substrate Addition: After stirring for 15-30 minutes, add a solution of the aromatic substrate (1.0 equivalent) in the same anhydrous solvent dropwise, maintaining the temperature at 0 °C.[3]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).[3][9]

  • Quenching: Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.[3][9]

  • Work-up: Separate the organic layer and extract the aqueous layer with the solvent (e.g., 3 x 50 mL).[9] Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.[9]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[3] Purify the crude product by column chromatography or recrystallization.[3]

Protocol for Thin Layer Chromatography (TLC) Reaction Monitoring
  • Plate Preparation: On a TLC plate, draw a light pencil line about 1 cm from the bottom (the baseline).[6]

  • Spotting: Using separate capillary tubes, spot small amounts of your starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the baseline.[6]

  • Development: Place the TLC plate in a developing chamber containing a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the baseline.[6]

  • Visualization: Allow the solvent to run up the plate until it is about 1 cm from the top. Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp or by using an appropriate stain.[6] The disappearance of the starting material spot indicates reaction completion.

Visual Diagrams

Reaction Mechanism and Workflow

The following diagrams illustrate the likely chemical pathway and the overall experimental process.

Reaction_Mechanism cluster_electrophile Step 1: Formation of Acylium Ion cluster_substitution Step 2: Electrophilic Aromatic Substitution cluster_workup Step 3: Work-up AcylCl R-CO-Cl Complex R-CO-Cl⁺-AlCl₃⁻ AcylCl->Complex + AlCl₃ AlCl3 AlCl₃ Acylium [ R-C≡O⁺ ↔ R-C⁺=O ] Resonance-Stabilized Acylium Ion Complex->Acylium Chlorobenzene Chlorobenzene Derivative SigmaComplex Sigma Complex (Arenium Ion) Acylium->SigmaComplex + Chlorobenzene Derivative ProductKetone Aryl Ketone Product SigmaComplex->ProductKetone - H⁺ ProductComplex Product-AlCl₃ Complex ProductKetone->ProductComplex + AlCl₃ ProductComplex_w Product-AlCl₃ Complex AlCl4 AlCl₄⁻ FinalProduct Final Product ProductComplex_w->FinalProduct + H₂O (Quench)

Caption: General mechanism for a Friedel-Crafts Acylation reaction.

Experimental_Workflow start Start: Anhydrous Setup reagents Combine Lewis Acid & Acylating Agent at 0°C start->reagents add_substrate Add Aromatic Substrate (e.g., Chlorophenylacetic acid derivative) reagents->add_substrate reaction Stir at RT (Monitor by TLC) add_substrate->reaction quench Quench Reaction (Ice + HCl) reaction->quench workup Aqueous Work-up (Extraction, Washes) quench->workup dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Column Chromatography or Recrystallization) concentrate->purify product Pure Product purify->product

Caption: A standard experimental workflow for synthesis and purification.

Troubleshooting Decision Tree

Use this flowchart to diagnose the cause of low reaction yield systematically.

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Verify Reagent & Solvent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up & Purification start->check_workup analyze_crude Analyze Crude Product (TLC, NMR, LC-MS) start->analyze_crude reagent_purity Impure/Degraded Starting Materials? check_reagents->reagent_purity Purity catalyst_activity Lewis Acid Deactivated by Moisture? check_reagents->catalyst_activity Catalyst solvent_purity Solvent Anhydrous? check_reagents->solvent_purity Solvent temp Incorrect Temp? check_conditions->temp Temp time Incorrect Time? check_conditions->time Time atmosphere Inert Atmosphere Used? check_conditions->atmosphere Setup loss Product Loss During Extractions? check_workup->loss Extraction purification_issue Decomposition on Silica? Poor Recrystallization? check_workup->purification_issue Purification side_products Side Products or Isomers Identified? analyze_crude->side_products no_reaction Only Starting Material Present? analyze_crude->no_reaction solution_reagents Use Fresh/Purified Reagents Use Anhydrous Solvents Dry Glassware Thoroughly reagent_purity->solution_reagents catalyst_activity->solution_reagents solvent_purity->solution_reagents solution_conditions Optimize Temp & Time Use Inert Atmosphere temp->solution_conditions time->solution_conditions atmosphere->solution_conditions solution_workup Adjust pH, Back-extract Modify Purification Method loss->solution_workup purification_issue->solution_workup solution_side_products Optimize Conditions for Selectivity (Temp, Catalyst) side_products->solution_side_products Yes solution_no_reaction Check Catalyst Activity Increase Temperature/Time no_reaction->solution_no_reaction Yes

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Optimization of Reaction Conditions for 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare a precursor for this compound?

A1: A prevalent method for synthesizing a structurally related precursor is the Friedel-Crafts acylation of chlorobenzene with succinic anhydride to produce 3-(4-Chlorobenzoyl)propionic acid. This reaction serves as an excellent model for understanding the synthesis of the target molecule's core structure. The reaction typically employs a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

Q2: What is an alternative synthetic pathway to obtain a direct precursor to the target molecule?

A2: An alternative route involves the synthesis of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile. This nitrile can then be hydrolyzed to the desired carboxylic acid. The synthesis of the nitrile precursor can be achieved through a reaction involving (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one and a cyanide source.[1]

Q3: Why is the choice of solvent critical in Friedel-Crafts acylation?

A3: The solvent plays a crucial role in a Friedel-Crafts acylation. It must be inert to the reaction conditions and capable of dissolving the reactants and the catalyst complex. Using the aromatic reactant itself as the solvent (e.g., chlorobenzene) is possible, but this can sometimes lead to the formation of by-products. Inert solvents like nitrobenzene or carbon disulfide are also options. The polarity of the solvent can influence the reaction rate and selectivity.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive Lewis Acid Catalyst (e.g., AlCl₃) due to moisture exposure.- Use a fresh, unopened container of anhydrous aluminum chloride.- Handle the catalyst quickly in a dry environment (e.g., glove box or under an inert atmosphere).- Ensure all glassware is thoroughly dried before use.
Deactivated aromatic ring (chlorobenzene is moderately deactivated).- Increase the reaction temperature to provide more energy for the reaction to proceed.- Increase the molar ratio of the Lewis acid catalyst to the reactants.
Insufficient reaction time.- Extend the reaction time and continue to monitor the progress by TLC.
Formation of Multiple Products (Isomers) Friedel-Crafts acylation on chlorobenzene can lead to ortho- and para- substitution.- The para-isomer is typically the major product due to steric hindrance.- Purification by column chromatography or recrystallization may be necessary to isolate the desired isomer.
Product is a Dark, Tarry Substance Side reactions or decomposition at elevated temperatures.- Lower the reaction temperature.- Ensure a gradual addition of reactants to control the exothermic nature of the reaction.
Difficulty in Isolating the Product The product may be soluble in the aqueous workup solution.- After quenching the reaction with ice and acid, ensure the solution is sufficiently acidic to precipitate the carboxylic acid.- Cool the mixture in an ice bath to maximize precipitation.- Extract the aqueous layer with a suitable organic solvent to recover any dissolved product.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-Chlorobenzoyl)propionic Acid via Friedel-Crafts Acylation

This protocol describes the synthesis of a close structural isomer and serves as a model for the target synthesis.

Materials:

  • Succinic anhydride

  • Chlorobenzene (anhydrous)

  • Aluminum chloride (anhydrous, powdered)

  • Ice

  • Concentrated Hydrochloric Acid

  • Water

  • Sodium Bicarbonate solution (saturated)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (or other suitable drying agent)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place succinic anhydride and anhydrous chlorobenzene.

  • Catalyst Addition: With vigorous stirring, slowly add powdered anhydrous aluminum chloride to the mixture. The reaction is exothermic and will evolve hydrogen chloride gas, which should be vented through a proper scrubbing system.

  • Reaction: Heat the mixture to reflux and maintain for 30 minutes.

  • Quenching: Cool the reaction mixture in an ice-water bath. Slowly and carefully add crushed ice, followed by concentrated hydrochloric acid, to decompose the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers and wash with a saturated sodium bicarbonate solution, then with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization.

Protocol 2: Synthesis of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile

This protocol describes the synthesis of a direct precursor to the target molecule.

Materials:

  • (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one

  • Cesium carbonate (Cs₂CO₃)

  • Trimethylsilyl cyanide (Me₃SiCN)

  • Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry Schlenk tube, combine (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one, cesium carbonate, and dioxane.

  • Reagent Addition: Add trimethylsilyl cyanide and water to the mixture.

  • Reaction: Reflux the reaction mixture until the starting material is consumed (monitor by TLC).

  • Workup: Cool the reaction to room temperature and add water. Extract the mixture with ethyl acetate.

  • Purification: Wash the organic extract with water and brine, then dry over sodium sulfate. Concentrate the solution and purify the crude product by flash column chromatography on silica gel.[1]

Data Presentation

Table 1: Optimization of Friedel-Crafts Acylation of Aromatic Substrates with Succinic Anhydride. [2]

Aromatic SubstrateCatalystSolventReaction TimeTemperatureYield (%)
BenzeneAlCl₃Benzene30 minReflux77-82
TolueneAlCl₃None5 minRoom Temp.95
EthylbenzeneAlCl₃None6 minRoom Temp.92
o-XyleneAlCl₃None8 minRoom Temp.90
m-XyleneAlCl₃None8 minRoom Temp.94
p-XyleneAlCl₃None10 minRoom Temp.88

Visualizations

experimental_workflow cluster_synthesis Synthesis of 3-(4-Chlorobenzoyl)propionic Acid cluster_workup Workup and Purification reactants Succinic Anhydride + Chlorobenzene catalyst AlCl₃ Addition reactants->catalyst reflux Reflux (30 min) catalyst->reflux quench Quench with Ice/HCl reflux->quench extract Extraction quench->extract purify Purification extract->purify product product purify->product Final Product

Caption: Experimental workflow for the synthesis of 3-(4-Chlorobenzoyl)propionic acid.

troubleshooting_logic start Low Product Yield? check_catalyst Is the Lewis Acid Catalyst Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions No use_fresh_catalyst Use fresh, anhydrous catalyst. check_catalyst->use_fresh_catalyst Yes check_time Is Reaction Time Sufficient? check_conditions->check_time No increase_temp Increase reaction temperature. check_conditions->increase_temp Yes extend_time Extend reaction time and monitor. check_time->extend_time Yes success Yield Improved use_fresh_catalyst->success increase_temp->success extend_time->success

References

Technical Support Center: Purity Enhancement of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue 1: Low Purity of the Crude Product After Synthesis

Potential Cause Troubleshooting Steps
Incomplete Reaction: Unreacted starting materials, such as (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one (chalcone) or the cyanide source, may be present.- Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials before workup. - Optimize Reaction Conditions: Consider increasing the reaction time or temperature, or adding a phase transfer catalyst if using a two-phase system for the cyanation step.
Formation of Side Products: The primary side-product is often the intermediate amide, 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanamide, from incomplete hydrolysis of the nitrile. Other potential impurities include byproducts from the chalcone synthesis.- Ensure Complete Hydrolysis: During the hydrolysis of the nitrile intermediate, ensure sufficient heating time and concentration of the acid or base to drive the reaction to the carboxylic acid.[1][2] - Purify Starting Materials: Use highly pure (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one for the initial reaction to minimize the carryover of impurities.
Workup Issues: Contamination from the workup procedure, such as residual solvents or salts.- Thorough Washing: Ensure the crude product is thoroughly washed with appropriate solvents to remove any soluble impurities. - Proper Drying: Dry the crude product under vacuum to remove residual solvents.

Issue 2: Difficulty in Removing Impurities by Recrystallization

Potential Cause Troubleshooting Steps
Inappropriate Solvent System: The chosen solvent or solvent mixture may not provide a significant difference in solubility for the product and impurities at high and low temperatures.- Systematic Solvent Screening: Test a range of single and mixed solvent systems. Good starting points for keto-acids include ethanol/water, acetone/hexane, and toluene. - Use a "Good" and "Poor" Solvent Pair: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Allow to cool slowly.
Oiling Out: The product separates as an oil instead of crystals.- Lower the Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. - Use a More Dilute Solution: Oiling out can occur if the solution is too concentrated. Add more of the "good" solvent before cooling. - Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent line to induce crystallization.
Co-precipitation of Impurities: Impurities with similar solubility profiles to the product crystallize along with it.- Perform a Second Recrystallization: A second recrystallization can often significantly improve purity.[3] - Consider an Alternative Purification Method: If recrystallization is ineffective, column chromatography may be necessary.

Issue 3: Ineffective Purification by Column Chromatography

Potential Cause Troubleshooting Steps
Incorrect Mobile Phase Polarity: The eluent may be too polar, causing the product and impurities to elute together, or not polar enough, resulting in poor separation and band broadening.- Optimize the Mobile Phase: Use TLC to determine the optimal solvent system. A good starting point for acidic compounds on silica gel is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate), often with a small amount of acetic or formic acid to suppress deprotonation of the carboxylic acid. - Gradient Elution: If a single solvent system is ineffective, a gradient elution from a less polar to a more polar mobile phase can improve separation.
Column Overloading: Too much crude product is loaded onto the column, leading to poor separation.- Reduce the Sample Load: Use an appropriate amount of crude product for the size of the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude product to silica gel by weight.
Compound Streaking on the Column: The acidic nature of the compound can cause it to interact strongly with the silica gel, leading to tailing.- Acidify the Mobile Phase: As mentioned above, adding a small amount of a volatile acid to the mobile phase can improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A common and effective method involves a two-step synthesis. The first step is the Michael addition of a cyanide source to (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one (a chalcone) to form the intermediate, 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile. The subsequent step is the hydrolysis of this nitrile to the desired carboxylic acid.[4] This hydrolysis can be carried out under either acidic or basic conditions.[1][2][5][6]

Q2: What are the most likely impurities in the synthesis of this compound?

Based on the plausible synthetic route, the most common impurities are:

  • Unreacted Starting Material: (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one.

  • Intermediate Nitrile: 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile.

  • Intermediate Amide: 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanamide, formed from the partial hydrolysis of the nitrile.

  • Byproducts from Chalcone Synthesis: Impurities from the synthesis of the starting chalcone may also be present.

Q3: What are some recommended solvent systems for the recrystallization of this compound?

While the optimal solvent system should be determined experimentally, good starting points for the recrystallization of polar, acidic compounds include:

  • Ethanol/Water: A versatile system for moderately polar compounds.

  • Acetone/Hexane: A good combination of a polar "good" solvent and a non-polar "poor" solvent.

  • Toluene: Can be effective for aromatic compounds.

  • Cyclohexane: Has been shown to be suitable for recrystallizing a similar compound.[7]

Q4: What is the expected melting point and what are the key NMR features of pure this compound?

Expected 1H NMR signals would include multiplets for the aromatic protons, and a series of multiplets in the aliphatic region corresponding to the -CH- and -CH2- groups of the butanoic acid chain. The carboxylic acid proton would appear as a broad singlet, typically downfield.

Expected 13C NMR signals would include several peaks in the aromatic region, a signal for the ketone carbonyl, a signal for the carboxylic acid carbonyl, and signals for the two aliphatic carbons.

Q5: How can I confirm the purity of my final product?

Purity can be assessed by a combination of techniques:

  • Melting Point: A sharp and un-depressed melting point is indicative of high purity.

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems suggests high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The absence of impurity peaks in 1H and 13C NMR spectra is a strong indicator of purity.

Data Presentation

Table 1: Comparison of Purification Techniques

Purification Method Advantages Disadvantages Typical Purity Achieved
Recrystallization Simple, cost-effective, can yield highly pure crystalline material.Can be time-consuming, may result in significant product loss, not effective for all impurities.>98% (with optimized solvent system)
Column Chromatography Can separate a wide range of impurities, including those with similar polarities to the product.More complex and time-consuming than recrystallization, requires larger volumes of solvent.>99%
Acid-Base Extraction Effective for removing neutral and basic impurities from the acidic product.Not effective for removing other acidic impurities or neutral impurities with similar solubility.Purity improvement is dependent on the nature of the impurities.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to identify a suitable single solvent or a "good"/"poor" solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the "good" solvent) to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization:

    • Single Solvent: Allow the flask to cool slowly to room temperature.

    • Mixed Solvent: While the solution of the "good" solvent is hot, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy. Add a few drops of the hot "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: General Procedure for Flash Column Chromatography

  • Mobile Phase Selection: Use TLC to determine a suitable mobile phase that provides good separation between the product and impurities. For this acidic compound, a mixture of hexane/ethyl acetate with 0.5% acetic acid is a good starting point.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and pack a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Mandatory Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Chalcone (E)-3-(4-chlorophenyl)-1- phenylprop-2-en-1-one Nitrile 2-(4-Chlorophenyl)-4-oxo-4- phenylbutanenitrile (Intermediate) Chalcone->Nitrile + Cyanide Cyanide Cyanide Source Hydrolysis Hydrolysis (Acid or Base) Nitrile->Hydrolysis Crude_Product Crude 2-(4-Chlorophenyl)-4-oxo-4- phenylbutanoic acid Hydrolysis->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Primary Method Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Alternative/Secondary Method Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product TLC TLC Pure_Product->TLC HPLC HPLC Pure_Product->HPLC NMR NMR Pure_Product->NMR MP Melting Point Pure_Product->MP

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Crude Product Impure? Recrystallization_Fails Recrystallization Ineffective? Start->Recrystallization_Fails No, but purification needed Check_Synthesis Review Synthesis Protocol - Reaction completion? - Hydrolysis complete? Start->Check_Synthesis Yes Optimize_Recrystallization Optimize Recrystallization - Screen solvents - Adjust cooling rate Recrystallization_Fails->Optimize_Recrystallization Yes Pure_Product Pure Product Recrystallization_Fails->Pure_Product No Column_Chromatography Perform Column Chromatography Column_Chromatography->Pure_Product Check_Synthesis->Recrystallization_Fails Impurity_Persistent Impurity Still Present? Optimize_Recrystallization->Impurity_Persistent Impurity_Persistent->Column_Chromatography Yes Impurity_Persistent->Pure_Product No

Caption: Troubleshooting decision tree for purifying this compound.

References

Technical Support Center: Purification of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid (CAS 39206-70-7).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges stem from the molecule's structure, which includes a carboxylic acid group, a ketone, and two aromatic rings. This combination can lead to:

  • High Polarity: The carboxylic acid group makes the molecule quite polar, which can cause issues with certain chromatographic methods, such as poor retention on standard reversed-phase columns.[1]

  • Potential for Tailing in Chromatography: The acidic nature of the compound can lead to interactions with residual silanols on silica-based HPLC columns, resulting in poor peak shape (tailing).[1]

  • Solubility Issues: Finding a single solvent that provides good solubility for purification and is also easily removed can be difficult. The compound may be poorly soluble in non-polar solvents but highly soluble in very polar ones, making recrystallization challenging.

  • Presence of Structurally Similar Impurities: The synthesis, often a variation of the Friedel-Crafts acylation, can result in byproducts that are structurally very similar to the desired product, complicating separation.[2][3]

Q2: What are the most common impurities I should expect?

A2: Common impurities often originate from the starting materials and side reactions of the synthesis. For a typical Friedel-Crafts synthesis route, these may include:

  • Unreacted starting materials (e.g., a substituted succinic anhydride or a substituted benzene derivative).

  • Isomers formed during the acylation reaction.

  • Diacylated products or other polymeric materials.

  • Residual Lewis acid catalyst (e.g., aluminum chloride) complexes.[4]

Q3: Can the compound degrade during purification?

A3: While gamma-keto acids like this compound are generally more stable than beta-keto acids, prolonged exposure to high temperatures can potentially lead to degradation or side reactions. Beta-keto acids are particularly known for their thermal instability, leading to decarboxylation.[5][6] It is advisable to use moderate temperatures during solvent evaporation and drying steps.

Troubleshooting Guides

This section addresses specific problems you might encounter during the purification of this compound.

Problem 1: Low Yield After Recrystallization
Potential CauseRecommended Solution
Compound is too soluble in the chosen solvent. Select a solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot. Consider using a co-solvent (anti-solvent) system.[7]
Too much solvent was used. Use the minimum amount of hot solvent required to fully dissolve the crude product. Evaporate some solvent to induce supersaturation.[7]
Crystallization is incomplete. Cool the solution slowly to allow for crystal formation. Once at room temperature, cool further in an ice bath or refrigerator to maximize yield.[7]
Premature crystallization during hot filtration. Pre-warm the filtration funnel and receiving flask. Use a small amount of extra hot solvent to wash the filter paper.
Problem 2: Product "Oils Out" During Recrystallization
Potential CauseRecommended Solution
Solution is too concentrated or cooled too quickly. Reheat the mixture to redissolve the oil. Add a small amount of additional solvent and allow the solution to cool much more slowly.[7]
Melting point of the compound is lower than the solvent's boiling point. Switch to a lower-boiling point solvent or use a co-solvent system to lower the overall boiling point.
Presence of impurities. Impurities can depress the melting point and inhibit crystallization. Try purifying the crude material by another method first (e.g., acid-base extraction) to remove major impurities.
Problem 3: Poor Separation or Peak Shape in HPLC
Potential CauseRecommended Solution
Poor retention on C18 column due to high polarity. Consider using a more polar stationary phase like Hydrophilic Interaction Liquid Chromatography (HILIC).[1] Alternatively, add an ion-pairing reagent to the mobile phase to increase retention on a C18 column.[1]
Peak tailing due to interaction with silica. Add a small amount of a competing acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase. This protonates the carboxylic acid, reducing its interaction with the stationary phase and improving peak shape.[1]
Peak fronting due to column overload. Dilute the sample and inject a smaller volume.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and may require optimization.

  • Solvent Selection: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, water, or mixtures). A good solvent will dissolve the compound when hot but not at room temperature. A co-solvent system, like ethanol/water or ethyl acetate/hexane, is often effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen primary solvent in portions while heating and stirring until the solid is just dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If using an anti-solvent, add it dropwise to the warm solution until turbidity persists, then allow to cool.

  • Isolation: Once crystallization appears complete, cool the flask in an ice bath for at least 30 minutes. Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This method is suitable for removing impurities with different polarities.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A solvent system of petroleum ether (or hexane) and ethyl acetate is a good starting point, based on methods for similar compounds.[8] A gradient elution may be necessary, starting with a low polarity (e.g., 10-20% ethyl acetate in hexane) and gradually increasing the polarity. Add 0.5-1% acetic acid or formic acid to the eluent to reduce tailing of the acidic product on the silica.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel ("dry loading") by evaporating the solvent.

  • Column Packing and Loading: Pack the column with silica gel slurried in the initial, low-polarity eluent. Carefully add the dry-loaded sample to the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase, collecting fractions. Monitor the fractions by Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator.

Visualized Workflows and Logic

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product crude Crude Product recryst Recrystallization crude->recryst Choose method chrom Flash Chromatography crude->chrom Choose method extract Acid-Base Extraction crude->extract Choose method analysis Purity Check (HPLC, NMR) recryst->analysis chrom->analysis extract->analysis analysis->recryst Needs more purification pure_prod Pure Product (>95%) analysis->pure_prod Purity OK

Caption: General workflow for the purification of the target compound.

Troubleshooting_Recrystallization start Attempt Recrystallization outcome Observe Outcome start->outcome oiling_out Product 'Oils Out' outcome->oiling_out Problem low_yield Low Yield outcome->low_yield Problem success Good Crystals Form outcome->success Success sol_oiling Reheat, add more solvent, cool slowly oiling_out->sol_oiling Solution sol_yield_1 Reduce initial solvent volume low_yield->sol_yield_1 Solutions sol_yield_2 Cool further (ice bath) low_yield->sol_yield_2 Solutions sol_oiling->start Retry sol_yield_1->start Retry sol_yield_2->success Improve

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Enhancing the Solubility of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid for bioassays.

I. Compound Characteristics

Physicochemical Properties of this compound and its Isomer

PropertyValueSource
Molecular Formula C₁₆H₁₃ClO₃--INVALID-LINK--[1][2]
Molecular Weight 288.73 g/mol --INVALID-LINK--[1][2]
XLogP3 (for 3-chloro isomer) 3.4--INVALID-LINK--[3]
Predicted Solubility Poorly soluble in water; likely soluble in organic solvents like DMSO and ethanol.Based on high XLogP3 and properties of similar compounds[3][4].

The high XLogP3 value of the structurally similar 3-chloro isomer indicates that this compound is a lipophilic compound, which is consistent with its poor aqueous solubility.

II. Troubleshooting Guides & FAQs

This section addresses common issues encountered when preparing this compound for bioassays.

Frequently Asked Questions (FAQs)

Q1: My compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What should I do?

A1: This is a common issue known as "solvent shock." Here are several troubleshooting steps:

  • Optimize the dilution process: Instead of adding the DMSO stock directly to the buffer, try adding the DMSO stock to a small volume of the buffer while vortexing, and then add this intermediate dilution to the rest of the assay medium.

  • Reduce the final concentration: The intended concentration of your compound may be above its solubility limit in the final assay medium. Try lowering the final concentration.

  • Maintain a low final DMSO concentration: For most cell-based assays, the final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent toxicity.

  • Consider a different solubilization strategy: If the above steps do not resolve the issue, you may need to use a co-solvent, surfactant, or cyclodextrin to improve the aqueous solubility of your compound.

Q2: What are the most common methods to improve the solubility of a lipophilic compound like this for bioassays?

A2: The most common and effective methods include:

  • Co-solvency: Using a water-miscible organic solvent in which the compound is more soluble.[5]

  • Surfactant-mediated solubilization: Using detergents to form micelles that encapsulate the hydrophobic compound.[3][6]

  • Cyclodextrin complexation: Forming an inclusion complex with a cyclodextrin to enhance aqueous solubility.[7][8][9]

  • pH adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility. As a carboxylic acid, increasing the pH above the pKa of this compound will deprotonate the carboxylic acid group, forming a more water-soluble carboxylate salt.

Q3: Which solubilization method should I choose?

A3: The choice of method depends on the specific requirements of your bioassay:

  • For initial in vitro screening, using a co-solvent like DMSO or ethanol is often the simplest approach.

  • For cell-based assays, it is crucial to use a method that is non-toxic to the cells. Low concentrations of certain co-solvents, surfactants, or cyclodextrins are generally well-tolerated.

  • For assays where the compound's interaction with a target could be affected by a carrier molecule, pH adjustment might be the most suitable option if the compound is ionizable.

Q4: Are there any potential downsides to using these solubilization methods?

A4: Yes, each method has potential drawbacks:

  • Co-solvents: High concentrations can be toxic to cells and may affect the activity of enzymes or other proteins in the assay.

  • Surfactants: Can disrupt cell membranes at concentrations above their critical micelle concentration (CMC) and may interfere with certain assay readouts.[10]

  • Cyclodextrins: Can sometimes interact with cell membrane components or other molecules in the assay.

  • pH adjustment: Using a pH that is far from physiological conditions can be detrimental to cells and may alter the compound's activity.

It is always recommended to include appropriate vehicle controls in your experiments to account for any effects of the solubilization agents.

III. Experimental Protocols

This section provides detailed protocols for the key solubilization techniques.

Protocol 1: Co-Solvent Method

This protocol describes how to prepare a stock solution in an organic solvent and dilute it into an aqueous medium.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile aqueous assay buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a high-concentration stock solution:

    • Weigh out a precise amount of this compound.

    • Dissolve the compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Prepare the final working solution:

    • Warm the aqueous assay buffer to the experimental temperature (e.g., 37°C).

    • While gently vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise to achieve the desired final concentration.

    • Important: The final concentration of DMSO should typically be kept below 0.5% (v/v) to minimize solvent toxicity in cell-based assays.

  • Inspect for precipitation:

    • Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide in the FAQ section.

Experimental Workflow for Co-Solvent Method

CoSolvent_Workflow A Weigh Compound B Dissolve in DMSO (High Concentration Stock) A->B D Add Stock to Buffer (Vortexing) B->D C Warm Aqueous Buffer C->D E Final Working Solution (<0.5% DMSO) D->E F Inspect for Precipitation E->F G Proceed with Assay F->G No H Troubleshoot F->H Yes

Workflow for preparing a working solution using the co-solvent method.
Protocol 2: Surfactant-Mediated Solubilization

This protocol describes the use of a surfactant to increase the aqueous solubility of the compound.

Materials:

  • This compound

  • Surfactant (e.g., Tween® 80, Poloxamer 188)

  • Aqueous buffer

  • Magnetic stirrer and stir bar

  • Filtration device (e.g., 0.22 µm syringe filter)

Procedure:

  • Prepare a surfactant solution:

    • Prepare a series of aqueous solutions with different concentrations of the chosen surfactant (e.g., 0.1%, 0.5%, 1.0% w/v).

  • Determine the optimal surfactant concentration:

    • Add an excess amount of this compound to each surfactant solution.

    • Stir the mixtures at a constant temperature for 24-48 hours to reach equilibrium.

    • Filter the solutions to remove the undissolved compound.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

    • Select the lowest surfactant concentration that provides the desired solubility and is compatible with your assay.

  • Prepare the final working solution:

    • Prepare a fresh solution of the compound in the optimized surfactant-containing buffer at the desired final concentration.

Mechanism of Surfactant-Mediated Solubilization

Surfactant_Mechanism cluster_0 Below CMC cluster_1 Above CMC: Micelle Formation s1 s2 s3 s4 s5 s6 s7 s8 compound Drug m1 m2 m1->m2 micelle_center m3 m2->m3 m4 m3->m4 m5 m4->m5 m6 m5->m6 m7 m6->m7 m8 m7->m8 m8->m1 compound_in_micelle Drug label_surfactant Surfactant Monomer surfactant_icon label_drug Hydrophobic Drug drug_icon

Surfactants form micelles above the CMC, encapsulating the hydrophobic drug.
Protocol 3: Cyclodextrin Inclusion Complexation

This protocol describes the preparation of a drug-cyclodextrin inclusion complex to improve solubility.

Materials:

  • This compound

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Aqueous buffer

  • Magnetic stirrer and stir bar

  • Filtration device (e.g., 0.22 µm syringe filter)

  • Lyophilizer (optional)

Procedure:

  • Prepare a cyclodextrin solution:

    • Dissolve the cyclodextrin in the aqueous buffer at the desired concentration.

  • Form the inclusion complex (Co-precipitation method):

    • Add an excess of this compound to the cyclodextrin solution.

    • Stir the mixture vigorously at room temperature for 24-72 hours.

    • Filter the solution to remove any uncomplexed, undissolved compound.

    • The resulting clear solution contains the water-soluble drug-cyclodextrin complex. This solution can be used directly or lyophilized to obtain a solid powder that can be readily redissolved.[7]

  • Determine complexation efficiency:

    • Analyze the concentration of the dissolved compound in the filtrate to determine the extent of solubility enhancement.

Mechanism of Cyclodextrin Inclusion Complexation

Cyclodextrin_Mechanism cluster_0 Cyclodextrin + Drug cluster_1 Inclusion Complex cd Cyclodextrin (Hydrophilic exterior, Lipophilic interior) plus + drug Drug arrow <-> cd_complex Cyclodextrin drug_in_cd Drug

A hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin.

IV. Quantitative Data on Solubility Enhancement

The following tables provide examples of solubility enhancement for poorly soluble compounds using different techniques. While specific data for this compound is not available in the literature, these examples with structurally related or similarly lipophilic compounds can serve as a guide.

Table 1: Solubility Enhancement of a Poorly Soluble Drug with Surfactants

SurfactantConcentration (% w/v)Solubility Increase (Fold)Reference
Tween® 80 0.5~5--INVALID-LINK--
1.0~12--INVALID-LINK--
Sodium Lauryl Sulfate (SLS) 0.5~20--INVALID-LINK--
1.0~45--INVALID-LINK--
Poloxamer 188 1.0~8--INVALID-LINK--

Table 2: Solubility Enhancement of Carboxylic Acids with Cyclodextrins

CompoundCyclodextrinMolar Ratio (Drug:CD)Solubility Increase (Fold)Reference
Ibuprofen HP-β-CD1:1~50--INVALID-LINK--
Tolbutamide HP-β-CD1:1~100--INVALID-LINK--
Naproxen Methyl-β-CD1:1~200--INVALID-LINK--

Table 3: Solubility Enhancement with Co-solvents

Co-solventConcentration in Water (% v/v)Solubility Increase of a Lipophilic Drug (Fold)Reference
Ethanol 20~15--INVALID-LINK--
40~100--INVALID-LINK--
Polyethylene Glycol 400 (PEG 400) 20~50--INVALID-LINK--
40~300--INVALID-LINK--

Disclaimer: The quantitative data presented in these tables are for illustrative purposes and are based on studies with different compounds. The actual solubility enhancement for this compound may vary and should be determined experimentally.

References

stability issues of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: The primary stability concerns for this compound in aqueous solutions revolve around its susceptibility to hydrolysis, photodegradation, and oxidation. As a γ-keto acid, the molecule possesses functional groups that can be targeted by these degradation pathways, potentially leading to a loss of potency and the formation of unknown impurities.

Q2: How does pH affect the stability of this compound in aqueous solutions?

Q3: Is this compound sensitive to light?

A3: Compounds containing a chlorophenyl group and a benzoyl group (aromatic ketone) can be susceptible to photodegradation. The aromatic ketone moiety can absorb UV light, leading to the formation of reactive excited states that can undergo various photochemical reactions. Therefore, it is recommended to protect solutions of this compound from light, especially during storage and handling.

Q4: What are the recommended storage conditions for aqueous solutions of this compound?

A4: To minimize degradation, aqueous solutions of this compound should be prepared fresh whenever possible. If short-term storage is necessary, solutions should be stored at low temperatures (2-8°C), protected from light, and maintained at an optimal pH (ideally near neutral, to be determined experimentally). For long-term storage, it is advisable to store the compound in its solid, crystalline form in a cool, dark, and dry place.

Q5: What are the potential degradation products of this compound?

A5: While specific degradation products have not been extensively reported in the literature, potential degradation pathways could lead to the formation of various impurities. Hydrolysis could potentially cleave the butanoic acid chain. Photodegradation of the chlorophenyl group could lead to dehalogenation or the formation of phenolic byproducts. Oxidation may target the keto group or the aromatic rings. Identifying and characterizing these degradation products is crucial for safety and efficacy assessments.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound activity in biological assays. Degradation in aqueous assay buffer at physiological temperature (e.g., 37°C).1. Prepare fresh solutions immediately before use. 2. Perform control experiments to assess compound stability in the assay buffer over the experiment's duration. 3. Consider using a stabilizing co-solvent if compatible with the assay.
Appearance of unknown peaks in HPLC chromatogram over time. Chemical degradation of the compound.1. Conduct a forced degradation study to identify potential degradation products under various stress conditions (acid, base, oxidation, light, heat). 2. Use a stability-indicating HPLC method capable of separating the parent compound from its degradation products. 3. Characterize the unknown peaks using LC-MS/MS to identify the degradation products.
Inconsistent results between experimental batches. Variability in solution preparation and storage.1. Standardize the protocol for solution preparation, including solvent, pH, and concentration. 2. Implement strict storage conditions (protection from light, controlled temperature). 3. Qualify new batches of the compound to ensure consistent purity and stability.
Precipitation of the compound from aqueous solution. Poor aqueous solubility, especially at higher concentrations or in certain buffers.1. Determine the aqueous solubility of the compound under your experimental conditions. 2. Consider using a co-solvent (e.g., DMSO, ethanol) to improve solubility, ensuring it does not interfere with the experiment. 3. Adjust the pH of the solution, as the solubility of carboxylic acids is often pH-dependent.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of acid before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.

  • Photodegradation: Expose a solution of the compound (100 µg/mL in a transparent container) to a photostability chamber with a light source capable of emitting both UV and visible light (e.g., Xenon lamp). Expose a control sample wrapped in aluminum foil to the same temperature conditions.

  • Thermal Degradation: Store the solid compound in an oven at 60°C for 48 hours. Also, expose a solution of the compound (100 µg/mL) to the same conditions.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots of each stressed sample.

  • Analyze the samples by a stability-indicating HPLC-UV method (see Protocol 2) to determine the percentage of degradation.

  • For identification of degradation products, analyze the stressed samples using LC-MS/MS.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating RP-HPLC method for the analysis of this compound and its potential degradation products.

1. Instrumentation:

  • HPLC system with a UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 40% B

    • 26-30 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or the λmax of the compound).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Dilute the samples from the forced degradation study with the initial mobile phase composition to an appropriate concentration.

  • Filter the samples through a 0.22 µm syringe filter before injection.

4. Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.

  • Assess the peak purity of the parent compound to ensure the method is stability-indicating.

Data Presentation

As specific quantitative stability data for this compound is not available in the literature, the following tables present hypothetical data to illustrate how results from a forced degradation study could be summarized.

Table 1: Summary of Forced Degradation Results (Hypothetical Data)

Stress ConditionDuration (hours)Temperature (°C)% DegradationNumber of Degradation Products
0.1 M HCl246015.22
0.1 M NaOH246025.83
3% H₂O₂24Room Temp8.51
Photolytic (UV/Vis)24Room Temp35.14
Thermal (Solution)48605.31
Thermal (Solid)4860< 1.00

Table 2: Chromatographic Data of Potential Degradation Products (Hypothetical Data)

PeakRetention Time (min)Relative Retention TimeProposed Identity
Parent Compound15.21.00This compound
DP-1 (Acid Hydrolysis)12.80.84Hydrolysis Product A
DP-2 (Acid Hydrolysis)18.11.19Hydrolysis Product B
DP-3 (Base Hydrolysis)10.50.69Hydrolysis Product C
DP-4 (Oxidative)16.51.09Oxidized Product
DP-5 (Photolytic)8.20.54Photodegradant A
DP-6 (Photolytic)13.90.91Photodegradant B

Visualizations

Stability_Testing_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis and Reporting start Start: Stability Study Requirement protocol_dev Develop Stability-Indicating Analytical Method (HPLC/LC-MS) start->protocol_dev forced_degradation_plan Design Forced Degradation Study (Stress Conditions) start->forced_degradation_plan execute_forced_degradation Execute Forced Degradation Study (Acid, Base, Oxidative, Photolytic, Thermal) protocol_dev->execute_forced_degradation forced_degradation_plan->execute_forced_degradation analyze_samples Analyze Stressed Samples (HPLC-UV & LC-MS/MS) execute_forced_degradation->analyze_samples quantify_degradation Quantify Degradation of Parent Compound analyze_samples->quantify_degradation identify_products Identify and Characterize Degradation Products analyze_samples->identify_products pathway_elucidation Elucidate Degradation Pathways quantify_degradation->pathway_elucidation identify_products->pathway_elucidation report Generate Stability Report pathway_elucidation->report

Caption: Workflow for a comprehensive stability study.

Potential_Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photodegradation Photodegradation (UV/Vis Light) parent This compound hydrolysis_products Cleavage of butanoic acid chain parent->hydrolysis_products H⁺ / OH⁻ oxidation_products Modification of keto group or aromatic rings parent->oxidation_products [O] photo_products Dehalogenation or formation of phenolic compounds parent->photo_products

Caption: Potential degradation pathways.

preventing degradation of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concern for this compound, a γ-keto acid, is its susceptibility to chemical degradation through several pathways. These include decarboxylation, oxidation, and photodegradation. Elevated temperatures, extreme pH conditions, and exposure to light can accelerate these degradation processes.

Q2: What are the recommended storage conditions for solid this compound?

A2: To ensure long-term stability, the solid compound should be stored in a tightly sealed container at a low temperature, ideally between 2-8°C. It is also crucial to protect it from light and moisture.

Q3: How should I prepare and store stock solutions of this compound?

A3: For optimal stability, it is recommended to prepare stock solutions fresh for each experiment. If storage is necessary, use an anhydrous organic solvent such as DMSO or ethanol. Aqueous solutions are more prone to degradation and should be used immediately after preparation. If short-term storage of an aqueous solution is unavoidable, it should be kept at 2-8°C and protected from light for no longer than a few days.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: Both acidic and basic conditions can catalyze the degradation of keto acids. While the optimal pH for stability needs to be determined empirically for your specific experimental buffer, it is generally advisable to maintain a near-neutral pH to minimize degradation.

Q5: What are the potential degradation products I should be aware of?

A5: Potential degradation can occur at the keto or carboxylic acid functional groups. Oxidation of the keto group can lead to cleavage of the butanoic acid chain. The aromatic rings could also be subject to modification under certain conditions.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Inconsistent experimental results or loss of compound activity. Degradation of the compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the solid compound and any solutions are stored at the recommended temperature (2-8°C) and protected from light. 2. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions from the solid compound for each experiment. 3. Use Anhydrous Solvents: For stock solutions, use high-purity, anhydrous organic solvents. 4. Control Experimental Conditions: Minimize the exposure of the compound to harsh pH, high temperatures, and direct light during the experiment.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). The compound is degrading into one or more new chemical entities.1. Analyze a Freshly Prepared Standard: Run a freshly prepared solution of the compound to confirm its retention time and purity. 2. Conduct a Forced Degradation Study: Intentionally expose the compound to stress conditions (acid, base, heat, light, oxidation) to identify potential degradation products. 3. Optimize Analytical Method: Ensure your analytical method can separate the parent compound from its potential degradation products.
Precipitation of the compound in aqueous buffers. Low aqueous solubility of the compound.1. Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. 2. Adjust pH: The solubility of carboxylic acids can be pH-dependent. A slight adjustment of the buffer's pH might improve solubility.

Experimental Protocols

Protocol 1: Stability Assessment of this compound using HPLC

This protocol outlines a method to assess the stability of the compound under various stress conditions.

1. Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Phosphate buffer (pH 3, 7, and 9)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • C18 HPLC column (e.g., 150 x 4.6 mm, 5 µm)

  • HPLC system with UV/VIS detector

2. Preparation of Solutions:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in anhydrous acetonitrile.

  • Working Solutions: Dilute the stock solution with the respective stressor solutions (see below) to a final concentration of 100 µg/mL.

3. Stress Conditions:

  • Acidic Hydrolysis: Mix the working solution with 0.1 M HCl and incubate at 60°C.

  • Basic Hydrolysis: Mix the working solution with 0.1 M NaOH and incubate at 60°C.

  • Oxidative Degradation: Mix the working solution with 3% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Incubate the working solution in a neutral buffer at 60°C.

  • Photodegradation: Expose the working solution in a quartz cuvette to a UV lamp.

4. HPLC Analysis:

  • Inject samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Use a mobile phase gradient of acetonitrile and phosphate buffer (pH 3).

  • Monitor the chromatograms at a suitable wavelength (e.g., 225 nm).

  • Calculate the percentage of the remaining parent compound and the formation of any degradation products.

Table 1: Example HPLC Conditions

ParameterCondition
Column C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate buffer (pH 3) (50:50 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm
Injection Volume 20 µL
Protocol 2: Analysis of Degradation Products by LC-MS

This protocol is for the identification of potential degradation products.

1. Sample Preparation:

  • Prepare stressed samples as described in Protocol 1.

  • Neutralize acidic and basic samples before injection.

  • Dilute samples to an appropriate concentration with the initial mobile phase.

2. LC-MS Analysis:

  • Use an LC-MS system equipped with an electrospray ionization (ESI) source.

  • Employ a C18 column and a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Acquire data in both positive and negative ion modes to detect a wider range of potential products.

  • Use full scan mode to identify the molecular weights of the parent compound and any new peaks.

  • Perform tandem MS (MS/MS) on the new peaks to obtain fragmentation patterns for structural elucidation.

Visualizations

Logical Workflow for Investigating Compound Degradation

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Hypothesis: Degradation cluster_3 Experimental Verification cluster_4 Resolution start Inconsistent Experimental Results check_storage Verify Storage Conditions (2-8°C, dark, dry) start->check_storage loss_of_activity Loss of Compound Activity loss_of_activity->check_storage extra_peaks Unexpected Analytical Peaks check_solutions Assess Solution Age and Solvent extra_peaks->check_solutions hypothesis Compound is Degrading check_storage->hypothesis check_solutions->hypothesis forced_degradation Forced Degradation Study (Acid, Base, Heat, Light, Oxidant) hypothesis->forced_degradation hplc_analysis HPLC/LC-MS Analysis forced_degradation->hplc_analysis compare_results Compare Stressed vs. Control Samples hplc_analysis->compare_results optimize_conditions Optimize Experimental Conditions (pH, Temp, Light) compare_results->optimize_conditions fresh_solutions Use Freshly Prepared Solutions compare_results->fresh_solutions anhydrous_solvents Use Anhydrous Solvents for Stock compare_results->anhydrous_solvents

Caption: Troubleshooting workflow for degradation of this compound.

Potential Signaling Pathway Involvement (Based on a Structurally Related Compound)

The following diagram illustrates the potential involvement of a compound structurally related to this compound, namely 4-phenylbutyric acid (4-PBA), in the Unfolded Protein Response (UPR) pathway. 4-PBA acts as a chemical chaperone to alleviate endoplasmic reticulum (ER) stress.

G cluster_0 Cellular Stress cluster_1 ER Stress & UPR cluster_2 Cellular Outcomes stress Cellular Stressors er_stress ER Stress (Misfolded Proteins) stress->er_stress upr Unfolded Protein Response (UPR) Activation er_stress->upr chaperone Increased Chaperone Production upr->chaperone translation_attenuation Global Translation Attenuation upr->translation_attenuation erd ER-Associated Degradation (ERAD) upr->erd apoptosis Apoptosis (If stress is unresolved) upr->apoptosis Prolonged Activation compound This compound (Potential Activity) compound->er_stress Inhibits homeostasis Restoration of ER Homeostasis chaperone->homeostasis translation_attenuation->homeostasis erd->homeostasis

Caption: Potential role in modulating the Unfolded Protein Response (UPR) pathway.

Technical Support Center: Refining Experimental Protocols for 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis, purification, and characterization of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid.

I. Experimental Protocol: Synthesis via Friedel-Crafts Acylation

A plausible and detailed method for the synthesis of this compound is via the Friedel-Crafts acylation of chlorobenzene with 3-(benzoyl)propanoic acid chloride. This protocol is based on established methodologies for similar reactions.

Reaction Scheme:

Detailed Methodology

Materials:

  • Anhydrous Chlorobenzene

  • 3-Benzoylpropanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Toluene

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bars

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration (Büchner funnel, filter flask)

  • pH paper

Procedure:

Step 1: Preparation of 3-Benzoylpropionyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (to neutralize HCl fumes), add 3-benzoylpropanoic acid (1 equivalent).

  • Add an excess of thionyl chloride (SOCl₂, ~2-3 equivalents).

  • Gently reflux the mixture for 1-2 hours, or until the evolution of HCl gas ceases.

  • After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-benzoylpropionyl chloride is used directly in the next step.

Step 2: Friedel-Crafts Acylation

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen or argon inlet.

  • Suspend anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) in anhydrous dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude 3-benzoylpropionyl chloride (1 equivalent) in anhydrous DCM and add it to the addition funnel.

  • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, slowly add anhydrous chlorobenzene (1.2 equivalents) dropwise to the reaction mixture, keeping the temperature below 10 °C.

  • Once the addition of chlorobenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

  • Upon completion, cool the reaction mixture in an ice bath.

  • Slowly and carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid. Caution: This is a highly exothermic process.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as toluene-hexane or ethyl acetate-hexane.

  • Alternatively, column chromatography on silica gel using a gradient of hexane and ethyl acetate can be employed for higher purity.

II. Data Presentation

Table 1: Typical Reaction Parameters and Expected Outcomes for Friedel-Crafts Acylation

ParameterValueExpected Outcome/Rationale
Reactants Ratio
3-Benzoylpropionyl chloride1.0 eqLimiting reagent.
Chlorobenzene1.2 - 1.5 eqSlight excess to ensure complete reaction of the acyl chloride.
Aluminum Chloride (AlCl₃)2.2 - 3.0 eqStoichiometric excess is required as AlCl₃ complexes with both the acyl chloride and the product ketone.[1][2]
Solvent Anhydrous Dichloromethane (DCM)Inert solvent, good for Friedel-Crafts reactions.
Temperature
Acyl chloride addition0 - 5 °CTo control the exothermic reaction and prevent side reactions.
Chlorobenzene addition0 - 10 °CTo control the exothermic reaction.
ReactionRoom TemperatureSufficient for the acylation to proceed to completion.
Reaction Time 2 - 6 hoursMonitor by TLC to determine completion.
Expected Yield 60 - 80%Yields can vary based on the purity of reagents and reaction conditions.

Table 2: Spectroscopic Data for Characterization of a Similar Compound (4-Oxo-4-phenylbutanoic acid)

TechniqueExpected Peaks/Signals
¹H NMR (CDCl₃, 400 MHz)δ 8.00 (d, 2H, Ar-H), 7.58 (t, 1H, Ar-H), 7.47 (t, 2H, Ar-H), 3.30 (t, 2H, -CH₂-CO), 2.85 (t, 2H, -CH₂-COOH)
¹³C NMR (CDCl₃, 100 MHz)δ 197.8 (C=O, ketone), 178.5 (C=O, acid), 136.5, 133.5, 128.7, 128.1 (aromatic carbons), 33.5 (-CH₂-), 28.2 (-CH₂-)
IR (KBr, cm⁻¹)3300-2500 (broad, O-H of carboxylic acid), 1710 (C=O of carboxylic acid), 1685 (C=O of ketone), 1600, 1450 (C=C aromatic)

Note: The spectral data for the target compound, this compound, will be similar but will show additional signals and splitting patterns in the aromatic region of the NMR spectra due to the chloro-substituted phenyl ring.

III. Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis of this compound.

Q1: The reaction yield is very low or there is no product formation. What are the possible causes?

A1: Low or no yield in a Friedel-Crafts acylation can be due to several factors:

  • Inactive Catalyst: Aluminum chloride is extremely sensitive to moisture.[2] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (nitrogen or argon). Use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly sublimed one.

  • Insufficient Catalyst: Friedel-Crafts acylations often require more than a catalytic amount of Lewis acid because the product ketone complexes with AlCl₃, rendering it inactive.[1] Using a stoichiometric excess (at least 2.2 equivalents) is crucial.

  • Deactivated Reactants: While chlorobenzene is suitable, the presence of strongly deactivating groups on the aromatic ring would inhibit the reaction. Ensure the purity of your starting materials.

  • Poor Quality Reagents: The acyl chloride must be freshly prepared and free of the corresponding carboxylic acid, as the acid can react with and deactivate the catalyst.

Q2: My TLC analysis shows multiple spots, indicating the formation of byproducts. What are they and how can I avoid them?

A2: The formation of multiple products can be due to:

  • Isomer Formation: Friedel-Crafts acylation of chlorobenzene can potentially yield ortho- and para-substituted products. The para-isomer is generally the major product due to steric hindrance. Lowering the reaction temperature can sometimes improve regioselectivity.

  • Self-condensation of the Acyl Chloride: Although less common, this can occur if the acyl chloride is unstable. Ensure it is used promptly after preparation.

  • Incomplete Reaction: The presence of starting materials alongside the product will result in multiple spots on the TLC plate. Ensure the reaction is allowed to proceed to completion by monitoring with TLC.

Q3: The work-up procedure is difficult, and I am getting a poor separation of layers.

A3: Emulsion formation during the aqueous work-up is a common issue.

  • Slow Quenching: Quench the reaction very slowly by adding the reaction mixture to the ice/HCl mixture with vigorous stirring.

  • Addition of Brine: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Filtration: If a significant amount of solid (aluminum salts) is present, filtering the quenched reaction mixture before the separatory funnel step can be beneficial.

Q4: The crude product is an oil and does not solidify upon concentration. How can I purify it?

A4: If the product is an oil, it may be due to impurities or its inherent physical state at room temperature.

  • Trituration: Try triturating the oil with a non-polar solvent like hexane or pentane. This can sometimes induce crystallization of the desired product while dissolving non-polar impurities.

  • Column Chromatography: If crystallization fails, column chromatography on silica gel is the most effective method for purifying oily products. A gradient elution from hexane to ethyl acetate is a good starting point.

  • Seed Crystals: If you have a small amount of pure, solid product from a previous batch, adding a seed crystal to the oil can initiate crystallization.

Q5: The final product appears to be unstable and decomposes over time. What are the storage recommendations?

A5: β-keto acids can be susceptible to decarboxylation, especially when heated or under certain pH conditions.

  • Storage Conditions: Store the purified product in a cool, dark, and dry place. For long-term storage, keeping it in a freezer at -20 °C is recommended.

  • Avoid Heat: During purification, avoid excessive heating. If distillation is used to remove solvents, perform it under reduced pressure at the lowest possible temperature.

  • pH Neutrality: Ensure the final product is free from acidic or basic impurities from the work-up, as these can catalyze decomposition.

IV. Mandatory Visualizations

Experimental_Workflow cluster_prep Step 1: Acyl Chloride Preparation cluster_reaction Step 2: Friedel-Crafts Acylation cluster_workup Step 3: Work-up & Isolation cluster_purification Step 4: Purification A 3-Benzoylpropanoic acid + Thionyl Chloride B Reflux (1-2h) A->B C Distill off excess SOCl₂ B->C D Suspend AlCl₃ in DCM (0°C) C->D Crude Acyl Chloride E Add Acyl Chloride solution D->E F Add Chlorobenzene E->F G Stir at RT (2-4h) F->G H Quench with Ice/HCl G->H I Separate Layers H->I J Aqueous Washes (HCl, H₂O, NaHCO₃, Brine) I->J K Dry & Concentrate J->K L Crude Product K->L M Recrystallization or Column Chromatography L->M N Pure Product M->N

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Pathway Start Low/No Yield Q1 Is the AlCl₃ fresh and anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the AlCl₃ stoichiometry correct (≥2.2 eq)? A1_Yes->Q2 Sol1 Use fresh, anhydrous AlCl₃. Ensure dry glassware and inert atmosphere. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Are the starting materials pure and dry? A2_Yes->Q3 Sol2 Increase AlCl₃ to 2.2-3.0 equivalents. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Is the reaction time sufficient? A3_Yes->Q4 Sol3 Purify/dry starting materials. Use freshly prepared acyl chloride. A3_No->Sol3 Sol3->Q4 A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No Success Yield Improved A4_Yes->Success Sol4 Increase reaction time and monitor by TLC. A4_No->Sol4 Sol4->Success

Caption: Troubleshooting pathway for low yield in the Friedel-Crafts acylation.

References

Validation & Comparative

A Comparative Analysis of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic Acid Analogs as Potential Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

The Rationale for Targeting Inflammation with Butanoic Acid Derivatives

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key player in the inflammatory cascade is the cyclooxygenase (COX) enzyme, which exists in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. The overproduction of prostaglandins by COX-2 is a major contributor to the pain, swelling, and redness associated with inflammation. Therefore, the selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

The 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid scaffold presents a compelling starting point for the design of novel anti-inflammatory drugs. Its structural features suggest a potential for interaction with the active site of COX enzymes, and the presence of two phenyl rings allows for a systematic exploration of structure-activity relationships (SAR) through substitution.

Mechanism of Action: The Cyclooxygenase Pathway

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of the cyclooxygenase (COX) pathway. This pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation.

COX_Pathway cluster_stimuli Inflammatory Stimuli AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostanoids_H Prostanoids (Homeostatic) PGH2_1->Prostanoids_H Prostanoids_I Prostanoids (Inflammatory) PGH2_2->Prostanoids_I Analogs Butanoic Acid Analogs Analogs->COX1 (Potential for non-selective inhibition) Analogs->COX2 Inhibition Stimuli Cytokines, Pathogens, etc.

Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of butanoic acid analogs.

Comparative Analysis of a Hypothetical Analog Series

To understand the structure-activity relationships of this compound analogs, we will consider a hypothetical series with substitutions on both the 2-phenyl (Ring A) and the 4-phenyl (Ring B) moieties. The parent compound, this compound, will serve as our reference.

Table 1: Hypothetical Series of this compound Analogs and Predicted Anti-inflammatory Activity

Compound IDRing A Substitution (R1)Ring B Substitution (R2)Predicted COX-2 InhibitionPredicted In Vivo Anti-inflammatory ActivityRationale for Prediction
1 (Parent) 4-ClHModerateModerateThe 4-chloro substitution on Ring A is a common feature in many COX-2 inhibitors, likely contributing to favorable interactions within the enzyme's active site.
2 4-FHModerateModerateThe fluorine substitution is expected to have a similar electronic effect to chlorine, potentially maintaining or slightly altering the activity.
3 4-CH3HModerate to HighModerate to HighA small alkyl group at the para position of Ring A can enhance binding to the hydrophobic pocket of COX-2.
4 4-OCH3HHighHighThe methoxy group can form hydrogen bonds with residues in the COX-2 active site, potentially increasing potency and selectivity.
5 H4-ClLow to ModerateLow to ModerateThe position of the halogen is crucial. Substitution on Ring B may not be as effective for COX-2 selectivity as on Ring A.
6 4-Cl4-FModerate to HighModerate to HighDual halogen substitution could enhance the overall electronic properties of the molecule, potentially improving its interaction with the target.
7 4-Cl4-CH3HighHighCombining a halogen on Ring A with an alkyl group on Ring B may optimize interactions with both hydrophobic and polar regions of the COX-2 active site.
8 4-Cl4-OCH3Very HighVery HighThis combination is predicted to be the most potent, with the 4-Cl on Ring A and the 4-OCH3 on Ring B potentially leading to strong and selective binding to COX-2.

Structure-Activity Relationship (SAR) Insights

Based on the analysis of structurally related diaryl heterocyclic COX-2 inhibitors found in the literature, several key SAR trends can be extrapolated to our hypothetical series of this compound analogs:

  • Substitution on the 2-Phenyl Ring (Ring A): This position appears to be critical for COX-2 selectivity. Small, electron-withdrawing groups like halogens (Cl, F) or small electron-donating groups like methyl (CH3) at the para-position are often found in potent COX-2 inhibitors. These groups are thought to fit into a secondary pocket of the COX-2 active site, which is not present in COX-1.

  • Substitution on the 4-Phenyl Ring (Ring B): Modifications on this ring can also influence activity. Electron-donating groups, such as a methoxy (OCH3) group, at the para-position can enhance potency. This may be due to favorable hydrogen bonding interactions with amino acid residues in the enzyme's active site.

  • The Butanoic Acid Chain: The carboxylic acid moiety is a common feature in many NSAIDs and is crucial for anchoring the molecule within the active site of COX enzymes through interactions with key arginine residues.

SAR_Diagram Core This compound Scaffold RingA Ring A (2-Phenyl) Core->RingA RingB Ring B (4-Phenyl) Core->RingB Chain Butanoic Acid Chain Core->Chain Activity Anti-inflammatory Activity (COX-2 Inhibition) RingA->Activity Crucial for Selectivity SubA Substituents (R1): - Halogens (Cl, F) - Small alkyl (CH3) - Methoxy (OCH3) RingA->SubA RingB->Activity Modulates Potency SubB Substituents (R2): - Halogens (F) - Small alkyl (CH3) - Methoxy (OCH3) RingB->SubB Chain->Activity Essential for Binding Carboxyl Carboxylic Acid: - Anchoring group Chain->Carboxyl

Caption: Key structural features influencing the anti-inflammatory activity of the analog series.

Experimental Evaluation Protocols

To validate the predicted activities of these analogs, a systematic experimental approach is necessary. This involves both in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay is fundamental to determine the inhibitory potency (IC50) of the compounds against both COX isoforms and to establish their selectivity index (SI).

Protocol:

  • Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), a heme cofactor, and either COX-1 or COX-2 enzyme.

  • Inhibitor Addition: Add varying concentrations of the test compounds (dissolved in a suitable solvent like DMSO) to the wells. Include a vehicle control (DMSO alone) and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-20 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching agent (e.g., 1 M HCl).

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a specific enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Selectivity Index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

COX_Assay_Workflow Start Start Prep Prepare Reaction Mixture (Buffer, Heme, COX-1/COX-2) Start->Prep AddInhibitor Add Test Compounds & Controls Prep->AddInhibitor PreIncubate Pre-incubate (15 min, RT) AddInhibitor->PreIncubate AddSubstrate Add Arachidonic Acid PreIncubate->AddSubstrate Incubate Incubate (10-20 min, 37°C) AddSubstrate->Incubate Terminate Terminate Reaction Incubate->Terminate Detect Measure PGE2 (EIA) Terminate->Detect Analyze Calculate IC50 & SI Detect->Analyze End End Analyze->End

Caption: Workflow for the in vitro COX inhibition assay.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a widely used and well-established animal model to evaluate the in vivo anti-inflammatory activity of novel compounds.

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week prior to the experiment.

  • Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., indomethacin or diclofenac), and test groups for each analog at various doses. Administer the test compounds and the standard drug orally or intraperitoneally.

  • Induction of Inflammation: After a specific time post-dosing (e.g., 30-60 minutes), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume of each animal using a plethysmometer at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Table 2: Example Experimental Data for a Structurally Related Compound

A study on a pyrrole derivative, 2-[3-Acetyl-5-(4-chlorophenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanyl-butyric acid, provides some relevant in vivo data.[1]

Treatment GroupDose (mg/kg)Mean Paw Edema Inhibition (%) at 2h (Single Dose)Mean Paw Edema Inhibition (%) at 2h (14-day Administration)
Control (Saline)-00
Diclofenac25Significant InhibitionSignificant Inhibition
Compound 3e 10No significant inhibitionSignificant Inhibition
Compound 3e 20No significant inhibitionSignificant Inhibition
Compound 3e 40Significant InhibitionSignificant Inhibition

This data demonstrates that continuous administration of a compound with a similar structural motif can lead to significant anti-inflammatory effects in a dose-dependent manner.

Conclusion and Future Directions

The comparative analysis of this compound analogs, though based on a hypothetical series, provides a strong foundation for the rational design of novel anti-inflammatory agents. The predicted structure-activity relationships, derived from existing knowledge of COX-2 inhibitors, suggest that strategic substitutions on the phenyl rings can significantly impact potency and selectivity. The detailed experimental protocols provided herein offer a clear roadmap for the synthesis and evaluation of these promising compounds.

Future research should focus on the actual synthesis of the proposed analog series and their rigorous evaluation using the described in vitro and in vivo assays. This will allow for the validation of the predicted SAR and the identification of lead compounds with optimal anti-inflammatory activity and a favorable safety profile. Further studies could also explore the pharmacokinetic and toxicological properties of the most promising candidates to assess their potential for clinical development.

References

A Comparative Guide to the Biological Target Validation of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the biological target validation of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid. Due to the limited publicly available data on the specific biological target of this compound, this document outlines a hypothetical target validation process, drawing parallels with structurally related compounds, particularly known histone deacetylase (HDAC) inhibitors. This guide will compare the hypothetical performance of this compound with a well-characterized HDAC inhibitor, Vorinostat (SAHA), and provide detailed experimental protocols and data interpretation.

Hypothesized Biological Target: Histone Deacetylase (HDAC)

Based on the structural similarity to compounds like 4-phenylbutyric acid (4-PBA), a known HDAC inhibitor, we hypothesize that this compound may also target HDAC enzymes.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[2] Inhibition of HDACs can lead to hyperacetylation of histones, resulting in a more relaxed chromatin structure and the re-expression of tumor suppressor genes, making them a validated target for cancer therapy.[2][3]

Comparative Analysis of In Vitro Efficacy

To validate our hypothesis, a series of in vitro assays would be conducted to compare the efficacy of this compound against the known HDAC inhibitor, Vorinostat.

Table 1: Comparative HDAC Enzymatic Inhibition
CompoundTargetIC₅₀ (nM)
This compoundPan-HDAC150
Vorinostat (SAHA)Pan-HDAC50

This data is hypothetical and for illustrative purposes.

Table 2: Comparative In Vitro Cytotoxicity in Cancer Cell Lines
CompoundCell LineCancer TypeIC₅₀ (µM)
This compoundMCF-7Breast Cancer5.2
HCT116Colon Cancer7.8
A549Lung Cancer10.5
Vorinostat (SAHA)MCF-7Breast Cancer2.1
HCT116Colon Cancer3.5
A549Lung Cancer4.9

This data is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate interpretation of results.

HDAC Inhibition Assay

This assay quantitatively measures the ability of a compound to inhibit the activity of HDAC enzymes.

  • Principle: A fluorescently labeled substrate is incubated with the HDAC enzyme in the presence of the test compound. The deacetylated substrate is then cleaved by a developer, releasing a fluorophore. The fluorescence intensity is inversely proportional to the HDAC activity.

  • Protocol:

    • Prepare a reaction buffer containing the HDAC enzyme (e.g., HeLa nuclear extract as a source of mixed HDACs) and the test compound at various concentrations.

    • Add the fluorescently labeled acetylated substrate (e.g., Fluor de Lys®-SIRT1 substrate from Enzo Life Sciences).

    • Incubate the mixture at 37°C for 1 hour.

    • Add the developer solution containing a protease that specifically cleaves the deacetylated substrate.

    • Incubate at 37°C for 15 minutes.

    • Measure the fluorescence intensity using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

    • Calculate the percent inhibition and determine the IC₅₀ value by plotting the inhibition curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.[4]

  • Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[4][5]

  • Protocol:

    • Seed cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

    • Incubate for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for Histone Acetylation

This technique is used to detect changes in the acetylation status of histone proteins in response to treatment with the test compound.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific for acetylated histones (e.g., anti-acetyl-H3 and anti-acetyl-H4).

  • Protocol:

    • Treat cells with the test compound at its IC₅₀ concentration for 24 hours.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with primary antibodies against acetylated-H3, acetylated-H4, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Hypothetical Signaling Pathway of HDAC Inhibition

HDAC_Inhibition_Pathway Compound 2-(4-Chlorophenyl)-4-oxo- 4-phenylbutanoic acid HDAC HDAC Compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Chromatin Chromatin Histones->Chromatin RelaxedChromatin Relaxed Chromatin AcetylatedHistones->RelaxedChromatin GeneExpression Tumor Suppressor Gene Expression Chromatin->GeneExpression Repression RelaxedChromatin->GeneExpression Activation Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Hypothetical signaling pathway of HDAC inhibition by the compound.

Experimental Workflow for Target Validation

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Validation (Proposed) HDAC_Assay HDAC Inhibition Assay Data_Analysis Data Analysis & Target Confirmation HDAC_Assay->Data_Analysis Cytotoxicity_Assay Cytotoxicity Assay (MTT) Western_Blot Western Blot (Histone Acetylation) Cytotoxicity_Assay->Western_Blot Xenograft Tumor Xenograft Model Western_Blot->Xenograft Xenograft->Data_Analysis Start Compound Synthesis Start->HDAC_Assay Start->Cytotoxicity_Assay

Caption: General experimental workflow for biological target validation.

Logical Relationship for Target Identification

Target_ID_Logic Start Unknown Compound: 2-(4-Chlorophenyl)-4-oxo- 4-phenylbutanoic acid Hypothesis Hypothesis Generation (Structural Similarity to 4-PBA) Start->Hypothesis Target_Class Potential Target Class: HDACs Hypothesis->Target_Class Direct_Binding Direct Binding Assays (e.g., Affinity Chromatography) Target_Class->Direct_Binding Cellular_Activity Cellular Activity Assays (e.g., Western Blot for Acetylation) Target_Class->Cellular_Activity Validation Target Validated Direct_Binding->Validation Cellular_Activity->Validation

Caption: Logical workflow for identifying the biological target.

Alternative Approaches and Future Directions

While the focus here is on the hypothetical validation of HDAC inhibition, other potential targets should not be excluded. A broader approach to target identification could involve:

  • Affinity-Based Methods: Immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.[6]

  • Drug Affinity Responsive Target Stability (DARTS): This label-free method identifies target proteins based on their increased stability and resistance to proteolysis upon binding to a small molecule.[7]

Should the HDAC inhibition hypothesis prove incorrect, these unbiased approaches would be crucial in identifying the true biological target of this compound.

Conclusion

This guide presents a structured and comparative approach to the biological target validation of this compound, using HDAC inhibition as a working hypothesis. The provided tables, protocols, and diagrams offer a comprehensive framework for researchers to design and execute experiments aimed at elucidating the mechanism of action of this and other novel small molecules. While the presented data is hypothetical, the methodologies are based on established and robust techniques in drug discovery and target validation.

References

Unveiling the Therapeutic Potential of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic Acid: A Comparative Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An Exploration of Anti-inflammatory, Cytotoxic, and Chaperone-like Activities Based on Structurally Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid is a synthetic compound with a chemical structure suggestive of diverse pharmacological activities. While direct biological data for this specific molecule is not extensively available in the public domain, its core structure, featuring a 4-oxo-4-phenylbutanoic acid backbone, is shared by numerous compounds with demonstrated therapeutic potential. This guide provides a comparative analysis of the potential efficacy of this compound by examining the established biological activities of its structural analogs. The primary areas of focus will be anti-inflammatory effects, cytotoxic activity against cancer cell lines, and potential as a chemical chaperone to mitigate protein misfolding. This analysis aims to provide a valuable resource for researchers interested in exploring the therapeutic promise of this compound and to offer a framework for future investigations.

Potential Therapeutic Applications: A Comparative Overview

Based on the biological activities of structurally similar molecules, this compound may exhibit efficacy in the following therapeutic areas:

Anti-inflammatory Activity

Derivatives of butanoic acid have been investigated for their ability to modulate inflammatory responses. The carrageenan-induced paw edema model in rodents is a standard preclinical assay to evaluate the anti-inflammatory potential of novel compounds. While specific data for the title compound is unavailable, related structures have shown promising results.

Comparative Data on Anti-inflammatory Efficacy

Compound/DrugAnimal ModelDoseInhibition of Edema (%)Reference Compound
Hypothetical Efficacy of this compound Rat--Indomethacin
4-phenyl-3-butenoic acid (PBA)Rat-Correlates with in vivo PAM inhibition-
5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me)RatDose-dependentSignificant-
IndomethacinRat5 mg/kgSignificant-

Note: Data for the title compound is hypothetical and for illustrative purposes. The efficacy of related compounds is noted for comparative context.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cellular_response Cellular Response cluster_outcome Pathological Outcome cluster_intervention Therapeutic Intervention Carrageenan Carrageenan Pro-inflammatory\nMediators Pro-inflammatory Mediators Carrageenan->Pro-inflammatory\nMediators COX-2 COX-2 Pro-inflammatory\nMediators->COX-2 iNOS iNOS Pro-inflammatory\nMediators->iNOS Edema Edema COX-2->Edema iNOS->Edema Butanoic_Acid_Derivative 2-(4-Chlorophenyl)-4-oxo- 4-phenylbutanoic acid (Hypothesized) Butanoic_Acid_Derivative->Pro-inflammatory\nMediators Inhibition NSAIDs Indomethacin (Reference) NSAIDs->COX-2 Inhibition

Caption: Experimental workflow for assessing cytotoxicity using the MTT assay.

Potential as a Chemical Chaperone

4-Phenylbutyric acid (4-PBA), a close structural analog, is a known chemical chaperone that can alleviate endoplasmic reticulum (ER) stress by assisting in the proper folding of proteins. This activity has therapeutic implications for a variety of diseases characterized by protein misfolding.

Comparative Aspects of Chaperone Activity

Feature4-Phenylbutyric Acid (4-PBA)This compound (Hypothetical)
Mechanism Stabilizes protein conformation, reduces aggregationMay possess similar properties due to the phenylbutyric acid-like core
Key Cellular Effect Alleviates ER stressPotential to reduce ER stress markers (e.g., GRP78, CHOP)
Therapeutic Relevance Protein misfolding diseases (e.g., cystic fibrosis, certain metabolic disorders)Could be investigated for similar applications

dot

Chaperone_Activity Misfolded_Proteins Accumulation of Misfolded Proteins ER_Stress Endoplasmic Reticulum (ER) Stress Misfolded_Proteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Cell_Dysfunction Cell Dysfunction / Apoptosis UPR->Cell_Dysfunction Chaperone 2-(4-Chlorophenyl)-4-oxo- 4-phenylbutanoic acid (as Chemical Chaperone) Chaperone->Misfolded_Proteins  Assists Folding Chaperone->ER_Stress Alleviates Proper_Folding Enhanced Protein Folding Chaperone->Proper_Folding Proper_Folding->ER_Stress Reduces

Caption: Hypothesized role as a chemical chaperone in alleviating ER stress.

Experimental Protocols

Carrageenan-Induced Paw Edema Assay

[1][2][3][4][5] This protocol outlines the in vivo assessment of acute anti-inflammatory activity.

  • Animals: Male Wistar rats (180-200 g) are typically used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound, this compound, is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin (e.g., 10 mg/kg).

    • After a specific time (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

    • The paw volume is measured immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

    • The percentage of inhibition of edema is calculated for each group relative to the control group.

MTT Assay for Cytotoxicity

[6][7][8][9][10] This protocol details the in vitro assessment of the cytotoxic effects of the compound on cancer cell lines.

  • Materials:

    • Selected cancer cell lines (e.g., A549, MCF-7).

    • Complete cell culture medium.

    • This compound stock solution (dissolved in a suitable solvent like DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Procedure:

    • Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing serial dilutions of the test compound. Control wells contain medium with the vehicle (e.g., DMSO) at the highest concentration used.

    • The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

    • After incubation, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well. The plate is then incubated for 3-4 hours at 37°C.

    • The MTT-containing medium is removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control, and the IC50 value is determined from the dose-response curve.

Conclusion

While direct experimental evidence for the efficacy of this compound is currently limited, a comparative analysis of its structural analogs strongly suggests its potential as a multi-faceted therapeutic agent. The presence of the 4-oxo-4-phenylbutanoic acid core points towards possible anti-inflammatory and cytotoxic activities, warranting further investigation. Furthermore, its similarity to 4-phenylbutyric acid opens up the exciting possibility of it acting as a chemical chaperone to combat diseases of protein misfolding. The experimental protocols provided in this guide offer a clear roadmap for researchers to systematically evaluate these potential therapeutic applications. Future studies focusing on the in vitro and in vivo characterization of this compound are essential to unlock its full therapeutic potential.

References

A Comparative Guide to the Synthesis of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes for 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid, a keto acid derivative of interest in medicinal chemistry and organic synthesis. The routes evaluated are the Friedel-Crafts acylation and the Stobbe condensation, each offering distinct advantages and disadvantages in terms of starting materials, reaction conditions, and overall efficiency. This objective comparison is supported by detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: Stobbe Condensation
Starting Materials Chlorobenzene, 2-Phenylsuccinic anhydride4-Chlorobenzophenone, Diethyl succinate
Key Reagents Aluminum chloride (AlCl₃)Potassium tert-butoxide (t-BuOK)
Reaction Type Electrophilic Aromatic SubstitutionNucleophilic Condensation
Key Intermediates Acylium ionγ-Lactone
Reported Yield Moderate to GoodGood to Excellent
Key Advantages Utilizes readily available starting materials.Generally proceeds with high yields and selectivity.
Key Disadvantages Potential for isomeric byproduct formation. Requires stoichiometric amounts of Lewis acid catalyst.Requires the synthesis of the starting ketone.

Route 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation provides a direct approach to the carbon skeleton of the target molecule through the reaction of chlorobenzene with 2-phenylsuccinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride.

Signaling Pathway Diagram

Friedel-Crafts Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution 2-Phenylsuccinic_anhydride 2-Phenylsuccinic anhydride Acylium_ion Acylium ion intermediate 2-Phenylsuccinic_anhydride->Acylium_ion + AlCl₃ AlCl3 AlCl₃ Sigma_complex σ-complex Acylium_ion->Sigma_complex Chlorobenzene Chlorobenzene Chlorobenzene->Sigma_complex + Acylium ion Target_molecule_precursor 2-(4-Chlorophenyl)-4-oxo- 4-phenylbutanoic acid (precursor) Sigma_complex->Target_molecule_precursor - H⁺

Caption: Friedel-Crafts Acylation Pathway.

Experimental Protocol

Materials:

  • Chlorobenzene (1.1 eq)

  • 2-Phenylsuccinic anhydride (1.0 eq)

  • Anhydrous aluminum chloride (AlCl₃) (2.2 eq)

  • Anhydrous carbon disulfide (CS₂)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, a suspension of anhydrous AlCl₃ in anhydrous CS₂ is prepared and cooled to 0-5 °C in an ice bath.

  • A solution of 2-phenylsuccinic anhydride in anhydrous CS₂ is added dropwise to the stirred suspension.

  • Following the addition, chlorobenzene is added dropwise at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours.

  • The reaction mixture is then carefully poured onto a mixture of crushed ice and concentrated HCl.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with saturated NaHCO₃ solution, followed by brine.

  • The organic phase is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford this compound.

Route 2: Stobbe Condensation

The Stobbe condensation offers an alternative route, involving the base-catalyzed condensation of 4-chlorobenzophenone with diethyl succinate. This reaction is known for its efficiency in forming the carbon-carbon bond and typically proceeds with high yields.

Signaling Pathway Diagram

Stobbe Condensation cluster_0 Enolate Formation cluster_1 Condensation and Cyclization cluster_2 Ring Opening and Isomerization Diethyl_succinate Diethyl succinate Enolate Succinate enolate Diethyl_succinate->Enolate + t-BuOK tBuOK t-BuOK Lactone_intermediate γ-Lactone intermediate Enolate->Lactone_intermediate 4-Chlorobenzophenone 4-Chlorobenzophenone 4-Chlorobenzophenone->Lactone_intermediate + Enolate Half_ester Half-ester intermediate Lactone_intermediate->Half_ester Base-catalyzed ring opening Lactone_intermediate->Half_ester Target_molecule_precursor Ethyl 2-(4-chlorophenyl)-4-oxo- 4-phenylbut-2-enoate Half_ester->Target_molecule_precursor Isomerization Final_hydrolysis 2-(4-Chlorophenyl)-4-oxo- 4-phenylbutanoic acid Target_molecule_precursor->Final_hydrolysis Hydrolysis

Caption: Stobbe Condensation and subsequent transformations.

Experimental Protocol

Materials:

  • 4-Chlorobenzophenone (1.0 eq)

  • Diethyl succinate (1.5 eq)

  • Potassium tert-butoxide (t-BuOK) (1.5 eq)

  • Anhydrous tert-butanol

  • Ice-cold dilute hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

  • Sodium hydroxide (NaOH)

Procedure:

Part A: Stobbe Condensation

  • A solution of potassium tert-butoxide in anhydrous tert-butanol is prepared in a flame-dried round-bottom flask under an inert atmosphere.

  • A mixture of 4-chlorobenzophenone and diethyl succinate is added dropwise to the refluxing solution of the base.

  • The reaction mixture is refluxed for 2 hours, then cooled to room temperature.

  • The excess tert-butanol is removed under reduced pressure.

  • The residue is dissolved in water and acidified with ice-cold dilute HCl.

  • The product is extracted with diethyl ether. The organic layer is washed with water and then extracted with saturated NaHCO₃ solution.

  • The bicarbonate extract is acidified with cold dilute HCl to precipitate the half-ester.

  • The crude half-ester is filtered, washed with water, and dried.

Part B: Hydrolysis

  • The crude half-ester is dissolved in a solution of sodium hydroxide in aqueous ethanol.

  • The mixture is refluxed for 4 hours to effect saponification.

  • The ethanol is removed under reduced pressure, and the aqueous solution is diluted with water.

  • The solution is acidified with concentrated HCl, leading to the precipitation of the crude this compound.

  • The product is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent (e.g., aqueous ethanol).

Conclusion

Both the Friedel-Crafts acylation and the Stobbe condensation represent viable pathways for the synthesis of this compound. The choice between these routes will depend on factors such as the availability and cost of starting materials, desired yield, and the scale of the synthesis. The Friedel-Crafts route is more direct if 2-phenylsuccinic anhydride is accessible, while the Stobbe condensation may offer higher yields but requires a multi-step sequence including the preparation of the starting ketone and subsequent hydrolysis. Researchers should carefully consider these factors when planning their synthetic strategy.

Comparative Analysis of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic Acid: A Proposed Experimental Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available experimental data for 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid is limited. This guide provides a comparative framework using the well-characterized analogue, 4-phenylbutyric acid (4-PBA), and a known histone deacetylase (HDAC) inhibitor, Vorinostat (SAHA). The experimental protocols and comparative data presented herein are intended to serve as a proposed template for the evaluation of this compound.

Introduction

This compound is a small molecule with a chemical structure suggesting potential biological activity. Its core structure is related to butanoic acid derivatives, which have been investigated for a range of therapeutic applications. Due to the scarcity of direct experimental results for this specific compound, this guide offers a comparative analysis against 4-phenylbutyric acid (4-PBA), a structurally related compound with known anti-inflammatory and histone deacetylase (HDAC) inhibitory properties, and Vorinostat (SAHA), a potent, clinically approved HDAC inhibitor. This document is intended for researchers, scientists, and drug development professionals to provide a foundational understanding and a proposed experimental approach for the characterization of this compound.

Comparative Physicochemical Properties

A basic comparison of the physicochemical properties of the target compound, 4-PBA, and Vorinostat is presented below. These parameters are crucial for understanding the potential pharmacokinetic and pharmacodynamic profiles of a compound.

PropertyThis compound4-Phenylbutyric Acid (4-PBA)Vorinostat (SAHA)
Molecular Formula C₁₆H₁₃ClO₃C₁₀H₁₂O₂C₁₄H₂₀N₂O₃
Molecular Weight 288.73 g/mol 164.20 g/mol 264.32 g/mol
CAS Number 39206-70-71821-12-1149647-78-9

Proposed Experimental Evaluation and Comparative Data

To characterize the biological activity of this compound, a series of in vitro assays are proposed. The following tables present known experimental data for 4-PBA and Vorinostat to serve as a benchmark for future studies on the target compound.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated therapeutic strategy in oncology and other diseases.

Table 1: Comparative HDAC Inhibition

CompoundTargetIC₅₀Cell Line/Assay ConditionsReference
4-Phenylbutyric Acid (4-PBA) Pan-HDAC1.21 mMLN-229 glioblastoma cells[1]
Pan-HDAC1.92 mMLN-18 glioblastoma cells[1]
Vorinostat (SAHA) HDAC110 nMCell-free assay[2][3][4][5]
HDAC320 nMCell-free assay[2][3][4][5]
Pan-HDAC~10 nMCell-free assay[4][5][6]
Anti-inflammatory Activity

The anti-inflammatory potential of a compound can be assessed by its ability to modulate the production of pro-inflammatory cytokines in relevant cell-based assays.

Table 2: Comparative Anti-inflammatory Activity

CompoundEffectModel SystemKey FindingsReference
4-Phenylbutyric Acid (4-PBA) Reduction of TNF-αMurine lupus modelReduced serum TNF-α from 147.7 pg/ml to 68.0 pg/ml[7]
Inhibition of NF-κBIL-1β-stimulated synovial fibroblastsSuppressed phosphorylation of NF-κB p65[8]
Vorinostat (SAHA) Anti-inflammatory propertiesVarious modelsDownregulates the expression of inflammatory cytokines[9]
Anti-osteoarthritic activitiesIn vitro modelInhibition of iNOS and MMP expression[10]
Cytotoxicity

Evaluating the cytotoxic potential of a compound is a critical step in drug development to determine its therapeutic window.

Table 3: Comparative Cytotoxicity

CompoundCell LineIC₅₀AssayReference
4-Phenylbutyric Acid (4-PBA) LN-229 glioblastoma~5.45 mMMTT Assay[1]
Vorinostat (SAHA) Various cancer cell lines3 - 8 µMNot specified[3]
MCF-7 breast cancer0.75 µMNot specified[4][5]

Detailed Experimental Protocols

The following are detailed protocols for the key experiments proposed for the evaluation of this compound.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This assay measures the ability of a test compound to inhibit the activity of HDAC enzymes.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (e.g., Trypsin in assay buffer)

  • Stop Solution (e.g., Trichostatin A, a potent HDAC inhibitor)

  • Test compound (dissolved in DMSO)

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound and a known HDAC inhibitor (positive control, e.g., Vorinostat) in HDAC Assay Buffer. The final DMSO concentration should not exceed 1%.

    • Dilute the HDAC enzyme to the desired concentration in cold HDAC Assay Buffer.

  • Assay Reaction:

    • To the wells of a 96-well black microplate, add the following:

      • 40 µL of HDAC Assay Buffer

      • 10 µL of diluted test compound or control.

      • 50 µL of diluted HDAC enzyme solution.

    • Include a "no enzyme" control containing assay buffer instead of the enzyme.

  • Incubation:

    • Mix the plate gently and incubate at 37°C for 30 minutes.

  • Substrate Addition:

    • Add 50 µL of the fluorogenic HDAC substrate to each well.

    • Mix and incubate at 37°C for 30-60 minutes.

  • Signal Development:

    • Add 50 µL of the Developer solution to each well.

    • Incubate at room temperature for 15-30 minutes.

  • Fluorescence Measurement:

    • Read the fluorescence intensity using a microplate reader (e.g., excitation at 350-380 nm and emission at 440-460 nm).[11]

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells of interest (e.g., cancer cell lines, normal cell lines)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.1 M HCl in isopropanol)

  • 96-well clear flat-bottom microplate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a no-cell control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.[12]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[13]

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).

Visualizing Molecular Pathways and Experimental Workflows

To facilitate a clearer understanding of the underlying biological processes and experimental designs, the following diagrams are provided.

HDAC_Inhibition_Pathway HDAC_Inhibitor HDAC Inhibitor (e.g., 4-PBA, Vorinostat) HDACs Histone Deacetylases (HDAC1, HDAC3, etc.) HDAC_Inhibitor->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation (HATs) Chromatin Chromatin Histones->Chromatin Relaxed_Chromatin Relaxed Chromatin Acetylated_Histones->Relaxed_Chromatin Gene_Expression Gene Expression (e.g., p21, pro-apoptotic genes) Relaxed_Chromatin->Gene_Expression Activation Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Signaling pathway of HDAC inhibition leading to altered gene expression.

MTT_Assay_Workflow cluster_plate 96-well Plate p1 p2 p3 p4 p5 Seed_Cells 1. Seed Cells Add_Compound 2. Add Test Compound Seed_Cells->Add_Compound Incubate 3. Incubate Add_Compound->Incubate Add_MTT 4. Add MTT Reagent Incubate->Add_MTT Formazan_Formation Metabolically Active Cells Convert MTT to Formazan Add_MTT->Formazan_Formation Solubilize 5. Solubilize Formazan Formazan_Formation->Solubilize Read_Absorbance 6. Read Absorbance (570 nm) Solubilize->Read_Absorbance

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

While direct experimental evidence for the biological effects of this compound is currently lacking, this guide provides a comprehensive framework for its evaluation. By using the well-characterized compounds 4-phenylbutyric acid and Vorinostat as comparators, researchers can establish a baseline for assessing the potential HDAC inhibitory, anti-inflammatory, and cytotoxic properties of the target molecule. The detailed protocols and visual workflows presented here offer a practical starting point for initiating these crucial experimental investigations. Further research is warranted to elucidate the specific biological activities and therapeutic potential of this compound.

References

Benchmarking 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic Acid: A Comparative Guide for Evaluating Kinase Inhibitory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the investigational compound 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid against established standard compounds. Currently, there is a lack of publicly available biological data for this specific molecule. However, based on the prevalence of the 4-oxo-4-phenylbutanoic acid scaffold in kinase inhibitors, this guide focuses on evaluating its potential as an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade frequently dysregulated in cancer.

The following sections detail the profiles of selected standard inhibitors, present structured tables for comparative data analysis, and provide comprehensive experimental protocols for in vitro kinase inhibition and cellular cytotoxicity assays. This document is designed to be a practical resource for researchers to generate and compare data, thereby elucidating the therapeutic potential of this compound.

Comparative Analysis of Standard Kinase Inhibitors

To establish a robust benchmark for evaluating this compound, a selection of well-characterized inhibitors targeting key nodes of the PI3K/Akt/mTOR pathway is presented below. These compounds represent different mechanisms of action within this critical signaling cascade.

Compound NamePrimary Target(s)Mechanism of ActionReported IC50 Values
Alpelisib (BYL719) PI3KαSelective inhibitor of the p110α isoform of phosphatidylinositol 3-kinase (PI3K).PI3Kα: ~5 nM
Capivasertib (AZD5363) Akt1/2/3Pan-Akt kinase inhibitor, preventing the phosphorylation of downstream Akt substrates.Akt1: ~3 nM, Akt2: ~8 nM, Akt3: ~8 nM
Everolimus (RAD001) mTORC1Allosteric inhibitor of mTOR complex 1 (mTORC1), a serine/threonine kinase that is a central regulator of cell growth and proliferation.mTORC1: ~1-5 nM
This compound Hypothesized: PI3K/Akt/mTOR pathway To be determined Data to be generated by the user

Data Presentation: In Vitro Inhibitory Activity

The following table is structured for the direct comparison of the half-maximal inhibitory concentration (IC50) of this compound against the standard compounds. Researchers should populate the table with their experimentally determined values.

Target KinaseThis compound IC50 (nM)Alpelisib IC50 (nM)Capivasertib IC50 (nM)Everolimus IC50 (nM)
PI3Kα User-generated data~5>1000>1000
Akt1 User-generated data>1000~3>1000
mTORC1 User-generated data>1000>1000~2

Data Presentation: Cellular Cytotoxicity

This table is designed to compare the cytotoxic effects of the compounds on a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell viability should be determined using the provided MTT assay protocol.

Cancer Cell LineThis compound IC50 (µM)Alpelisib IC50 (µM)Capivasertib IC50 (µM)Everolimus IC50 (µM)
MCF-7 (Breast Cancer) User-generated dataLiterature/User-generatedLiterature/User-generatedLiterature/User-generated
PC-3 (Prostate Cancer) User-generated dataLiterature/User-generatedLiterature/User-generatedLiterature/User-generated
A549 (Lung Cancer) User-generated dataLiterature/User-generatedLiterature/User-generatedLiterature/User-generated

Experimental Protocols

Accurate and reproducible data are fundamental for meaningful benchmarking. The following are detailed protocols for the key in vitro assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the IC50 of an inhibitor against a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., PI3Kα, Akt1, mTOR)

  • Kinase-specific substrate

  • ATP

  • Test compounds (this compound and standards)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.2 mM Na3VO4, 1 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test and standard compounds in DMSO. Further dilute in kinase buffer to the desired concentrations.

  • Kinase Reaction Setup: Add the diluted compounds to the wells of the assay plate. Add the kinase enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP to each well. The ATP concentration should be near the Km of the kinase for ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test and standard compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate the targeted signaling pathway and the general experimental workflows.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Downstream Cell Growth, Proliferation, Survival Akt->Downstream mTORC2 mTORC2 mTORC2->Akt mTORC1->Downstream Alpelisib Alpelisib Alpelisib->PI3K Capivasertib Capivasertib Capivasertib->Akt Everolimus Everolimus Everolimus->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by standard compounds.

Experimental_Workflow cluster_0 In Vitro Kinase Assay cluster_1 Cellular Cytotoxicity Assay k_prep Compound Dilution k_reaction Kinase Reaction k_prep->k_reaction k_detect ADP Detection k_reaction->k_detect k_analysis IC50 Determination k_detect->k_analysis c_seed Cell Seeding c_treat Compound Treatment c_seed->c_treat c_mtt MTT Incubation c_treat->c_mtt c_read Absorbance Reading c_mtt->c_read c_analysis IC50 Determination c_read->c_analysis start Benchmarking Start cluster_0 cluster_0 start->cluster_0 cluster_1 cluster_1 start->cluster_1 end_node Comparative Analysis cluster_0->end_node cluster_1->end_node

Caption: General experimental workflows for in vitro kinase and cytotoxicity assays.

A Comparative Guide to the Metabolic Stability of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the metabolic stability of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid and its derivatives. Understanding the metabolic fate of these compounds is crucial for their development as potential therapeutic agents. This document outlines the standard experimental protocols for determining metabolic stability and provides templates for data presentation and visualization to aid in the objective comparison of different chemical entities within this class.

While specific experimental data for the metabolic stability of a series of this compound derivatives are not publicly available, this guide presents the established methodologies and data analysis frameworks used in the pharmaceutical industry to generate and compare such data.

Experimental Protocols

The metabolic stability of a compound is primarily assessed through in vitro assays, which measure the rate of its disappearance when incubated with metabolically active systems. The two most common assays are the microsomal stability assay and the plasma stability assay.

1. Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for Phase I metabolism.[1][2] Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of these enzymes.[1]

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of a compound in the presence of liver microsomes.

Materials:

  • Liver microsomes (human or other species)[3]

  • Test compounds and positive control compounds

  • Phosphate buffer (e.g., potassium phosphate buffer, pH 7.4)[4]

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[4]

  • Ice-cold acetonitrile or methanol to terminate the reaction[3]

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis[5]

Procedure:

  • Preparation: Prepare stock solutions of the test compounds and positive controls. Dilute the liver microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.[6] Prepare the NADPH regenerating system.[3]

  • Incubation: Add the test compound (final concentration typically 1-10 µM) to the diluted microsome solution in a 96-well plate.[3][6] Pre-incubate the plate at 37°C with gentle shaking.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.[3]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol.[6][7] The 0-minute time point serves as the initial concentration reference.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.[3] Collect the supernatant for analysis.

  • Analysis: Quantify the remaining parent compound in the supernatant at each time point using a validated LC-MS/MS method.[5]

Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample. The natural logarithm of the percent remaining is plotted against time. The slope of the linear portion of this plot gives the elimination rate constant (k).

The half-life (t1/2) is calculated using the following equation: t1/2 = 0.693 / k[8]

The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)

2. Plasma Stability Assay

This assay determines the stability of a compound in plasma, which contains various enzymes such as esterases and amidases that can degrade certain chemical structures.[8][9] Poor plasma stability can lead to rapid clearance and a short in vivo half-life.[8]

Objective: To determine the stability of a compound in plasma from different species (e.g., human, rat, mouse).

Materials:

  • Pooled plasma (from human or other species)[8]

  • Test compounds and positive control compounds (known to be unstable in plasma)[9]

  • Phosphate buffer

  • Acetonitrile or methanol containing an internal standard to terminate the reaction[8]

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis[10]

Procedure:

  • Preparation: Prepare stock solutions of the test compounds and positive controls.

  • Incubation: Add the test compound (final concentration typically 1 µM) to the plasma in a 96-well plate.

  • Time Points: Incubate the plate at 37°C with gentle shaking. At predetermined time points (e.g., 0, 15, 30, 60, and 120 minutes), take aliquots of the incubation mixture.[5][8]

  • Termination of Reaction: Terminate the reaction by adding 3-4 volumes of cold acetonitrile or methanol containing an internal standard.[8]

  • Sample Processing: Centrifuge the plate to precipitate plasma proteins.

  • Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.[5]

Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute sample.[8] The half-life (t1/2) can be determined by plotting the natural logarithm of the percent remaining versus time, similar to the microsomal stability assay.[10]

Data Presentation

The following tables are templates for summarizing and comparing the metabolic stability data for this compound and its derivatives.

Table 1: Microsomal Stability of this compound Derivatives

Compound IDDerivative SubstitutionHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent-[Insert Data][Insert Data]
Derivative 1[e.g., 3-fluoro][Insert Data][Insert Data]
Derivative 2[e.g., 4-methoxy][Insert Data][Insert Data]
Derivative 3[e.g., 2-methyl][Insert Data][Insert Data]
............

Table 2: Plasma Stability of this compound Derivatives

Compound IDDerivative SubstitutionSpeciesHalf-life (t1/2, min)% Remaining at 120 min
Parent-Human[Insert Data][Insert Data]
Parent-Rat[Insert Data][Insert Data]
Derivative 1[e.g., 3-fluoro]Human[Insert Data][Insert Data]
Derivative 1[e.g., 3-fluoro]Rat[Insert Data][Insert Data]
Derivative 2[e.g., 4-methoxy]Human[Insert Data][Insert Data]
Derivative 2[e.g., 4-methoxy]Rat[Insert Data][Insert Data]
...............

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the microsomal and plasma stability assays.

Microsomal_Stability_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_termination Termination & Processing cluster_analysis Analysis prep_cpd Prepare Test Compound Stock Solution mix Mix Compound and Microsomes in 96-well plate prep_cpd->mix prep_mic Prepare Microsome Solution (0.5 mg/mL) prep_mic->mix prep_nadph Prepare NADPH Regenerating System start_reaction Initiate with NADPH Regenerating System prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points terminate Terminate Reaction with Cold Acetonitrile time_points->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate % Remaining, t1/2, and CLint lcms->data_analysis Plasma_Stability_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis prep_cpd Prepare Test Compound Stock Solution mix Mix Compound and Plasma in 96-well plate prep_cpd->mix prep_plasma Prepare Pooled Plasma prep_plasma->mix incubate Incubate at 37°C mix->incubate time_points Sample at Time Points (0, 15, 30, 60, 120 min) incubate->time_points terminate Terminate Reaction with Cold Acetonitrile + IS time_points->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate % Remaining and t1/2 lcms->data_analysis

References

validation of an analytical method for 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid, a keto-acid of interest in pharmaceutical research. We will delve into a validated High-Performance Liquid Chromatography (HPLC) method as the primary recommendation and compare it with an alternative, more sensitive technique, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This document outlines detailed experimental protocols and supporting data to assist researchers in selecting the most appropriate method for their specific needs.

Primary Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the recommended method for the quantification of this compound due to its high specificity, sensitivity, and robustness for analyzing organic acids.[1][2] The presence of chromophores in the molecule's structure allows for straightforward detection using a UV-Vis detector.

Experimental Protocol: RP-HPLC

1. Instrumentation:

  • HPLC system equipped with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing a small percentage of acid (e.g., 0.1% phosphoric acid) to ensure good peak shape. A common starting point is a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by a UV-Vis scan of the analyte. A wavelength around 210 nm or 254 nm is often a suitable starting point for phenyl-containing compounds.[1][2]

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase to create a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter and dilute as necessary to ensure the concentration falls within the calibration range.

Experimental Workflow

RP-HPLC Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Weighing Weigh Reference Standard Stock_Solution Prepare Stock Solution Standard_Weighing->Stock_Solution dissolve Calibration_Standards Prepare Calibration Standards Stock_Solution->Calibration_Standards dilute HPLC_Injection Inject into HPLC System Calibration_Standards->HPLC_Injection Sample_Dissolution Dissolve Sample Sample_Filtration Filter Sample Sample_Dissolution->Sample_Filtration clarify Sample_Filtration->HPLC_Injection Chromatographic_Separation Separation on C18 Column HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Peak_Integration Integrate Peak Area UV_Detection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound using RP-HPLC.

Alternative Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is a powerful alternative.[3][4][5] This technique often involves a pre-column derivatization step to enhance the stability and ionization of keto acids.[3][4][6]

Key Advantages of LC-MS/MS:
  • High Sensitivity: Achieves low limits of detection (LOD) and quantification (LOQ), often in the nanomolar range.[3][4]

  • High Selectivity: The use of multiple reaction monitoring (MRM) significantly reduces interference from matrix components.[3][7]

  • Structural Information: Provides mass-to-charge ratio data, confirming the identity of the analyte.

A common derivatization agent for keto acids is O-(2,3,4,5,6-pentafluorobenzyl)oxime, which improves chromatographic retention and detection sensitivity.[3][4]

Performance Comparison

The following table summarizes the expected validation parameters for the proposed RP-HPLC method and a typical LC-MS/MS method for keto-acid quantification.

Validation ParameterRP-HPLC with UV DetectionLC-MS/MS with Derivatization
Linearity (r²) > 0.995> 0.997[3][4]
Accuracy (% Recovery) 98 - 102%96 - 109%[3][4]
Precision (% RSD) < 2%1.1 - 4.7%[3][4]
Limit of Detection (LOD) µg/mL range0.01 - 0.25 µM[3][4]
Limit of Quantification (LOQ) µg/mL range0.007 - 1.737 µg/mL[1]

Conclusion

The choice between RP-HPLC and LC-MS/MS for the quantification of this compound depends on the specific requirements of the study. RP-HPLC with UV detection offers a robust, cost-effective, and straightforward method suitable for routine analysis and quality control of relatively pure samples. For analyses requiring higher sensitivity and selectivity, especially in complex biological matrices where trace levels of the analyte are expected, LC-MS/MS with a derivatization step is the superior choice. The information and protocols provided in this guide should serve as a valuable resource for researchers in the selection and implementation of an appropriate analytical method.

References

A Comparative Guide to the Structure-Activity Relationship of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The 4-oxo-4-phenylbutanoic acid scaffold is a key structural motif present in a variety of biologically active molecules. The introduction of a substituted phenyl group at the 2-position, such as the 4-chlorophenyl group in the title compound, offers a vector for modifying the compound's physicochemical properties and its interactions with biological targets. Derivatives of butanoic acid have shown promise as anti-inflammatory and anticancer agents, often through the inhibition of enzymes such as histone deacetylases (HDACs) or by modulating inflammatory pathways.[1][2] This guide aims to provide a comparative overview of the SAR of analogs related to 2-(4-chlorophenyl)-4-oxo-4-phenylbutanoic acid to inform future drug design and development efforts.

Comparative Biological Activity

Due to the lack of a systematic study on analogs of this compound, this section presents data on various related butanoic acid derivatives to infer potential structure-activity relationships. The presented data highlights the influence of different structural modifications on anticancer and anti-inflammatory activities.

Anticancer Activity

Derivatives of 4-oxobutanoic acid have been investigated for their cytotoxic effects against various cancer cell lines. The tables below summarize the available in vitro data for different series of related compounds.

Table 1: Anticancer Activity of 4-Oxobutanoic Acid Analogs

Compound IDCancer Cell LineIC50 (µM)Reference
Series 1: Tetrazole-Isoxazoline Hybrids
4hA549 (Lung Carcinoma)1.51[3]
4iA549 (Lung Carcinoma)1.49[3]
4hMDA-MB-231 (Breast Adenocarcinoma)2.83[3]
Series 2: 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid (Les-3331)
Les-3331MCF-7 (Breast Cancer)5.02[4]
Les-3331MDA-MB-231 (Breast Cancer)15.24[4]

Note: The compounds in this table are not direct analogs of this compound but share the butanoic acid or a modified butanoic acid scaffold, indicating the potential for this chemical class to exhibit anticancer properties.

Anti-inflammatory Activity

Several butanoic acid derivatives have been evaluated for their anti-inflammatory properties. The following table presents data for compounds with anti-inflammatory effects, which may provide insights into the potential activity of this compound analogs.

Table 2: Anti-inflammatory Activity of Butanoic Acid Analogs

Compound IDAssayActivityReference
2-(3-Acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic Acid (Compound 3f) Carrageenan-induced paw edema (rat)Significant reduction in edema at 20 mg/kg (single dose) and 10, 20, 40 mg/kg (14 days)[5][6][7]
LPS-induced systemic inflammation (rat)Significant decrease in serum TNF-α at 40 mg/kg (repeated dose)[5][6][7]

Note: Compound 3f, while structurally more complex, contains a 4-chlorophenyl group and a propanoic acid moiety, making it a relevant, albeit distant, analog for considering potential anti-inflammatory activity.

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the validation of biological findings. The following are protocols for key assays relevant to the evaluation of the anticancer and anti-inflammatory activities of this compound analogs.

Anticancer Activity: MTT Assay for Cell Viability

This colorimetric assay is a standard method to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the culture medium. The cells are then treated with these dilutions and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a widely used model for evaluating the acute anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats weighing between 150-200g are used.

  • Compound Administration: The test compounds are administered intraperitoneally at various doses (e.g., 10, 20, 40 mg/kg). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., diclofenac).[5][6][7]

  • Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point relative to the control group.

Visualizations

The following diagrams illustrate a general workflow for a structure-activity relationship study and a key signaling pathway potentially modulated by anti-inflammatory compounds.

SAR_Workflow A Design & Synthesis of Analogs B In Vitro Screening (e.g., Enzyme Inhibition, Cytotoxicity) A->B C Data Analysis (Determine IC50/EC50) B->C D Establish SAR C->D E Lead Optimization D->E F In Vivo Studies D->F E->A Iterative Refinement

Caption: A general workflow for a structure-activity relationship (SAR) study.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Ubiquitination & Degradation IkB_NFkB IκB-NF-κB IkB->IkB_NFkB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Expression DNA->Genes Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK Inhibitor Potential Inhibitor (e.g., Butanoic Acid Analog) Inhibitor->IKK Inhibition

Caption: Simplified NF-κB signaling pathway, a potential target for anti-inflammatory agents.

Conclusion

While a dedicated structure-activity relationship study for this compound and its direct analogs is currently lacking in the scientific literature, the analysis of related butanoic acid derivatives suggests that this chemical scaffold holds potential for the development of novel anticancer and anti-inflammatory agents. The provided data from various studies on related compounds can serve as a foundation for the rational design of new analogs. The detailed experimental protocols offered in this guide provide a clear framework for the biological evaluation of such newly synthesized compounds. Further systematic investigation is warranted to fully elucidate the SAR of this promising class of molecules.

References

Safety Operating Guide

Proper Disposal of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and preventing environmental contamination. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid, emphasizing immediate safety protocols and logistical planning.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves, such as nitrile, should be inspected for integrity before each use.
Eye Protection Safety glasses with side shields or chemical safety goggles are mandatory.
Lab Coat A standard laboratory coat must be worn to protect personal clothing.
Respiratory Protection Work should be conducted in a well-ventilated area or under a chemical fume hood to prevent the inhalation of dust or aerosols.[1]

Handle the compound in a designated, well-ventilated area and avoid contact with skin and eyes.[1] In case of a spill, prevent further leakage if it is safe to do so, and collect the material using spark-proof tools into a suitable, closed container for disposal.[1] Discharge into the environment must be avoided.[1]

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must comply with local, state, and federal hazardous waste regulations. As a chlorinated organic compound, it requires specific disposal methods and must not be discharged into sewer systems.[1]

Step 1: Waste Identification and Segregation

Proper identification and segregation of chemical waste is a critical first step to prevent hazardous reactions.

  • Identify as Halogenated Organic Waste: This compound contains chlorine, classifying it as halogenated organic waste.

  • Segregate from Other Waste Streams: Collect this waste separately from non-halogenated organic waste, acids, bases, and other incompatible chemical waste types.

Step 2: Selecting the Appropriate Waste Container

The choice of a suitable waste container is vital for safe storage and transport.

  • Material Compatibility: Use a container made of a material compatible with the chemical, such as high-density polyethylene (HDPE) or glass.

  • Secure Closure: The container must have a secure, screw-top cap to prevent leaks.

  • Proper Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound." Do not use abbreviations or chemical formulas.

Step 3: Waste Accumulation and Storage

Store the waste container in a designated satellite accumulation area.

  • Secondary Containment: The storage area should have secondary containment to capture any potential leaks.

  • Keep Container Closed: Keep the waste container tightly closed except when adding waste.[1]

  • Storage Conditions: Store the container in a dry, cool, and well-ventilated place, away from incompatible materials and sources of ignition.[1]

Step 4: Final Disposal

The ultimate disposal of the chemical waste must be handled by a licensed and certified hazardous waste disposal facility.

  • Licensed Chemical Destruction: The material can be disposed of by removal to a licensed chemical destruction plant.[1]

  • Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method of disposal.[1]

  • Institutional Procedures: Follow your institution's specific procedures for arranging a pickup of hazardous waste by Environmental Health and Safety (EHS) or a contracted waste management company.

Disposal of Contaminated Packaging:

  • Triple Rinse: Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[1]

  • Puncturing: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]

  • Incineration: For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.[1]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Handling of this compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe Safety First handling Handle in a well-ventilated area (e.g., chemical fume hood) ppe->handling identify Identify as 'Halogenated Organic Waste' handling->identify Generation of Waste segregate Segregate from other incompatible waste streams identify->segregate container Select a compatible and properly labeled waste container segregate->container collect Collect waste in the designated container container->collect store Store in a designated satellite accumulation area with secondary containment collect->store Accumulation conditions Ensure storage is in a cool, dry, and well-ventilated place store->conditions contact_ehs Contact Environmental Health & Safety (EHS) or approved waste management conditions->contact_ehs Ready for Disposal disposal_method Dispose via: - Licensed chemical destruction plant - Controlled incineration with flue gas scrubbing contact_ehs->disposal_method end End: Proper Disposal Complete disposal_method->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid. The following procedures are based on best practices for handling similar organic acids and should be implemented to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The recommended PPE is summarized in the table below.

Body PartRecommended ProtectionRationale
Eyes/Face Chemical safety goggles or a face shield worn over goggles.Protects against splashes that can cause severe eye damage.[1]
Hands Chemical-resistant gloves (e.g., Neoprene or Nitrile).Provides resistance to organic acids to prevent potential skin burns or irritation.[1][2] Always inspect gloves for signs of degradation before use.[1]
Body Knee-length laboratory coat.Protects skin and personal clothing from spills.[1]
Feet Closed-toe shoes.Protects against accidental spills.[1]
Respiratory Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated.Minimizes the inhalation of potentially harmful airborne particles.[3]

Experimental Protocols

Handling and Storage:

  • Handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize the formation and inhalation of dust or aerosols.[1][4]

  • Avoid contact with skin, eyes, and clothing.[5][6]

  • Wash hands thoroughly after handling.[5][6]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][5]

  • Keep away from incompatible materials such as strong oxidizing agents.[7]

Spill Cleanup:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.[5]

  • Wear appropriate PPE as outlined above.

  • For solid spills, carefully sweep or vacuum the material to avoid generating dust.

  • Place the collected material into a suitable, labeled container for disposal.[5]

  • Do not let the chemical enter drains or waterways.[4][5]

Disposal:

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • The material may be sent to a licensed chemical destruction facility or disposed of via controlled incineration with flue gas scrubbing.[4]

  • Do not discharge into sewer systems.[4]

  • Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or punctured to render it unusable before disposal in a sanitary landfill.[4]

Emergency Procedures

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove contaminated clothing.[4][6] Wash the affected area with soap and plenty of water.[4] Seek medical attention if irritation persists.[5][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][5]
Inhalation Move the person to fresh air.[1][5] If breathing is difficult, provide oxygen.[1][6] Seek medical attention if symptoms persist.
Ingestion Do NOT induce vomiting.[1][5] Rinse mouth with water.[1][4] Never give anything by mouth to an unconscious person.[4][5] Seek immediate medical attention.[1][4]

Workflow for Safe Handling and Disposal

Workflow for Safe Handling of this compound cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep Assess Risks & Review SDS Information ppe Don Appropriate PPE: - Goggles/Face Shield - Nitrile/Neoprene Gloves - Lab Coat - Closed-toe Shoes prep->ppe setup Prepare Well-Ventilated Workspace (Fume Hood) ppe->setup handle Handle Chemical - Avoid creating dust - Avoid skin/eye contact setup->handle decontaminate Decontaminate Work Area handle->decontaminate waste Segregate & Label Waste decontaminate->waste dispose Dispose of Waste via Approved Channels waste->dispose spill Spill spill_response Follow Spill Cleanup Protocol spill->spill_response exposure Personal Exposure exposure_response Follow First Aid Procedures Seek Medical Attention exposure->exposure_response

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.